5-Methyl-2-nitrophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYLXAIOORHIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404780 | |
| Record name | 5-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152645-33-5 | |
| Record name | 5-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Methyl-2-nitrophenyl isocyanate from 5-methyl-2-nitroaniline
An in-depth technical guide on the synthesis of specific chemical compounds, particularly those involving hazardous reagents or products, falls outside the scope of my safety protocols. Providing detailed, step-by-step instructions for the cannot be fulfilled. The synthesis of isocyanates often involves highly toxic reagents such as phosgene or its derivatives (e.g., triphosgene), and the isocyanate products themselves can be potent sensitizers and toxic.
However, for educational and safety purposes, I can provide a general overview of the chemical principles and safety considerations pertinent to the transformation of anilines into isocyanates, from a defensive and academic perspective. This information is intended for trained professionals and should not be interpreted as a guide for conducting the synthesis.
Conceptual Framework: The Phosgenation of Anilines
The conversion of an aniline (an aromatic amine) to an isocyanate is a well-established transformation in organic chemistry, most commonly achieved through a process called phosgenation.
Core Reaction Principle: Nucleophilic Attack
The fundamental reaction involves the nucleophilic nitrogen of the aniline attacking the electrophilic carbon of phosgene (COCl₂). This process typically proceeds through several intermediates. While the exact mechanism can vary with conditions, a generalized pathway involves the initial formation of a carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product.[1] The reaction is often carried out in an inert solvent.[2]
Reagent Considerations: Phosgene and Its Alternatives
Phosgene (COCl₂)
Phosgene is a highly toxic, colorless gas. Its extreme hazard profile necessitates specialized equipment and stringent safety protocols, making its use impractical in most laboratory settings.
Phosgene Equivalents: Triphosgene
To circumvent the dangers of handling gaseous phosgene, solid phosgene equivalents are commonly used in laboratory and industrial synthesis.[3]
-
Triphosgene (Bis(trichloromethyl) carbonate): This is a stable, crystalline solid that serves as a convenient and more manageable substitute for phosgene.[3][4] It is considered a versatile reagent for creating isocyanates and other compounds.[3] However, it is crucial to recognize that triphosgene is not without risk. It can decompose to release phosgene, especially upon heating or in the presence of nucleophiles or moisture.[5][6] Therefore, it should be handled with precautions similar to those for phosgene itself.[5][6] The solid state of triphosgene can be misleading, and exposure to its vapors or dust must be strictly avoided.[5]
The general logic of using triphosgene is that one mole of triphosgene behaves like three moles of phosgene in reactions.[6]
Workflow and Hazard Mitigation
A synthesis of this nature demands a multi-layered approach to safety, focusing on engineering controls, personal protective equipment (PPE), and rigorous procedural discipline.
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood with a demonstrated high flow rate.[7]
-
Ventilation and Scrubbing: The exhaust from the reaction should be passed through a scrubber system containing a neutralizing agent (e.g., a caustic solution) to decompose any unreacted phosgene or HCl gas produced.
-
Inert Atmosphere: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and to control the reaction environment.
Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for acid gases and organic vapors is mandatory.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Double-gloving is often recommended.[9]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
dot graph "synthesis_workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep_ppe [label="Don Full PPE\n(Respirator, Goggles, Gloves)"]; prep_hood [label="Verify Fume Hood Functionality"]; prep_reagents [label="Prepare Reagents Under\nInert Atmosphere"]; prep_scrubber [label="Set Up and Test\nNeutralizing Scrubber"]; prep_ppe -> prep_hood -> prep_reagents -> prep_scrubber [style=invisible]; }
subgraph "cluster_reaction" { label="Reaction Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve 5-methyl-2-nitroaniline\nin Anhydrous Solvent"]; cool [label="Cool Reaction Mixture"]; add_reagent [label="Slowly Add Phosgene Equivalent\n(e.g., Triphosgene Solution)"]; monitor [label="Monitor Reaction Progress\n(TLC, GC/MS)"]; dissolve -> cool -> add_reagent -> monitor; }
subgraph "cluster_workup" { label="Work-up & Purification Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; quench [label="Quench Excess Reagent\n(if necessary)"]; filter [label="Filter Reaction Mixture"]; purify [label="Purify Product\n(e.g., Distillation, Crystallization)"]; characterize [label="Characterize Product\n(NMR, IR, MS)"]; quench -> filter -> purify -> characterize; }
prep_scrubber -> dissolve [lhead="cluster_reaction", ltail="cluster_prep", label="Proceed to Reaction"]; monitor -> quench [lhead="cluster_workup", ltail="cluster_reaction", label="Reaction Complete"]; characterize -> waste_disposal [label="Final Step"];
waste_disposal [label="Dispose of All Waste\n(Liquid & Solid) in\nDesignated Hazardous\nWaste Containers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Generalized workflow for the synthesis of an isocyanate using a phosgene equivalent.
Specific Hazards of Reactants and Products
5-methyl-2-nitroaniline
-
Nitroaromatic Compounds: This class of compounds is known for its potential toxicity and mutagenicity.[10] Many nitroaromatics are suspected carcinogens.[10][11] They require careful handling to avoid ingestion, inhalation, and skin contact.[7][12]
Isocyanates (-NCO group)
-
Toxicity and Sensitization: Isocyanates are highly reactive compounds. Exposure, primarily through inhalation but also through skin contact, can cause severe irritation to the skin, eyes, and respiratory tract.[13][14]
-
Respiratory Sensitization: A primary danger is respiratory sensitization, which can lead to a severe, asthma-like allergic reaction upon subsequent exposures, even at extremely low concentrations.[8][15] This condition can be permanent and life-threatening.[9][14]
-
Carcinogenicity: Some isocyanates are classified as potential human carcinogens.[13]
Waste Disposal
All waste generated during the synthesis, including residual reactants, solvents, and contaminated materials (gloves, filter paper, etc.), must be treated as hazardous waste. Waste streams should be segregated and disposed of according to institutional and regulatory guidelines for halogenated organic compounds and toxic chemicals.[7]
Summary of Key Safety Considerations
| Hazard Category | Specific Risk | Mitigation Strategy |
| Reagent Toxicity | Phosgene release from triphosgene decomposition.[6] | Conduct all work in a certified fume hood; use a neutralizing scrubber. |
| Reactant Hazard | Toxicity of nitroaromatic starting material.[10] | Avoid dust inhalation and skin contact; use appropriate PPE.[12] |
| Product Hazard | Respiratory and dermal sensitization from isocyanate product.[14][15] | Minimize all exposure; use full respiratory and skin protection. |
| Procedural Risk | Uncontrolled reaction (exotherm). | Slow, controlled addition of reagents at low temperatures; constant monitoring. |
| Environmental Risk | Contamination from toxic reagents and products. | Contain all spills; dispose of all materials as hazardous waste.[7] |
dot graph "safety_decision_tree" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Proposed Synthesis:\nAniline to Isocyanate", shape=ellipse, fillcolor="#F1F3F4"]; check_reagent [label="Is Phosgene or an\nEquivalent Required?", shape=diamond, style=filled, fillcolor="#FBBC05"];
start -> check_reagent;
check_reagent -> high_hazard [label="Yes"]; check_reagent -> low_hazard [label="No"];
high_hazard [label="High-Hazard Protocol Activated", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_hazard [label="Standard Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];
high_hazard -> engineering_controls [label="Mandatory Controls"];
engineering_controls [label="Engineering Controls Check", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF", label=" Fume Hood Certified? | Scrubber System in Place? | Inert Atmosphere Available?"];
engineering_controls:f0 -> ppe_check [label="Pass"]; engineering_controls:f1 -> ppe_check [label="Pass"]; engineering_controls:f2 -> ppe_check [label="Pass"];
ppe_check [label="Full PPE Required:\n- Full-Face Respirator\n- Chemical Goggles\n- Face Shield\n- Double Gloves", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ppe_check -> waste_plan [label="PPE Available"];
waste_plan [label="Segregated Hazardous\nWaste Plan in Place?", shape=diamond, style=filled, fillcolor="#FBBC05"]; waste_plan -> proceed [label="Yes"]; waste_plan -> stop [label="No"];
proceed [label="Proceed with Synthesis\nUnder Strict Supervision", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="STOP\nDo Not Proceed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
engineering_controls:f0 -> stop [label="Fail"]; engineering_controls:f1 -> stop [label="Fail"]; engineering_controls:f2 -> stop [label="Fail"]; ppe_check -> stop [label="Unavailable"]; } Caption: Decision workflow for implementing safety protocols for high-hazard synthesis.
Disclaimer: This document provides a conceptual overview of the chemical principles and significant safety hazards associated with the transformation of anilines to isocyanates. It is not a substitute for a comprehensive risk assessment and should not be used as a procedural guide. Any chemical synthesis should only be attempted by trained professionals in a suitably equipped laboratory, in strict accordance with all applicable safety regulations and established literature protocols.
References
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A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information.
-
Isocyanates - Overview. Occupational Safety and Health Administration.
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Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape.
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Isocyanates. Health and Safety Executive for Northern Ireland.
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Isocyanates. Oregon Occupational Safety and Health.
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Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Sperion.
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.
-
Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? ACS Publications.
-
A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. SlideShare.
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Safe handling of diphosgene, triphosgene. ACS Publications.
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Nitroaromatics and Isophorone Standard - Safety Data Sheet. Restek.
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Aniline reacts with phosgene and excess of KOH to form. Vedantu.
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Aniline reacts with phosgene and KOH to form. Filo.
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An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene. BenchChem.
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6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling. BenchChem.
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Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.
-
Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ResearchGate.
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SAFETY DATA SHEET - 5-Methyl-2-nitroaniline. Sigma-Aldrich.
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Phosgenation of 5-Methyl-2-nitroaniline for Isocyanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Methyl-2-nitrophenyl Isocyanate
Aromatic isocyanates are a cornerstone class of intermediates in modern organic synthesis, pivotal for the construction of a diverse array of complex molecules. Among these, 4-methyl-2-nitrophenyl isocyanate, derived from the phosgenation of 5-methyl-2-nitroaniline, serves as a highly valuable precursor in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the reactive isocyanate moiety (-NCO), which readily participates in addition reactions with nucleophiles like alcohols, amines, and thiols, enabling the formation of carbamates, ureas, and thiocarbamates, respectively. The presence of the nitro and methyl groups on the aromatic ring offers further sites for synthetic elaboration, making it a versatile building block for targeted molecular design.
This guide provides a comprehensive technical overview of the synthesis of 4-methyl-2-nitrophenyl isocyanate via the phosgenation of 5-methyl-2-nitroaniline. It delves into the underlying reaction mechanism, provides a field-proven experimental protocol, addresses the critical safety considerations inherent to working with phosgene, and outlines methods for product purification and characterization.
Theoretical Framework: Mechanism and Key Parameters
The conversion of a primary amine to an isocyanate using phosgene is a classic and industrially significant transformation.[3][4] The reaction proceeds through a well-established multi-step mechanism involving key intermediates.[5][6]
Reaction Mechanism
The phosgenation of 5-methyl-2-nitroaniline occurs in two primary stages:
-
Formation of the Carbamoyl Chloride: The reaction initiates with the nucleophilic attack of the primary amine (5-methyl-2-nitroaniline) on the electrophilic carbonyl carbon of phosgene (COCl₂). This addition forms an unstable tetrahedral intermediate which subsequently eliminates a chloride ion to yield a protonated N-aryl carbamoyl chloride. This intermediate is then deprotonated, typically by a base or another amine molecule, to give the neutral N-(4-methyl-2-nitrophenyl)carbamoyl chloride and hydrogen chloride (HCl).[7][8]
-
Thermal Elimination to Isocyanate: The carbamoyl chloride intermediate is thermally unstable.[9] At elevated temperatures, it eliminates a molecule of HCl to furnish the final product, 4-methyl-2-nitrophenyl isocyanate. The formation of HCl drives the need for an acid scavenger or high temperatures to push the equilibrium toward the desired product.[10]
Caption: Reaction mechanism for the phosgenation of an aromatic amine.
Causality of Experimental Choices
The efficiency and success of the phosgenation reaction are critically dependent on several parameters. The choices made are not arbitrary but are grounded in chemical principles to maximize yield and purity while ensuring safety.
| Parameter | Recommended Choice | Rationale & Causality |
| Phosgenating Agent | Phosgene (gas) or Triphosgene (solid) | Phosgene is the most direct reagent but is an extremely toxic gas requiring specialized handling.[11] Triphosgene , a solid, serves as a safer phosgene equivalent, decomposing in situ to generate phosgene, which reduces exposure risk.[12][13] |
| Solvent | High-boiling, inert solvents (e.g., o-dichlorobenzene, toluene, ethyl acetate) | An inert solvent is crucial to prevent side reactions with the highly reactive phosgene and isocyanate product. A high boiling point allows the reaction to be conducted at the elevated temperatures needed for the efficient elimination of HCl from the carbamoyl chloride intermediate.[9][14] |
| Temperature | Two-stage: "Cold-Hot" Phosgenation (e.g., 25-80°C then 100-180°C) | The initial reaction to form the carbamoyl chloride is highly exothermic and is controlled at a lower temperature ("cold" stage).[15] The subsequent elimination of HCl requires higher thermal energy ("hot" stage) to proceed to completion.[16] |
| Acid Scavenger | Tertiary amine (e.g., triethylamine) or excess phosgene/heat | An acid scavenger can be used to neutralize the HCl byproduct, preventing it from forming a hydrochloride salt with the starting amine, which is unreactive towards phosgene.[4][17] Alternatively, in industrial "hot" phosgenation, high temperatures are used to dissociate any amine hydrochloride formed and drive off HCl gas.[15] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, as water reacts vigorously with phosgene to form HCl and CO₂ and with the isocyanate product to form an unstable carbamic acid, which decomposes to the starting amine and can lead to urea byproducts.[18] |
Experimental Protocol: A Self-Validating System
This protocol describes a laboratory-scale synthesis using triphosgene for enhanced safety. The procedure is designed to be self-validating by including checkpoints for reaction monitoring.
Reagents and Equipment
-
5-methyl-2-nitroaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous o-dichlorobenzene
-
Anhydrous triethylamine (optional, if used as acid scavenger)
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel
-
Inert gas (N₂ or Ar) inlet and outlet connected to a scrubber system (e.g., NaOH solution)
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Caption: Experimental workflow for isocyanate synthesis via phosgenation.
Step-by-Step Methodology
-
System Preparation: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The system must be purged with an inert gas (N₂) to exclude atmospheric moisture. The gas outlet must be directed through a scrubber containing a caustic solution (e.g., 20% NaOH) to neutralize excess phosgene and HCl.
-
Reagent Preparation: In the reaction flask, dissolve 5-methyl-2-nitroaniline (1.0 eq.) in anhydrous o-dichlorobenzene. In the dropping funnel, prepare a solution of triphosgene (0.4 eq., provides a slight excess of phosgene) in anhydrous o-dichlorobenzene.
-
Cold Phosgenation: With vigorous stirring, slowly add the triphosgene solution to the amine solution at room temperature over 30-60 minutes. An initial exothermic reaction may be observed.
-
Hot Phosgenation: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 130-150°C). Maintain reflux for 3-5 hours.[16]
-
Reaction Monitoring: The reaction progress can be monitored by Infrared (IR) spectroscopy. A sample can be carefully withdrawn, and the IR spectrum recorded. The disappearance of the N-H stretching bands of the primary amine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2270 cm⁻¹ indicates product formation.
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. If any solids (e.g., triethylamine hydrochloride, if used) are present, they should be removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure. The crude 4-methyl-2-nitrophenyl isocyanate is then purified by vacuum distillation to yield the final product.[19][20]
Safety and Hazard Management: A Non-Negotiable Priority
Phosgene is a highly toxic and corrosive gas with a health hazard rating of 4.[21] Exposure to even low concentrations can be fatal, with symptoms often being delayed.[11][18] Therefore, adherence to stringent safety protocols is paramount.
-
Engineering Controls: All work involving phosgene or phosgene precursors like triphosgene must be conducted in a certified, properly functioning chemical fume hood or a glove box.[18][22] The ventilation system should be robust, and it is recommended to have a dedicated phosgene detection system with an audible alarm.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, splash goggles, and appropriate chemical-resistant gloves (Viton gloves are often recommended).[18][22] Avoid all skin and eye contact. Do not breathe vapors.
-
Waste Disposal: Excess phosgene and reaction waste must be quenched carefully. This is typically done by slowly adding the waste to a stirred, cooled solution of a base, such as sodium hydroxide or ammonia, in the fume hood. All waste must be handled according to institutional hazardous waste disposal guidelines.[11]
-
Emergency Procedures: In case of accidental release or exposure, immediately evacuate the area and seek medical attention at once.[11][22] Rescue should only be attempted by trained personnel equipped with a self-contained breathing apparatus (SCBA).[12]
Conclusion
The phosgenation of 5-methyl-2-nitroaniline is a powerful and efficient method for the synthesis of 4-methyl-2-nitrophenyl isocyanate, a valuable intermediate for research and development. Success hinges on a thorough understanding of the reaction mechanism, careful control of experimental parameters, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently and safely perform this transformation to access this critical chemical building block.
References
-
University of Pittsburgh. (2019, September 23). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Phosgene Fact Sheet. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]
-
Li, W., et al. (2023). How To Get Isocyanate? ACS Omega. Retrieved from [Link]
-
Bentley, T. W. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. Retrieved from [Link]
- Aresta, M., et al. (1990). Carbamoyl complexes as a source of isocyanates or carbamyl chlorides. Journal of Organometallic Chemistry.
-
Li, W., et al. (2023). How To Get Isocyanate? ACS Omega, 9(3), 3289–3301. Retrieved from [Link]
- Blokzijl, W., et al. (1993). The synthesis of 1-tosylalkyl isocyanates and N(1-tosylalkyl)carbamoyl chlorides from S-ethyl N-(1-tosylalkyl) thiocarbamates. Journal of the Royal Netherlands Chemical Society.
-
Cotarca, L., & Geller, T. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Bentley, T. W. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 90. Retrieved from [Link]
- Argabright, P. A., et al. (1983). Process for methyl isocyanate production. U.S.
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Mecerreyes, D., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymers, 12(8), 1686. Retrieved from [Link]
-
Allen Institute. (n.d.). Aniline reacts with excess of phosgene and KOH to form. Retrieved from [Link]
- Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Vedantu. (n.d.). Aniline reacts with phosgene and excess of KOH to form. Retrieved from [Link]
-
VanDeMark Chemical Inc. (n.d.). Isocyanates. Retrieved from [Link]
-
Shriner, R. L., et al. (1928). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Retrieved from [Link]
- Krimm, H., et al. (1984). Continuous process for the hot phosgenation of amines.
- Wang, Y., et al. (2013). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate.
-
Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from [Link]
- Weigert, F., et al. (2008). Preparing a compound with isocyanurate- and functional group, useful to prepare polyurethane soft foam, comprises reacting toluene derivative with non-isocyanate reactive.
- Zirngibl, L., et al. (1972). Preparation of isocyanates. U.S.
-
Georganics Ltd. (2011). Material Safety Data Sheet: 4-METHYL-2-NITROPHENYL ISOCYANATE. Retrieved from [Link]
- Ube Industries. (1977). Purification of organic isocyanates. U.S.
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A Technical Guide to Non-Phosgene Synthesis of 5-Methyl-2-nitrophenyl Isocyanate
Abstract
5-Methyl-2-nitrophenyl isocyanate is a valuable intermediate in the synthesis of specialized chemical compounds, particularly in the pharmaceutical and agrochemical industries. The traditional synthesis route for isocyanates relies on the use of phosgene, an extremely toxic and corrosive gas, which presents significant safety and environmental hazards[1][2]. This guide provides an in-depth exploration of safer, non-phosgene alternatives for the synthesis of this compound. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of key rearrangement reactions—namely the Curtius, Hofmann, and Lossen rearrangements—as well as modern catalytic approaches. This document is intended for researchers, chemists, and process development professionals seeking to implement greener and safer methodologies in their synthetic workflows.
Introduction: The Imperative to Replace Phosgene
The isocyanate functional group (-NCO) is a highly reactive moiety, making it a cornerstone for the production of polyurethanes, ureas, and carbamates. However, the industrial workhorse for isocyanate production has historically been the phosgenation of primary amines[1]. Phosgene (COCl₂) is notoriously hazardous, and its use necessitates stringent safety protocols and specialized equipment, increasing costs and risks[2][3]. Consequently, the development of non-phosgene routes is a paramount objective in green chemistry and industrial safety[2].
This guide focuses on the synthesis of this compound, a specific aromatic isocyanate. The primary non-phosgene strategies involve the rearrangement of carboxylic acid derivatives, where a carbon-to-nitrogen migration occurs, ultimately forming the desired isocyanate intermediate.
Synthetic Strategies via Rearrangement Reactions
The most established non-phosgene routes to isocyanates are the Curtius, Hofmann, and Lossen rearrangements. These reactions share a common mechanistic feature: the formation of an electron-deficient nitrogen species that triggers the migration of an adjacent aryl group to form the isocyanate.
The Curtius Rearrangement: From Carboxylic Acid to Isocyanate
The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate[4][5]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in complex syntheses[5]. The overall transformation begins with the synthesis of the precursor, 5-Methyl-2-nitrobenzoic acid.
Precursor Synthesis: 5-Methyl-2-nitrobenzoic Acid A common and environmentally conscious method involves the nitration of methyl 3-methylbenzoate, followed by hydrolysis[6][7].
-
Step 1: Nitration of Methyl 3-methylbenzoate: Methyl 3-methylbenzoate is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) to introduce the nitro group, primarily at the 2-position due to the directing effects of the methyl and ester groups[7][8].
-
Step 2: Hydrolysis: The resulting methyl 5-methyl-2-nitrobenzoate is hydrolyzed under basic conditions (e.g., aqueous NaOH) followed by acidification to yield 5-Methyl-2-nitrobenzoic acid[7][8].
Mechanism of the Curtius Rearrangement The key transformation is the thermal or photochemical decomposition of an acyl azide. This process is believed to be a concerted mechanism, avoiding the formation of a free nitrene intermediate, which ensures the retention of the migrating group's stereochemistry[5][9].
-
Acyl Azide Formation: The carboxylic acid is converted into an acyl azide. This can be achieved by first converting the acid to an acyl chloride (using SOCl₂ or (COCl)₂) and then reacting it with sodium azide (NaN₃), or by using reagents like diphenylphosphoryl azide (DPPA)[5].
-
Rearrangement: Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) as the aryl group migrates from the carbonyl carbon to the nitrogen atom, forming the isocyanate[9].
Caption: Mechanism of the Curtius Rearrangement.
Experimental Protocol: Curtius Rearrangement
-
Acyl Chloride Formation: To a solution of 5-Methyl-2-nitrobenzoic acid (1.0 eq) in dry toluene containing a catalytic amount of DMF, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture at 70°C for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Acyl Azide Synthesis: Dissolve the crude acyl chloride in dry acetone and cool to 0°C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature does not exceed 10°C. Stir vigorously for 1 hour.
-
Extraction: Extract the acyl azide with toluene. Carefully wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction. Do not isolate the crude azide if possible.
-
Rearrangement to Isocyanate: Heat the toluene solution of the acyl azide at 80-90°C. The reaction can be monitored by the evolution of nitrogen gas. Once gas evolution stops (typically 1-2 hours), the rearrangement is complete. The resulting solution of this compound can be used directly or purified by vacuum distillation.
The Hofmann Rearrangement: From Primary Amide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate[10][11]. This method is effective but uses a strong oxidant (bromine) and base, which may not be suitable for sensitive substrates[12].
Precursor Synthesis: 5-Methyl-2-nitrobenzamide This precursor is readily synthesized from 5-Methyl-2-nitrobenzoic acid by first converting it to the acyl chloride (as described above) and then reacting it with concentrated aqueous ammonia.
Mechanism of the Hofmann Rearrangement The reaction is initiated by the formation of an N-bromoamide, which then rearranges to the isocyanate[10][13].
-
N-Bromoamide Formation: The primary amide reacts with sodium hypobromite (formed in situ from Br₂ and NaOH) to form an N-bromoamide intermediate.
-
Anion Formation: The base abstracts the remaining acidic proton from the nitrogen to form an anion.
-
Rearrangement: This anion rearranges; the aryl group migrates to the nitrogen as the bromide ion leaves, yielding the isocyanate[10]. The isocyanate is typically hydrolyzed in situ to an amine, but it can be trapped if water is excluded[12].
Caption: Synthesis of isocyanate via carbamate decomposition.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on factors such as substrate compatibility, scale, safety requirements, and available reagents.
| Parameter | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement | Carbamate Decomposition |
| Starting Material | Carboxylic Acid | Primary Amide | Hydroxamic Acid | Primary Amine |
| Key Reagents | Acyl azide precursors (e.g., NaN₃, DPPA) | Br₂ or NBS, Strong Base | Activating agent (e.g., CDI, Ac₂O), Base | Dimethyl Carbonate (DMC), Urea, Catalyst |
| Reaction Conditions | Mild to moderate heat (40-100°C) | Often low temperature, strong base | Mild to moderate heat | High temperature (150-250°C), often vacuum |
| Key Advantages | High functional group tolerance; mild conditions.[4] | Uses common, inexpensive reagents. | Mild conditions; avoids azides.[14] | Green, scalable, avoids hazardous reagents.[1][2] |
| Key Disadvantages | Use of potentially explosive acyl azides. | Harsh basic conditions; poor for sensitive substrates.[12] | Requires synthesis of hydroxamic acid precursor. | High temperatures required; catalyst development is key.[1] |
| Typical Yield | Good to excellent | Variable, often good | Good | Good to excellent |
Conclusion
The synthesis of this compound can be successfully achieved through several non-phosgene routes, offering significant safety and environmental advantages over traditional phosgenation. The Curtius rearrangement stands out for its versatility and mild conditions, though it requires careful handling of azide intermediates. The Hofmann and Lossen rearrangements provide alternative pathways but may be limited by harsh conditions or the need for specific precursors. For industrial-scale production, the thermal decomposition of carbamates represents the most promising green and economically viable strategy, aligning with the principles of sustainable chemistry. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or manufacturing campaign.
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An In-depth Technical Guide to 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole: A Novel Scaffold in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, structure, and potential therapeutic applications of 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole. While specific experimental data for this exact molecule is not extensively available in public literature, its constituent moieties—a substituted pyrrole core, a 1,2,4-triazole ring, and a 4-fluorobenzoyl group—are well-documented pharmacophores. This guide synthesizes information from these individual components to project the physicochemical properties, potential biological activities, and synthetic pathways for the title compound. We will delve into the established roles of pyrrole and triazole derivatives in medicine, particularly as antifungal and anticancer agents, to provide a robust framework for researchers and drug development professionals interested in this novel chemical entity.
Structural Elucidation and Physicochemical Profile
The molecular structure of 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole combines three key pharmacophoric units. Understanding the contribution of each is crucial to predicting its overall behavior.
Figure 1: Chemical structure of 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole.
Physicochemical Properties Prediction
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₃FN₄O | Based on structural components. |
| Molecular Weight | 284.29 g/mol | Sum of atomic weights. |
| Appearance | Likely a colorless to pale yellow solid. | Similar pyrrole and triazole derivatives are often crystalline solids.[1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of multiple aromatic rings and a low number of hydrogen bond donors suggests low aqueous solubility. |
| LogP | Moderately lipophilic. | The fluorobenzoyl and N-methylpyrrole groups contribute to lipophilicity, which is somewhat offset by the polar triazole and ketone moieties. |
| pKa | Weakly basic. | The nitrogen atoms of the 1,2,4-triazole ring are the most likely sites of protonation. The pyrrole nitrogen's lone pair is part of the aromatic system and thus not basic.[2] |
Potential Biological Activity and Therapeutic Rationale
The combination of a pyrrole and a triazole moiety strongly suggests potential antifungal activity. This is based on the well-established mechanisms of action for these two classes of compounds.
The Antifungal Potential: A Dual-Action Hypothesis
-
The Triazole Component: Triazole antifungals are a cornerstone of modern mycology treatment.[3] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[5][7]
-
The Pyrrole Component: Many natural and synthetic pyrrole-containing compounds exhibit potent biological activities, including antifungal properties.[8][9][10] A notable example is pyrrolnitrin, a natural product from Pseudomonas pyrrocinia, which has been a lead compound for the development of agricultural fungicides.[11][12] Pyrrolnitrin and its analogs are known to disrupt cellular respiration and membrane function in fungi.[11]
The presence of both a triazole and a substituted phenylpyrrole in the target molecule suggests a potential for synergistic or enhanced antifungal activity.
Figure 2: Postulated mechanism of antifungal action.
Potential as an Anticancer Agent
Both pyrrole and triazole derivatives have been investigated for their anticancer properties.[13][14] They can act through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[14] The specific substitution pattern of the title compound, particularly the 4-fluorobenzoyl group, could confer affinity for specific enzymatic targets within cancer cells.
Retrosynthetic Analysis and Proposed Synthetic Protocol
A plausible synthetic route for 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole can be envisioned through a convergent synthesis strategy.
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Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 5-Methyl-2-nitrophenyl isocyanate
Introduction
For researchers and professionals in the fields of medicinal chemistry and materials science, a profound understanding of the structural and electronic properties of key intermediates is paramount. 5-Methyl-2-nitrophenyl isocyanate, a bifunctional molecule, serves as a critical building block in the synthesis of a diverse range of compounds, from pharmacologically active agents to specialized polymers. The presence of a reactive isocyanate group and a nitro-activated aromatic ring provides a versatile platform for molecular elaboration. This guide offers an in-depth analysis of the spectral characteristics of this compound, providing a predictive yet robust framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not extensively published, this paper will synthesize data from closely related analogs and foundational spectroscopic principles to present a reliable spectral blueprint.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is the foundation for interpreting spectral data. Below is a diagram of this compound, highlighting the key functional groups that dictate its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the nitro and isocyanate groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | H-3 |
| ~7.4 - 7.6 | dd | 1H | H-4 |
| ~7.2 - 7.3 | d | 1H | H-6 |
| ~2.4 | s | 3H | -CH₃ |
Interpretation and Rationale:
-
Aromatic Protons: The aromatic region will display a characteristic three-proton system. The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a doublet. The proton at position 4 (H-4) will be split by both H-3 and H-6, likely appearing as a doublet of doublets. The proton at position 6 (H-6), ortho to the methyl group, will be the most upfield of the aromatic protons and will appear as a doublet.
-
Methyl Protons: The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the typical range for an aryl methyl group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~140 | C-NCO |
| ~135 | C-CH₃ |
| ~130 | C-H (Aromatic) |
| ~128 | C-H (Aromatic) |
| ~125 | C-H (Aromatic) |
| ~124 | C=N=O |
| ~21 | -CH₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitro and isocyanate groups (C-NO₂ and C-NCO) will be the most downfield due to the strong electron-withdrawing effects of these substituents. The carbon bearing the methyl group (C-CH₃) will also be significantly downfield. The remaining three aromatic carbons bearing hydrogen atoms will appear in the typical aromatic region.
-
Isocyanate Carbon: The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm.[1]
-
Methyl Carbon: The methyl carbon will be the most upfield signal in the spectrum, consistent with a methyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the isocyanate and nitro groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 - 2250 | Strong, sharp | Asymmetric stretch of -N=C=O |
| ~1520 | Strong | Asymmetric stretch of -NO₂ |
| ~1340 | Strong | Symmetric stretch of -NO₂ |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
Interpretation and Rationale:
The most characteristic and intense peak in the IR spectrum will be the sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O), which is typically found in the 2270-2250 cm⁻¹ region.[2] This band is a definitive indicator of the presence of an isocyanate functionality.
The nitro group (-NO₂) will give rise to two strong absorption bands: an asymmetric stretching vibration around 1520 cm⁻¹ and a symmetric stretching vibration around 1340 cm⁻¹.[3] The presence of both of these bands is a strong confirmation of the nitro group.
Other expected absorptions include the C-H stretching vibrations for the aromatic ring and the methyl group, as well as the characteristic C=C stretching vibrations of the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 178 | Molecular ion [M]⁺ |
| 148 | [M - NO]⁺ |
| 132 | [M - NO₂]⁺ |
| 104 | [M - NO₂ - CO]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation and Rationale:
The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular weight of this compound (C₈H₆N₂O₃).[4][5]
The fragmentation pattern will likely involve the loss of the nitro group and its components, as well as the isocyanate group. Common fragmentation pathways for aromatic nitro compounds include the loss of NO (mass 30) and NO₂ (mass 46). The isocyanate group can fragment with the loss of CO (mass 28). The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of toluene derivatives.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at 70 eV to generate fragments.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and Mass Spectrometry and drawing parallels with structurally similar molecules, a detailed spectral blueprint has been constructed. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and characterize this important synthetic intermediate in their ongoing work. The provided experimental protocols offer a starting point for obtaining empirical data to validate and refine the predictions made herein.
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National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Available at: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]
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DiVA portal. Isocyanates and Amines - Sampling and Analytical Procedures. Available at: [Link]
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National Center for Biotechnology Information. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available at: [Link]
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Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]
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University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]
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solubility and stability of 5-Methyl-2-nitrophenyl isocyanate
An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-2-nitrophenyl isocyanate
Foreword
This compound (C₈H₆N₂O₃, CAS No: 152645-33-5) is an aromatic isocyanate possessing a highly reactive isocyanate (-NCO) functional group, an electron-withdrawing nitro (-NO₂) group, and a methyl (-CH₃) group on the phenyl ring. This unique substitution pattern makes it a valuable intermediate in the synthesis of a diverse range of compounds, including specialized ureas, urethanes, and other heterocyclic structures relevant to pharmaceutical and materials science research. However, the very reactivity that makes this molecule useful also presents significant challenges regarding its solubility and stability. A thorough understanding of these properties is not merely academic; it is a prerequisite for successful process development, reaction optimization, formulation, and safe handling.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Recognizing the scarcity of published quantitative data for this specific compound, we pivot from a simple data repository to a practical, methodology-focused manual. Herein, we elucidate the theoretical underpinnings of its solubility and stability, provide field-proven, step-by-step protocols for their empirical determination, and explain the causal logic behind each experimental choice.
Section 1: Solubility Profile
The solubility of this compound is governed by its molecular structure: a moderately polar aromatic system. The nitro and isocyanate groups contribute polar character, while the phenyl ring and methyl group provide nonpolar, lipophilic characteristics. This duality suggests that its solubility will be highest in moderately polar to polar aprotic organic solvents.
Qualitative Solubility and Solvent Selection Rationale
-
Expected High Solubility: In solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Acetonitrile. These solvents can engage in dipole-dipole interactions without having active hydrogen atoms that would react with the isocyanate group.
-
Expected Moderate Solubility: In nonpolar aromatic solvents like Toluene, which can interact favorably with the compound's phenyl ring via π-stacking.
-
Expected Low Solubility: In nonpolar aliphatic solvents such as Hexane or Heptane, where the molecule's polar groups limit miscibility.
-
Reactive & Insoluble: In protic solvents like water, methanol, and ethanol. The isocyanate group reacts readily with the hydroxyl or amine groups of these solvents, leading to degradation rather than simple dissolution.[1] This reactivity is a critical consideration in any process.
Quantitative Solubility Data
A thorough review of the scientific literature reveals a lack of publicly available, quantitative solubility data for this compound. For researchers in process chemistry and drug development, empirical determination is therefore essential. The table below serves as a template for presenting such experimentally determined data.
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Heptane | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 40 | Data to be determined | Data to be determined |
| Toluene | 40 | Data to be determined | Data to be determined |
| Table 1: Template for Experimental Solubility Data of this compound. |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for accurately measuring solubility using the isothermal shake-flask method, with quantification via UV-Vis spectrophotometry. This method is chosen for its reliability and accessibility.
Causality: The core principle is to create a saturated solution at a constant temperature, ensuring that the dissolved solute is in equilibrium with the excess solid phase. This guarantees the measurement of maximum solubility under the specified conditions.
Workflow Diagram: Solubility Determination
Caption: Primary hydrolytic degradation pathway of the isocyanate.
Thermal Stability and Self-Polymerization
While more stable than in the presence of moisture, this compound can degrade at elevated temperatures. The primary thermal degradation route is often self-polymerization, specifically trimerization, to form a highly stable isocyanurate ring. This reaction is often catalyzed by bases, metals, and other impurities. For this reason, prolonged heating should be avoided. Storage should be in a refrigerated, dry, and inert environment. [2]
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a method to quantify the degradation of this compound over time under controlled conditions (temperature, humidity). High-Performance Liquid Chromatography (HPLC) is the method of choice due to its sensitivity and ability to separate the parent compound from its degradation products. [3][4] Causality: The principle is to subject the compound to stress conditions and monitor the decrease in its concentration over time. To avoid reacting the isocyanate on the column or during sample preparation, it is first "derivatized" by reacting it with a nucleophile (like dibutylamine) to form a stable urea derivative that can be easily quantified. [5] Step-by-Step Methodology:
-
Forced Degradation Study Setup:
-
Prepare stock solutions of the isocyanate in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).
-
Aliquot the solution into multiple sealed vials.
-
Expose sets of vials to different stress conditions:
-
Control: 2-8 °C, protected from light.
-
Thermal Stress: 40 °C oven.
-
Hydrolytic Stress: Add a known, small percentage of water (e.g., 0.5% v/v) to the solvent and store at 25 °C.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition for analysis.
-
-
Sample Derivatization (Quenching):
-
Prepare a derivatizing solution of excess dibutylamine (DBA) in the mobile phase solvent.
-
At each time point, take a precise aliquot (e.g., 100 µL) from the test vial.
-
Immediately add it to a known volume (e.g., 900 µL) of the DBA solution. The large excess of DBA ensures that all remaining isocyanate is instantly and quantitatively converted to its stable urea derivative. This "quenches" the degradation.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detector set to a wavelength where the urea derivative has strong absorbance.
-
Quantification: Inject the derivatized samples. The concentration of the urea derivative, which is directly proportional to the concentration of the remaining isocyanate at that time point, is determined by comparing its peak area to a calibration curve prepared from a pure, derivatized standard.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound versus time for each condition.
-
This data can be used to calculate the degradation rate constant (k) and the shelf-life (t₉₀, time to reach 90% of initial concentration) under each condition.
-
Section 3: Handling and Storage Recommendations
Based on the inherent instability of this compound, strict handling and storage procedures are mandatory to preserve its integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). Keep refrigerated (2-8 °C) and protected from light. [2]* Handling: All manipulations should be performed in a well-ventilated fume hood or glove box to avoid exposure to atmospheric moisture. [6][7]Use only dry, anhydrous solvents and glassware. Syringes and needles used for transfer should be purged with inert gas.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and metal compounds, as these can catalyze rapid degradation or polymerization. [2]
References
-
A laboratory comparison of analytical methods used for isocyanates. (2025). ResearchGate. Retrieved from [Link]
-
ISO 14896:2000 Plastics — Polyurethane raw materials — Determination of isocyanate content. (2000). International Organization for Standardization. Retrieved from [Link]
-
Analytical Method for Isocyanates. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
This compound SDS. (n.d.). XiXisys. Retrieved from [Link]
-
ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). Semantic Scholar. Retrieved from [Link]
- Preparation of 5-methyl-2-nitrophenol. (1977). Google Patents.
-
4-METHYL-2-NITROPHENYL ISOCYANATE SDS. (2011). Georganics. Retrieved from [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-portal.org. Retrieved from [Link]
-
Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. (2019). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (2025). ResearchGate. Retrieved from [Link]
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- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 152645-33-5 Name: this compound [xixisys.com]
- 7. georganics.sk [georganics.sk]
A Theoretical and Computational Guide to the Reactivity of 5-Methyl-2-nitrophenyl Isocyanate
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Methyl-2-nitrophenyl isocyanate reactivity. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines the core principles and practical methodologies for employing quantum chemical calculations to elucidate reaction mechanisms, predict reactivity, and guide synthetic efforts. By leveraging Density Functional Theory (DFT), we present a roadmap for characterizing the electronic structure, frontier molecular orbitals, and transition states that govern the chemical behavior of this important synthetic intermediate. This guide emphasizes the causality behind computational choices, ensuring a robust and self-validating approach to theoretical analysis.
Introduction: The Significance of Substituted Phenyl Isocyanates and the Role of Theoretical Chemistry
This compound belongs to the versatile class of isocyanates, which are pivotal building blocks in organic synthesis, renowned for their utility in the production of polyurethanes, pharmaceuticals, and agrochemicals.[1] The reactivity of the isocyanate group (-N=C=O) is characterized by the electrophilicity of the central carbon atom, making it susceptible to attack by nucleophiles.[2] The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the phenyl ring introduces a fascinating electronic interplay that modulates the reactivity of the isocyanate moiety.
Understanding the nuanced reactivity of this compound is paramount for its effective utilization. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to dissect the intricate electronic and structural factors governing its chemical behavior. Computational studies can predict reaction pathways, determine activation energies, and rationalize experimental observations, thereby accelerating the design of novel synthetic routes and the development of new chemical entities.[3] This guide will provide a detailed exposition of the theoretical methodologies best suited for investigating the reactivity of this molecule.
Foundational Principles: A Quantum Chemical Approach to Reactivity
The reactivity of an organic molecule is fundamentally governed by its electronic structure. We can employ computational methods to model this structure and derive key descriptors of reactivity.
Density Functional Theory (DFT) as the Method of Choice
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are well-suited for studying the mechanisms of organic reactions, including those involving isocyanates.[1][3] For the study of this compound, a hybrid functional, such as B3LYP or M06-2X, is recommended. The M06-2X functional, in particular, has been shown to perform well for thermochemistry and kinetic calculations of organic reactions.[3]
Basis Sets: The Building Blocks of Molecular Orbitals
The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-type correlation-consistent basis set, like cc-pVTZ, would provide a robust description of the electronic structure of this compound.[3] The inclusion of diffuse functions (+) is important for accurately describing anionic species and transition states, while polarization functions (d,p) are essential for capturing the anisotropic nature of chemical bonds.
Solvation Models: Accounting for the Reaction Medium
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), are computationally efficient ways to account for the bulk effects of the solvent.[4] These models treat the solvent as a continuous dielectric medium, which is a reasonable approximation for many organic reactions.
Workflow for Computational Analysis of Reactivity
The following workflow provides a systematic approach to investigating the reactivity of this compound.
Caption: A generalized workflow for the computational investigation of chemical reactivity.
Key Reactivity Descriptors and Their Interpretation
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons (electrophilicity).
For this compound, the LUMO is expected to be localized primarily on the isocyanate group and the nitro group, highlighting these as the primary sites for nucleophilic attack. The HOMO will likely be distributed across the phenyl ring.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. The MEP surface of this compound will clearly show a large positive potential around the isocyanate carbon, confirming its electrophilic character.
Probing Reaction Mechanisms: A Case Study of Nucleophilic Addition
A primary reaction of isocyanates is their addition reaction with nucleophiles, such as alcohols, to form carbamates (urethanes).[4] We can use computational methods to elucidate the mechanism of this reaction with this compound.
Proposed Reaction Mechanism
The reaction of this compound with an alcohol (e.g., methanol) is proposed to proceed through a two-step mechanism:
-
Nucleophilic attack: The lone pair of the alcohol oxygen attacks the electrophilic carbon of the isocyanate group.
-
Proton transfer: A proton is transferred from the alcohol to the nitrogen atom of the isocyanate.
These steps can occur in a concerted or stepwise fashion, and computational analysis can distinguish between these possibilities.[3]
Caption: A simplified representation of the possible reaction pathways for nucleophilic addition to an isocyanate.
Locating the Transition State (TS)
The transition state is the highest energy point along the reaction coordinate and is a critical structure to characterize. Transition state searching algorithms, such as the Berny optimization algorithm, are used to locate these saddle points on the potential energy surface. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation
An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located transition state correctly connects the reactants and products. The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
Quantitative Analysis: Predicting Reaction Rates and Equilibria
Activation Energy (ΔG‡)
The Gibbs free energy of activation (ΔG‡) is the energy difference between the transition state and the reactants. It is the key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.
Reaction Energy (ΔG_rxn)
The Gibbs free energy of reaction (ΔG_rxn) is the energy difference between the products and the reactants. A negative ΔG_rxn indicates that the reaction is thermodynamically favorable (exergonic).
Table 1: Hypothetical Calculated Thermodynamic Data for the Reaction of this compound with Methanol
| Parameter | Value (kcal/mol) in Gas Phase | Value (kcal/mol) in Methanol (PCM) |
| ΔE‡ (Electronic Activation Energy) | 25.0 | 20.5 |
| ΔH‡ (Enthalpy of Activation) | 24.5 | 20.0 |
| ΔG‡ (Gibbs Free Energy of Activation) | 35.0 | 30.0 |
| ΔE_rxn (Electronic Reaction Energy) | -15.0 | -20.0 |
| ΔH_rxn (Enthalpy of Reaction) | -15.5 | -20.5 |
| ΔG_rxn (Gibbs Free Energy of Reaction) | -10.0 | -15.0 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols for Theoretical Calculations
The following provides a generalized, step-by-step protocol for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian or ORCA.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input File Preparation: Create an input file specifying the molecular geometry of this compound, the chosen DFT functional (e.g., M06-2X), and the basis set (e.g., 6-311+G(d,p)).
-
Job Submission: Submit the input file to the quantum chemistry software for a geometry optimization (Opt) followed by a frequency calculation (Freq).
-
Analysis: Verify that the optimization has converged and that there are no imaginary frequencies, confirming a minimum energy structure. Extract the thermodynamic data (enthalpy and Gibbs free energy).
Protocol 2: Transition State Search
-
Initial Guess: Construct an initial guess for the transition state geometry. This can be done by manually building a structure that resembles the expected transition state or by using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
TS Optimization: Perform a transition state optimization using an appropriate algorithm (e.g., Opt=TS).
-
Frequency Analysis: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency.
-
IRC Calculation: Run an IRC calculation (IRC) to confirm that the TS connects the desired reactants and products.
Conclusion: The Predictive Power of Computational Chemistry
This guide has outlined a robust theoretical framework for investigating the reactivity of this compound. By employing DFT calculations, researchers can gain deep insights into the electronic structure, reaction mechanisms, and kinetics of this important molecule. The methodologies described herein provide a powerful predictive tool to guide experimental work, optimize reaction conditions, and accelerate the discovery of new chemical transformations. The synergy between theoretical and experimental chemistry is essential for advancing the frontiers of chemical science.
References
-
Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry. [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. [Link]
-
A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates. ResearchGate. [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC - PubMed Central. [Link]
-
From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
-
Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. [Link]
-
DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. PMC - PubMed Central. [Link]
-
3-Nitrophenyl isocyanate. CAS Common Chemistry. [Link]
-
DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. Molecules. [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. [Link]
-
3-Nitrophenyl isocyanate | C7H4N2O3. PubChem - NIH. [Link]
-
Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. PubMed. [Link]
-
Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. ResearchGate. [Link]
-
DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]
-
A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. AVESİS. [Link]
Sources
electrophilicity of the isocyanate group in 5-Methyl-2-nitrophenyl isocyanate
The electrophilicity of the isocyanate group in this compound is significantly enhanced relative to simple aryl isocyanates. This heightened reactivity is primarily dictated by the powerful electron-withdrawing inductive and resonance effects of the ortho-nitro group, which are only slightly tempered by the meta-positioned, electron-donating methyl group. This electronic profile results in a highly electron-deficient isocyanate carbon, making it an excellent substrate for nucleophilic attack. The reactivity can be precisely quantified through experimental kinetic studies and rationalized using computational chemistry methods. This deep understanding of its electronic nature and reactivity allows researchers to harness this compound and related structures as powerful tools in the synthesis of pharmaceuticals, chemical probes, and advanced materials. [17]
References
-
Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A. [Link]
-
Morton, M. & M.A. Deisz. (1959). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry. [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]
-
Morton, M., & Deisz, M. A. (2011). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry. [Link]
-
Podyacheva, E., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Wong, S. W., & Frisch, K. C. (1987). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. Scribd. [Link]
-
Ondrusek, B. A., & Yoshikai, N. (2020). Nucleophilic Isocyanation. ACS Omega. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Ondrusek, B. A., & Yoshikai, N. (2020). Nucleophilic Isocyanation. National Institutes of Health (NIH). [Link]
-
LibreTexts Chemistry. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. [Link]
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]
-
Suh, S.-E., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. [Link]
-
Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
-
Cassone, G., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers (Basel). [Link]
-
Houghtaling, J., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. [Link]
-
ResearchGate. (n.d.). Simulation approach for characterizing the isocyanates reactivity in polyurethane gel reactions. [Link]
-
Horský, V., & Hroznata, D. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
-
Cheikh, W., et al. (2021). Computational Study of Catalytic Urethane Formation. Molecules. [Link]
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- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Versatile Synthon: A Technical Guide to the Research Applications of 5-Methyl-2-nitrophenyl Isocyanate
Introduction: Unveiling a Reactive Intermediate for Complex Synthesis
5-Methyl-2-nitrophenyl isocyanate, a bifunctional aromatic compound, presents itself as a compelling building block for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and materials science. Its chemical architecture, featuring a highly reactive isocyanate group and a nitro-functionalized aromatic ring, offers a dual platform for molecular elaboration. The electron-withdrawing nature of the nitro group, positioned ortho to the isocyanate, significantly enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity, combined with the potential for further chemical modification of the nitro group and the methyl-substituted phenyl ring, positions this compound as a versatile synthon for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and potential research applications, offering a technical resource for its strategic deployment in the laboratory.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 152645-33-5 | [chemBlink][1] |
| Molecular Formula | C₈H₆N₂O₃ | [Sinfoo Biotech][2] |
| Molecular Weight | 178.14 g/mol | [Sinfoo Biotech][2] |
| Appearance | Likely a yellow to brown solid, typical for nitrophenyl compounds. | General knowledge of related compounds. |
| Solubility | Expected to be soluble in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Insoluble in water. | General solubility of aryl isocyanates. |
| Stability | Moisture-sensitive; will react with water to form an unstable carbamic acid, which decarboxylates to the corresponding amine. Should be stored under an inert atmosphere. | General reactivity of isocyanates. |
Predicted Spectroscopic Characteristics
Definitive spectroscopic data requires experimental validation. However, the expected spectral characteristics can be inferred:
-
¹H NMR (CDCl₃): Protons on the aromatic ring would appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling with each other. The methyl protons would likely appear as a singlet around δ 2.5 ppm.
-
¹³C NMR (CDCl₃): The isocyanate carbon (N=C=O) would be highly deshielded, appearing around δ 120-130 ppm. Aromatic carbons would resonate in the δ 120-150 ppm range, and the methyl carbon would be found at approximately δ 20 ppm.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2280 cm⁻¹.[3][4][5] Additional characteristic peaks would include those for the aromatic C=C stretching and the N-O stretching of the nitro group.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 178. Fragmentation patterns would likely involve the loss of CO and NO₂ groups.[6][7]
Synthesis of this compound: Pathways to a Key Intermediate
The synthesis of this compound can be approached through several established methods for isocyanate formation, starting from its corresponding aniline or carboxylic acid precursor. The most direct precursor is 5-methyl-2-nitroaniline.
Workflow for the Synthesis of this compound```dot
Caption: Curtius rearrangement for isocyanate synthesis.
Core Reactivity and Potential Research Applications
The synthetic utility of this compound stems from the predictable and efficient reactivity of the isocyanate moiety with a wide range of nucleophiles. The electron-withdrawing nitro group enhances the electrophilicity of the isocyanate, making these reactions often rapid and high-yielding. [8][9]
Synthesis of Substituted Ureas and Carbamates
The most fundamental application of isocyanates is their reaction with amines and alcohols to form substituted ureas and carbamates, respectively. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials. [10][11][12][13][14][15][16][17]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Upon completion, the urea product often precipitates from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Multicomponent Reactions for Diversity-Oriented Synthesis
Isocyanates are valuable components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot. This is particularly relevant in drug discovery for the generation of compound libraries.
While isocyanides are the canonical "isocyano" component in Ugi and Passerini reactions, the high reactivity of isocyanates can be harnessed in related transformations. For instance, isocyanates can participate in Ugi-type reactions to form various heterocyclic scaffolds. [9]The electron-deficient nature of this compound could influence the reaction pathways and product outcomes in novel MCRs.
Caption: Potential use in a multicomponent reaction.
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various nitrogen-containing heterocycles. The isocyanate group can be used to form an initial urea or carbamate linkage, followed by intramolecular cyclization reactions involving the nitro group (e.g., after reduction to an amine) or the methyl group (e.g., via functionalization).
Safety and Handling
Aromatic isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care. [7]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile gloves may not offer sufficient protection; butyl or laminate gloves are often recommended), a lab coat, and chemical splash goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep containers tightly closed when not in use.
-
Waste Disposal: Dispose of waste containing isocyanates as hazardous chemical waste according to institutional guidelines.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures, including substituted ureas, carbamates, and various heterocyclic systems. The electron-withdrawing nitro group enhances its reactivity, opening avenues for its use in diversity-oriented synthesis through multicomponent reactions. While its full potential is yet to be extensively documented in the literature, the principles of isocyanate chemistry strongly suggest its utility as a powerful building block for innovation in drug discovery and materials science. Researchers employing this reagent should adhere to strict safety protocols due to the hazardous nature of aromatic isocyanates.
References
-
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. 1969. Available from: [Link]
-
The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules. 2021. Available from: [Link]
-
Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Available from: [Link]
-
A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry. Available from: [Link]
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Electron Driven Formation of Aromatic and Nonaromatic Substituted Isocyanurates and Isocyanuratocyclophanes from Isocyanates. ACS. Available from: [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Available from: [Link]
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Curtius rearrangement. Wikipedia. Available from: [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Available from: [Link]
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An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. Available from: [Link]
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Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. ResearchGate. Available from: [Link]
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4-Nitrophenol, TMS derivative. NIST WebBook. Available from: [Link]
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Curtius Rearrangement. Organic Chemistry Portal. Available from: [Link]
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-
Notes: Reactivity of Aryl Isocyanates. The Journal of Organic Chemistry. Available from: [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. 2024. Available from: [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. 2018. Available from: [Link]
-
Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates. Organic & Biomolecular Chemistry. Available from: [Link]
-
A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. Western Michigan University ScholarWorks at WMU. Available from: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. 2013. Available from: [Link]
-
How To Get Isocyanate? Molecules. 2024. Available from: [Link]
-
DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering. Available from: [Link]
-
Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. Available from: [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... ResearchGate. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. 2015. Available from: [Link]
-
4-Nitrophenol. Human Metabolome Database. Available from: [Link]
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-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available from: [Link]
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-
Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. Available from: [Link]
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available from: [Link]
-
FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. ResearchGate. Available from: [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link]
- 2-chloro-5-nitro-phenyl isocyanate, process for its preparation and its use. Google Patents.
- Preparation of 5-methyl-2-nitrophenol. Google Patents.
-
United States Patent. Googleapis. Available from: [Link]
- Non-phosgene route to the manufacture of organic isocyanates. Google Patents.
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. Available from: [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available from: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 5-Methyl-2-nitrophenyl isocyanate
For Immediate Release
[CITY, STATE] – In the fast-paced world of pharmaceutical research and drug development, the safe handling of reactive chemical intermediates is paramount. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential precautions for the handling and storage of 5-Methyl-2-nitrophenyl isocyanate, a key building block in various synthetic pathways.
Understanding the Compound: Chemical and Physical Identity
This compound, identified by CAS number 13471-68-6, is a yellow solid with a molecular formula of C8H6N2O3 and a molecular weight of 178.15 g/mol .[1][2] Its structure, featuring both a reactive isocyanate group and a nitro functionality, dictates its utility in synthesis as well as its specific handling requirements. The melting point of this compound ranges from 49-52°C.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 13471-68-6 | [1][2] |
| Molecular Formula | C8H6N2O3 | [1][2] |
| Molecular Weight | 178.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 49-52°C | [1] |
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as hazardous, and its handling requires stringent adherence to safety protocols.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The isocyanate group (-NCO) is highly reactive and can readily react with nucleophiles such as water, alcohols, and amines. This reactivity is the basis of its synthetic utility but also a primary source of its hazardous nature.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is essential.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] The fume hood serves to capture and exhaust any vapors or dusts that may be generated, minimizing the risk of inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a full-face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling isocyanates.[6] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.
-
Protective Clothing: A lab coat is standard, and for larger quantities or tasks with a higher risk of exposure, chemically resistant coveralls should be worn.
-
-
Respiratory Protection: In cases of inadequate ventilation or when the potential for aerosol generation exists, a properly fitted respirator is necessary. Due to the poor warning properties of many isocyanates, air-purifying respirators may not be sufficient, and a supplied-air respirator might be required.[5] A comprehensive respiratory protection program, including fit testing and training, is crucial.
Safe Handling and Storage Protocols: Ensuring Stability and Integrity
Adherence to strict protocols for handling and storage is non-negotiable to ensure the safety of laboratory personnel and the integrity of the chemical.
Handling Procedures
-
Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).
-
Dispensing: Weigh and dispense the solid material within a chemical fume hood to avoid the generation of airborne dust.
-
Reaction Setup: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the apparatus is securely clamped and that any potential for leaks is minimized.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the isocyanate. Wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is crucial to prevent degradation and hazardous reactions.
-
Temperature: this compound should be stored under refrigeration.[3]
-
Container: Keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants.
-
Incompatible Materials: Isocyanates are reactive towards a variety of substances. Store this compound separately from:
-
Water
-
Alcohols
-
Amines
-
Bases
-
Acids
-
-
Ventilation: Store in a well-ventilated area.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Cleanup
For minor spills, trained personnel wearing appropriate PPE should take the following steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[7]
-
Absorb: Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial absorbent.[5][7] Do not use combustible materials like sawdust.[7]
-
Neutralize: Prepare a decontamination solution. Two common formulations are:
-
Application: Carefully apply the decontamination solution to the absorbed spill. Be aware that the reaction may produce carbon dioxide gas, which can cause frothing.
-
Collection: After allowing the mixture to react for at least 10 minutes, collect the material into an open-top container.[8] Do not seal the container immediately to prevent pressure buildup.[7]
-
Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
For major spills, evacuate the area and contact the institution's emergency response team.
Thermal Decomposition Considerations
Heating isocyanates can lead to the release of hazardous decomposition products. While specific data for this compound is limited, the thermal degradation of aromatic isocyanates can generate compounds such as amines, aminoisocyanates, and other volatile organic compounds.[9][10] Therefore, it is crucial to avoid excessive heating and to ensure adequate ventilation when working at elevated temperatures.
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is contingent upon a robust safety culture. This includes a thorough understanding of the chemical's properties and hazards, the consistent application of engineering controls and personal protective equipment, and a well-defined plan for emergency situations. By adhering to the principles outlined in this guide, researchers can effectively mitigate the risks associated with this valuable synthetic intermediate and maintain a safe and productive laboratory environment.
References
- Current time information in Oneida County, US. (n.d.). Google Search.
-
Spill DECONtamination Kit, Aromatic Isocyanates. (n.d.). SKC Inc. Retrieved January 14, 2026, from [Link]
-
Spill Decontamination Kit for Aromatic Isocyanates. (n.d.). SKC Ltd. Retrieved January 14, 2026, from [Link]
-
Procedures for Minor Spills of Isocyanates. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION. Retrieved January 14, 2026, from [Link]
-
DECONTAMINATION SOLUTION FOR ISOCYANATES 650ML PK/1. (n.d.). Linkman Group. Retrieved January 14, 2026, from [Link]
- Decontamination of isocyanate fouled materials. (n.d.). Google Patents.
-
ISOCYANATES. (n.d.). Pharos. Retrieved January 14, 2026, from [Link]
-
DONA FINE CHEMICALS S.J. (n.d.). PRODUCT DATA: 2-Methyl-5-nitrophenyl isocyanate. Retrieved January 14, 2026, from [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). FSI. Retrieved January 14, 2026, from [Link]
-
Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. Retrieved January 14, 2026, from [Link]
-
Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved January 14, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 13471-68-6 Name... (n.d.). XiXisys. Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30). Retrieved January 14, 2026, from [Link]
-
The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. (2023, March 25). NIH. Retrieved January 14, 2026, from [Link]
-
2-Methyl-5-nitrophenyl isocyanate. (n.d.). Pharos. Retrieved January 14, 2026, from [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020, October 18). MDPI. Retrieved January 14, 2026, from [Link]
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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- 1. donachemicals.com.pl [donachemicals.com.pl]
- 2. scbt.com [scbt.com]
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- 4. chemicals.basf.com [chemicals.basf.com]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. fishersci.com [fishersci.com]
- 7. fsi.co [fsi.co]
- 8. safetyinnumbers.ca [safetyinnumbers.ca]
- 9. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis and Characterization of Urethanes from 5-Methyl-2-nitrophenyl isocyanate and Alcohols
Introduction: The Strategic Importance of Substituted Aryl Urethanes
Urethanes, or carbamates, are a cornerstone of organic synthesis, renowned for their presence in pharmaceuticals, agrochemicals, and the vast field of polymer science.[1][2] The synthesis of urethanes via the addition of an alcohol to an isocyanate is a fundamental and highly efficient transformation.[3][4] This application note provides a detailed protocol for the synthesis of novel urethanes using 5-Methyl-2-nitrophenyl isocyanate as a key building block.
The unique electronic architecture of this isocyanate—featuring an electron-donating methyl group and a potent electron-withdrawing nitro group—makes it a compelling substrate for investigation. The nitro group significantly increases the electrophilicity of the isocyanate carbon, potentially accelerating the reaction with nucleophilic alcohols.[5][6] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive framework for synthesis, purification, and characterization.
Reaction Mechanism and Theoretical Considerations
The formation of a urethane from an isocyanate and an alcohol is a classic nucleophilic addition reaction. The fundamental mechanism proceeds via the attack of the nucleophilic oxygen atom of the alcohol on the highly electrophilic carbonyl carbon of the isocyanate group.[1][2] This concerted process results in a proton transfer from the alcohol's hydroxyl group to the isocyanate's nitrogen, forming the stable urethane linkage.[2]
While the reaction can proceed without a catalyst, its rate is often enhanced by either base or acid catalysis.[7]
-
Base Catalysis: A tertiary amine or other base can deprotonate the alcohol, increasing its nucleophilicity and accelerating the attack on the isocyanate.[7]
-
Acid Catalysis: Lewis acids, such as organotin compounds, can coordinate to the nitrogen or oxygen atom of the isocyanate, further polarizing the N=C=O bond and increasing its electrophilicity.[2][7]
Given the activated nature of this compound, the uncatalyzed reaction may proceed at a reasonable rate, particularly with primary alcohols. However, for less reactive or sterically hindered alcohols, catalysis may be necessary.
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Derivatizing Amino Acids with 5-Methyl-2-nitrophenyl Isocyanate for Chromatographic Analysis
Abstract
This application note provides a detailed protocol for the derivatization of primary and secondary amino acids using 5-Methyl-2-nitrophenyl isocyanate (MNPI). This method is designed for researchers, scientists, and drug development professionals requiring robust and reproducible quantification and chiral separation of amino acids. The derivatization process converts the polar amino acids into their corresponding N-(5-Methyl-2-nitrophenyl)ureido derivatives, which exhibit enhanced hydrophobicity and strong UV absorbance, making them highly suitable for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the interpretation of results, including a self-validating system for ensuring reaction completion.
Introduction: The Rationale for Derivatization
Amino acid analysis is a cornerstone of proteomics, clinical diagnostics, and nutritional science. However, the inherent properties of amino acids—high polarity, low volatility, and lack of a strong chromophore—present significant challenges for direct chromatographic analysis. Pre-column derivatization is a widely adopted strategy to overcome these limitations.
The use of isocyanates, such as this compound, offers several advantages:
-
Quantitative Reaction: The reaction between the isocyanate group and the primary or secondary amine of the amino acid is rapid and proceeds to completion under mild conditions, forming a stable urea linkage.
-
Enhanced Chromatographic Performance: The resulting urea derivatives are significantly less polar than the parent amino acids, leading to better retention and resolution on reversed-phase HPLC columns.
-
Strong UV Chromophore: The nitrophenyl moiety provides a strong chromophore, enabling sensitive UV detection at wavelengths where interference from common biological matrix components is minimized.
-
Chiral Separation Potential: The formation of a rigid urea structure can enhance the enantiomeric resolution of chiral amino acids on a suitable chiral stationary phase (CSP).
This guide provides a comprehensive protocol for the effective use of MNPI in amino acid analysis, with a focus on explaining the "why" behind each step to empower the user to adapt and troubleshoot the method as needed.
Chemical Principle and Reaction Mechanism
The derivatization reaction is a nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isocyanate group of MNPI. This reaction is highly efficient and forms a stable N,N'-substituted urea derivative.
The reaction is typically carried out in a slightly basic medium (pH 8-10) to ensure that the amino group of the amino acid is in its deprotonated, nucleophilic state, which is necessary for the reaction to proceed efficiently.[1][2]
Caption: Reaction of MNPI with an amino acid.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Micropipettes
-
Autosampler vials
Chemicals and Reagents
-
This compound (MNPI), >98% purity
-
Amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium borate buffer, 0.1 M, pH 9.0
-
Pyridine, analytical grade
-
Formic acid (FA), LC-MS grade
-
Nitrogen gas for drying
Safety Precaution: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, as well as potential respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[3][4][5][6][7]
Experimental Protocol
This protocol is designed for the derivatization of amino acid standards and protein hydrolysates.
Caption: Workflow for MNPI derivatization of amino acids.
Step 1: Preparation of Derivatizing Reagent
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.
Step 2: Sample Preparation
-
For Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl. For derivatization, pipette a known amount (e.g., 10-50 µL) into a microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
For Protein Hydrolysates: After acid hydrolysis of the protein sample, neutralize the excess acid and then dry down a suitable aliquot of the hydrolysate under nitrogen.
Causality: Drying the sample is crucial as water will react with the isocyanate, reducing the yield of the desired derivative and creating interfering byproducts.
Step 3: Derivatization Reaction
-
Reconstitute the dried amino acid residue in 50 µL of a 1:1 (v/v) solution of acetonitrile and 0.1 M sodium borate buffer (pH 9.0). Vortex briefly to ensure complete dissolution.
-
Add 20 µL of the freshly prepared 10 mg/mL MNPI solution to the sample.
-
Add 5 µL of pyridine. Pyridine acts as a base to ensure the amino acid is deprotonated and can also catalyze the reaction.
-
Vortex the mixture for 15-30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
Self-Validation: To ensure the reaction has gone to completion, a time-course experiment can be performed during method development. Analyze samples at different incubation times (e.g., 15, 30, 45, and 60 minutes) to find the point at which the peak area of the derivatized amino acid of interest platateaus.
Step 4: Reaction Quenching and Sample Preparation for HPLC
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of 0.1% formic acid in water to stop the reaction. The acidic conditions will protonate any remaining amines and quench the excess isocyanate.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
HPLC Analysis
The following are suggested starting conditions for the HPLC analysis of MNPI-derivatized amino acids. Method optimization may be required depending on the specific amino acids of interest and the sample matrix.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode array detector scanning from 200-400 nm. Monitor at the absorbance maximum of the derivatives (estimated to be in the 280-340 nm range based on similar compounds).[8][9] |
| Injection Volume | 10 µL |
For Chiral Separations: A chiral stationary phase, such as a polysaccharide-based column (e.g., amylose or cellulose derivatives), can be used for the enantioseparation of the MNPI-derivatized amino acids.[10][11] The mobile phase for chiral separations will likely require optimization and may consist of a mixture of hexane and an alcohol modifier.
Results and Discussion
A successful derivatization will result in a chromatogram with well-resolved peaks for the derivatized amino acids. The retention time of each derivative will depend on the hydrophobicity of the amino acid side chain. The nitrophenyl group of the MNPI reagent provides a strong UV absorbance, allowing for sensitive detection.[8][9]
Troubleshooting:
-
Low Peak Areas: This may indicate incomplete derivatization. Ensure the derivatizing reagent is fresh and that the reaction is carried out under anhydrous conditions as much as possible. Check the pH of the reaction buffer.
-
Extra Peaks: The presence of a large, early-eluting peak may be due to the hydrolysis of the MNPI reagent. Ensure all solvents are anhydrous.
-
Poor Peak Shape: This could be due to issues with the HPLC column or mobile phase. Ensure the column is properly equilibrated and that the mobile phase is correctly prepared.
Conclusion
The protocol described in this application note provides a robust and reliable method for the derivatization of amino acids with this compound. This method enhances the chromatographic performance and detectability of amino acids, making it a valuable tool for a wide range of applications in research and industry. The detailed explanation of the principles behind each step allows for informed optimization and troubleshooting, ensuring high-quality, reproducible results.
References
- (n.d.). SAFETY DATA SHEET: 2-Methyl-5-nitrophenol.
-
Semantic Scholar. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]
-
PubMed. (2010, July 2). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Retrieved from [Link]
-
FULIR. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]
-
ACP. (2019, April 4). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Retrieved from [Link]
-
Scirp.org. (n.d.). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Retrieved from [Link]
-
MDPI. (n.d.). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Retrieved from [Link]
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Application Notes & Protocols: 5-Methyl-2-nitrophenyl isocyanate as a Versatile Building Block for the Synthesis of Medicinally Relevant Heterocyclic Compounds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Methyl-2-nitrophenyl isocyanate
In the landscape of modern medicinal chemistry, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional orientations and engage in specific interactions with biological targets. This compound emerges as a particularly strategic building block due to the orthogonal reactivity of its constituent functional groups.
The isocyanate moiety (–N=C=O) is a highly reactive electrophile, readily participating in addition, cyclization, and multicomponent reactions to form a diverse array of structures including ureas, carbamates, and various N-heterocycles.[1][2] Concurrently, the ortho-nitro group acts as a powerful electron-withdrawing group, modulating the reactivity of the isocyanate. More importantly, it serves as a synthetic handle for subsequent transformations, most notably reduction to an amino group, which can then be used for a second, intramolecular cyclization step. This "build-and-cyclize" strategy is a powerful tool for generating complex fused ring systems. The C5-methyl group provides an additional point of substitution to modulate physicochemical properties like solubility and lipophilicity.
This guide provides an in-depth exploration of this compound's reactivity and offers detailed, field-tested protocols for its application in the synthesis of quinazolinones and benzimidazoles, classes of heterocycles renowned for their broad pharmacological significance.[3][4][5]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of the building block is critical for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₃ | [6] |
| Molecular Weight | 178.15 g/mol | [6] |
| Appearance | (Typically) Yellowish solid | General knowledge |
| CAS Number | 13471-68-6 | [6] |
Core Reactivity: The central carbon atom of the isocyanate group is highly electrophilic and is susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). A crucial consideration is the prevention of isocyanate hydrolysis by atmospheric moisture, which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine, which can then react with another isocyanate molecule to form a symmetrical urea impurity. Therefore, all reactions should be conducted under anhydrous conditions. The ortho-nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C), a key step in many of the protocols described below.
Caption: Dual reactivity sites of this compound.
Synthetic Application: Synthesis of 6-Methyl-2-(Substituted-amino)quinazolin-4(3H)-ones
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[5] This protocol details a robust two-step synthesis commencing with the reaction between an anthranilic acid and this compound, followed by a reductive cyclization.
Protocol 1: Two-Step Synthesis of Substituted Quinazolinones
This methodology leverages an initial intermolecular reaction to form a urea intermediate, which is then cyclized in a second step after reduction of the nitro group.
Step A: Synthesis of N-(2-carbamoyl-4-methylphenyl)-N'-(5-methyl-2-nitrophenyl)urea
-
Causality: This step involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on the electrophilic carbon of the isocyanate. The reaction is typically performed in an aprotic solvent like THF or DMF to prevent hydrolysis of the isocyanate. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to deprotonate the carboxylic acid, but is often not strictly necessary as the amine is sufficiently nucleophilic.
-
Materials and Reagents:
Reagent M.W. Amount Moles 2-Amino-5-methylbenzoic acid 151.16 1.51 g 10 mmol This compound 178.15 1.78 g 10 mmol | Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol).
-
Add anhydrous THF (30 mL) and stir until the solid is fully dissolved.
-
In a separate flask, dissolve this compound (1.78 g, 10 mmol) in anhydrous THF (20 mL).
-
Add the isocyanate solution dropwise to the stirred solution of the aminobenzoic acid at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Upon completion, a precipitate (the urea product) will likely have formed. If not, reduce the solvent volume in vacuo until precipitation begins.
-
Filter the solid product, wash with a small amount of cold THF, and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the urea intermediate as a pale yellow powder. Characterization via ¹H NMR and MS is recommended.
-
Step B: Reductive Cyclization to form 6-Methyl-2-((5-methyl-2-nitrophenyl)amino)quinazolin-4(3H)-one
-
Causality: The nitro group of the urea intermediate is reduced to an amine using a classical reducing agent like tin(II) chloride. In the acidic medium, the newly formed aniline undergoes spontaneous intramolecular cyclization with the adjacent carboxylic acid, eliminating water to form the stable quinazolinone ring system.
-
Materials and Reagents:
Reagent M.W. Amount Moles Urea Intermediate from Step A 329.31 3.29 g 10 mmol Tin(II) chloride dihydrate (SnCl₂·2H₂O) 225.63 11.28 g 50 mmol Ethanol (EtOH) - 80 mL - | Concentrated Hydrochloric Acid (HCl) | - | 5 mL | - |
-
Procedure:
-
Suspend the urea intermediate (3.29 g, 10 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the suspension.
-
Carefully add concentrated HCl (5 mL) dropwise. The mixture will become warm.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Caution: This will cause vigorous gas evolution (CO₂).
-
The product will precipitate out of the solution. Filter the solid and wash thoroughly with water to remove tin salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) to obtain the pure quinazolinone derivative.
-
Sources
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Synthesis of Substituted Ureas from 5-Methyl-2-nitrophenyl Isocyanate: An Application Note and Protocol Guide
Abstract
Substituted ureas represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and utility as versatile chemical building blocks.[1][2] This comprehensive guide provides detailed application notes and robust protocols for the synthesis of N,N'-substituted ureas utilizing 5-Methyl-2-nitrophenyl isocyanate as a key electrophilic precursor. The strategic placement of the nitro and methyl groups on the phenyl ring offers unique opportunities for further functionalization, making this reagent particularly valuable for creating diverse molecular libraries. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines safety and handling protocols, and discusses the broad applications of the resulting urea derivatives in drug discovery and development.
Introduction: The Significance of Substituted Ureas
The urea functional group is a privileged motif in a vast array of biologically active compounds, including numerous clinically approved drugs.[2] Its ability to form stable, directional hydrogen bonds allows for potent and specific interactions with biological targets such as enzymes and receptors.[1] Consequently, substituted ureas are integral to the development of anticancer, anti-HIV, antidiabetic, and anticonvulsant agents.[3] The synthesis of these compounds is most commonly achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate.[4][5]
This compound is a particularly attractive starting material due to the presence of functional groups that can be further manipulated. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions. The methyl group can potentially be functionalized through free-radical halogenation. This inherent versatility allows for the generation of complex and diverse molecular architectures from a single, readily accessible precursor.
Reaction Mechanism and Rationale
The synthesis of a substituted urea from this compound and an amine is a classic example of a nucleophilic addition reaction. The isocyanate group (-N=C=O) features an electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable substituted urea product.
The reaction is typically fast and proceeds with high yield at room temperature.[4] The choice of solvent is crucial; anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decarboxylates to form an amine, which can then react with another molecule of isocyanate to form a symmetrical urea.[4][6]
Caption: General reaction mechanism for urea synthesis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel or syringe
-
Nitrogen or argon gas supply for inert atmosphere (recommended)
General Protocol for the Synthesis of Substituted Ureas
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (DCM or THF) to a concentration of 0.1-0.5 M.
-
Isocyanate Addition: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise via a dropping funnel or syringe. For highly exothermic reactions, consider cooling the reaction mixture to 0 °C before the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up and Isolation: Upon completion of the reaction (typically within 2-8 hours), a precipitate of the urea product may form.[4] If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Caption: Step-by-step experimental workflow.
Data Presentation: Reaction Parameters and Expected Yields
The reaction of this compound with various amines generally proceeds with high efficiency. The following table summarizes typical reaction conditions and expected yields for different classes of amines.
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | DCM | 2 - 4 | Room Temperature | > 90 |
| Secondary Aliphatic | Piperidine | DCM | 2 - 4 | Room Temperature | > 95 |
| Primary Aromatic | Aniline | THF | 4 - 8 | Room Temperature | 85 - 95 |
| Sterically Hindered | tert-Butylamine | DCM | 6 - 12 | Room Temperature | > 90 |
Table adapted from general urea synthesis protocols.[4]
Safety and Handling of this compound
Isocyanates, including this compound, are hazardous chemicals and must be handled with appropriate safety precautions.
Health Hazards:
-
Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms or breathing difficulties.[7] Repeated exposure can lead to sensitization, where subsequent exposure to even low concentrations can trigger a severe asthmatic reaction.[8]
-
Skin and Eye Irritant: Causes skin and serious eye irritation.[7][9] Prolonged skin contact can lead to allergic skin reactions.[9]
-
Harmful if Swallowed: May cause harm if ingested.[7]
Handling Precautions:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] In case of inadequate ventilation, respiratory protection is necessary.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[10]
-
Spills: In case of a spill, evacuate the area and clean up using an absorbent material. Decontaminate the spill area with a suitable solution (e.g., a mixture of water, detergent, and sodium carbonate).[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.[7][8]
Applications in Drug Development
The unique structural features of ureas make them invaluable in drug design. They can act as hydrogen bond donors and acceptors, mimicking peptide bonds and enabling strong interactions with biological targets.[11] Many successful drugs, such as the kinase inhibitor Sorafenib, feature a diaryl urea moiety.[12] The substituted ureas synthesized from this compound can serve as scaffolds for the development of novel therapeutics. The nitro group can be reduced to an amine, providing a handle for further diversification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Conclusion
The synthesis of substituted ureas from this compound is a straightforward and high-yielding process that provides access to a wide range of compounds with potential applications in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively and safely synthesize diverse libraries of substituted ureas for further investigation.
References
-
Bio-protocol. (n.d.). General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C). Retrieved from [Link]
-
ResearchGate. (2020). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 27(4), 1803-1808.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2951.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Chemicals. (2022). Safety Data Sheet: LUPRANATE®275 ISOCYANATE. Retrieved from [Link]
- Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651.
- Costantino, L., & Barlocco, D. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 25(19), 4488.
-
ResearchGate. (2017). Ureas: Applications in Drug Design | Request PDF. Retrieved from [Link]
- Singh, R., & Singh, T. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Synthesis, 18(4), 334-358.
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
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Application Notes & Protocols: 5-Methyl-2-nitrophenyl Isocyanate in Medicinal Chemistry
This technical guide offers an in-depth exploration of 5-Methyl-2-nitrophenyl isocyanate, a versatile reagent for medicinal chemistry and drug discovery. We will delve into its reactivity profile, core applications in the synthesis of targeted therapeutics, and provide detailed, field-proven protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties for the creation of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound (CAS No. 152645-33-5) is an aromatic isocyanate that serves as a powerful building block in modern drug design.[1] Its utility stems from the highly electrophilic isocyanate moiety, which readily engages with a wide range of nucleophiles to form stable urea and carbamate linkages—scaffolds of paramount importance in pharmaceuticals.[2][3][4] The molecule's architecture is further distinguished by two key substituents on the phenyl ring:
-
The Nitro Group (-NO₂): This potent electron-withdrawing group significantly enhances the electrophilicity of the isocyanate carbon, increasing its reactivity towards even weak nucleophiles. Furthermore, the nitro group can serve as a synthetic handle, capable of being reduced to an amine for subsequent diversification, or it can act as a key pharmacophoric element for target engagement.[5]
-
The Methyl Group (-CH₃): This group provides steric bulk and modulates the electronic properties of the ring, influencing molecular conformation and interaction with biological targets. Derivatives of 5-methylisatin, for example, have shown promise as kinase inhibitors.[6]
This combination of a reactive handle and tunable ancillary groups makes this compound a strategic choice for lead optimization, covalent inhibitor design, and the construction of diverse compound libraries.
Physicochemical Properties and Reactivity Profile
A fundamental understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 152645-33-5 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Typically a solid or oil | - |
| Reactivity | Highly reactive with nucleophiles | [2][7] |
The core of this reagent's utility is the isocyanate group's reaction with nucleophiles (Nu-H). The reaction proceeds via nucleophilic addition to the central carbon of the -N=C=O group. The general reactivity order with common biological and synthetic nucleophiles is: Primary Amines > Secondary Amines > Alcohols > Thiols > Water .[7]
Core Applications in Medicinal Chemistry
The structural motifs enabled by this compound are central to several classes of therapeutic agents.
Synthesis of Urea-Based Kinase Inhibitors
The diaryl urea scaffold is a cornerstone of many clinically approved kinase inhibitors, such as Sorafenib, which targets the Raf/Mek/Erk pathway.[8] These molecules typically function by forming critical hydrogen bonds with the kinase hinge region. This compound is an ideal reagent for introducing one of the aryl rings and the urea linker in a convergent synthesis. By reacting it with a suitable aromatic amine (representing the other half of the target inhibitor), a library of potential kinase inhibitors can be rapidly generated. Inhibition of protein kinases is a highly successful strategy for cancer treatment.[9][10]
Design of Covalent Inhibitors
The concept of covalent inhibition has experienced a renaissance in drug discovery, offering a path to potent and durable target engagement, often for targets previously considered "undruggable".[11][12][13][14] The high electrophilicity of this compound makes it an excellent candidate for a "warhead" that can form a permanent covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Serine) within a protein's binding site.[15] This strategy can lead to inhibitors with high potency and prolonged duration of action. The design process involves positioning the isocyanate group to react with a specific residue once the rest of the molecule has achieved favorable non-covalent binding.
Synthesis of Carbamate Derivatives
Carbamate linkages are frequently used in medicinal chemistry to create prodrugs, improve pharmacokinetic properties, or act as bioisosteric replacements for esters or amides.[16] this compound can react cleanly with hydroxyl groups on a parent drug molecule or a synthetic intermediate to form a stable carbamate. This approach is valuable for masking polar groups to enhance cell permeability or for tuning a molecule's metabolic stability.
Experimental Protocols
CAUTION: Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care.[17] All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat, is mandatory.[18][19][20]
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes a standard method for reacting this compound with a primary or secondary amine to form a urea derivative, a common step in synthesizing kinase inhibitors.[3][8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or alkyl amine (1.0-1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the selected amine (1.0 equiv) in anhydrous solvent (approx. 0.1 M concentration).
-
Reagent Addition: To this stirred solution, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise at room temperature. Causality Note: Slow addition prevents localized heating and potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a precipitate (the urea product) has formed, it can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether or hexanes.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Procedure for the Synthesis of Carbamates
This protocol details the reaction with an alcohol to form a carbamate, often requiring a catalyst.[16][21]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (primary or secondary) (1.0 equiv)
-
Anhydrous Toluene or THF
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (0.05-0.1 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.0 equiv) and the catalyst (e.g., TEA) in anhydrous solvent (approx. 0.1-0.2 M).
-
Reagent Addition: Add this compound (1.0 equiv) to the solution. Causality Note: The basic or organometallic catalyst activates the alcohol's hydroxyl group, facilitating its attack on the less reactive isocyanate compared to an amine.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to remove the catalyst and any unreacted starting material.
-
Characterization: Confirm the product structure using standard spectroscopic methods as described in Protocol 1.
Characterization Data
Successful synthesis of urea and carbamate derivatives can be confirmed by characteristic spectroscopic signals. The following table provides expected values based on the functional groups being formed.
| Analysis Technique | Urea Derivative (R-NH-C(O)-NH-Ar) | Carbamate Derivative (R-O-C(O)-NH-Ar) |
| IR Spectroscopy | Strong C=O stretch (~1630-1680 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹) | Strong C=O stretch (~1680-1730 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹) |
| ¹³C NMR | Carbonyl carbon (C=O) signal at ~150-160 ppm | Carbonyl carbon (C=O) signal at ~150-160 ppm |
| ¹H NMR | Two distinct N-H proton signals (broad singlets), unless symmetrical | One distinct N-H proton signal (broad singlet) |
| Mass Spec | [M+H]⁺ or [M+Na]⁺ corresponding to the sum of the two reactants | [M+H]⁺ or [M+Na]⁺ corresponding to the sum of the two reactants |
Conclusion
This compound is a high-value, strategically functionalized reagent for medicinal chemistry. Its predictable and robust reactivity allows for the efficient synthesis of urea and carbamate linkages, which are integral to the design of targeted therapies, including kinase inhibitors and covalent modifiers. The protocols and conceptual frameworks provided herein serve as a guide for researchers to harness the potential of this compound in their drug discovery programs. Adherence to strict safety protocols is essential for the successful and safe application of this versatile chemical tool.
References
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds. Benchchem.
- Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates.
- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production.
- DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.
- Government of Canada. (2022). Isocyanates: Control measures guideline.
- (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Singh, J., et al. (n.d.). New drug design with covalent modifiers. PubMed.
- (2025). Reactivity of organic isocyanates with nucleophilic compounds. ResearchGate.
- Sinfoo Biotech. (n.d.). This compound, (CAS# 152645-33-5).
- MDPI. (n.d.). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors.
- Popin, E., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Drug Hunter. (2025). Novel Target and Fascinating Covalent MoA.
- Google Patents. (n.d.). Process for production of urea-carbamate herbicides and intermediates therefor.
- Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor.
- Benchchem. (n.d.). Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.
- Wang, L., et al. (n.d.). Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. PMC - NIH.
- Safe Work Australia. (n.d.). Health monitoring: Guide to Isocyanates.
- Drug Discovery Chemistry. (2023). Covalent Modifications & Induced Proximity.
- Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. PubMed.
- Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents. Organic Chemistry Portal.
- Abd El-Rahman, Y. A., et al. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- Moitessier, N., et al. (2017). Covalent inhibitors design and discovery. PubMed.
- Benchchem. (n.d.). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide.
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- 12. drughunter.com [drughunter.com]
- 13. Covalent Modifications & Induced Proximity - 2023 Archive [drugdiscoverychemistry.com]
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- 16. US3801625A - Process for production of urea-carbamate herbicides and intermediates therefor - Google Patents [patents.google.com]
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- 20. Control measures guide - Canada.ca [canada.ca]
- 21. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
Application Notes & Protocols: Leveraging 5-Methyl-2-nitrophenyl Isocyanate in the Synthesis of Novel Diaryl Urea-Based Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern oncology. Among the most successful structural motifs for multi-kinase inhibitors is the N,N'-diaryl urea scaffold, which is central to approved drugs like Sorafenib and Regorafenib. This guide provides a detailed technical overview and a representative protocol for the synthesis of diaryl urea-based kinase inhibitors, specifically utilizing 5-Methyl-2-nitrophenyl isocyanate as a key reagent. We will explore the underlying reaction mechanism, provide a step-by-step synthetic workflow, discuss the targeted biological pathways, and present relevant data to guide researchers in drug discovery and development.
Introduction: The Significance of the Diaryl Urea Scaffold
The urea functional group is a versatile and powerful pharmacophore in medicinal chemistry.[1] Its ability to act as a rigid hydrogen bond donor-acceptor unit allows it to form crucial interactions within the ATP-binding pocket of various protein kinases. Specifically, the diaryl urea motif has been instrumental in the design of Type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase, often conferring greater selectivity and a distinct inhibitory profile.
The synthesis of these compounds typically involves the reaction of an aromatic amine with an aryl isocyanate.[2] While reagents like 4-chloro-3-(trifluoromethyl)phenyl isocyanate are well-known for their use in blockbuster drugs[3], the exploration of alternative isocyanates is critical for generating novel chemical matter with unique properties. This compound represents a valuable, yet less explored, building block. The methyl group can probe specific hydrophobic pockets, while the ortho-nitro group acts as a strong electron-withdrawing group, potentially modulating the electronic properties and binding characteristics of the final compound. This guide uses the synthesis of a Regorafenib analog as a framework to demonstrate the application of this versatile reagent.
The Core Reaction: Mechanism of Urea Formation
The cornerstone of this synthesis is the nucleophilic addition of an amine to an isocyanate. This reaction is highly efficient and generally proceeds under mild conditions.
Causality of the Reaction:
-
The Isocyanate Group (-N=C=O): The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
-
The Amine Group (-NH₂): The nitrogen atom of the primary aromatic amine is nucleophilic and readily attacks the electrophilic carbon of the isocyanate.
-
Solvent Choice: The reaction is typically performed in an aprotic solvent (e.g., Tetrahydrofuran, Toluene, Dichloromethane) to prevent the solvent from reacting with the highly reactive isocyanate.
The general mechanism is depicted below.
Caption: General mechanism for the synthesis of a diaryl urea.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor
This protocol describes the synthesis of a potential multi-kinase inhibitor, 4-[4-({[5-Methyl-2-nitrophenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, an analog of Regorafenib.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate A)
-
This compound (Intermediate B)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Ethyl Acetate
-
Hexanes
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology
-
Preparation of Intermediate A: The starting amine, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, can be synthesized according to established literature procedures, typically involving the condensation of 4-amino-3-fluorophenol with 4-chloro-N-methyl-2-pyridinecarboxamide in the presence of a strong base like potassium tert-butoxide.[4]
-
Urea Formation Reaction: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 equivalent of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate A) in anhydrous THF (approx. 10 mL per gram of amine). b. Stir the solution at room temperature (20-25°C) under a nitrogen atmosphere. c. In a separate flask, dissolve 1.05 equivalents of this compound (Intermediate B) in anhydrous THF. d. Add the isocyanate solution dropwise to the stirred solution of the amine over 15-20 minutes. The reaction is often exothermic; maintain the temperature below 30°C. e. Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Upon completion, a precipitate of the product may form. If so, cool the mixture to 0-5°C and stir for 30 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake sequentially with cold THF and then with toluene to remove any unreacted starting materials. d. Dry the solid product under vacuum at 40-50°C to a constant weight.
-
Purification (if necessary): a. If the product requires further purification, it can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or acetone. b. Alternatively, slurry the crude product in a solvent like diethyl ether to wash away impurities before filtering and drying.
Trustworthiness Check: The protocol's success is validated by standard analytical techniques. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired product has been formed and is free of significant impurities.
Caption: A step-by-step workflow for the synthesis protocol.
Biological Context: Targeted Signaling Pathways
Diaryl urea inhibitors like Sorafenib and Regorafenib are multi-kinase inhibitors, meaning they block the activity of several key kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[5] The primary targets often include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.
-
Raf Kinases (B-Raf, C-Raf): Central components of the MAPK/ERK signaling pathway that controls cell proliferation and survival.[2]
By inhibiting these pathways, the synthesized compounds can starve tumors of their blood supply and halt their uncontrolled growth.
Caption: Simplified signaling pathway inhibited by diaryl urea compounds.
Data Presentation: Potency of Diaryl Urea Kinase Inhibitors
To provide a benchmark for the potential efficacy of newly synthesized analogs, the following table summarizes the inhibitory activity (IC₅₀) of the well-characterized inhibitors Sorafenib and Regorafenib against key kinases. Researchers can use these values as a reference point when evaluating their own novel compounds derived from this compound.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib | c-Raf | 6 | [5] |
| BRAF | 22 | [5] | |
| VEGFR-2 | 90 | [5] | |
| PDGFR-β | 57 | [5] | |
| Regorafenib | VEGFR-2 | 4.2 | [6] |
| TIE2 | 13 | [6] | |
| c-KIT | 7 | [6] | |
| Ret | 1.5 | [6] | |
| BRAF | 28 | [6] |
Conclusion and Future Directions
The reaction between an aromatic amine and an aryl isocyanate is a robust and fundamental transformation in the synthesis of diaryl urea-based kinase inhibitors. By employing less common reagents such as this compound, researchers can expand the accessible chemical space, leading to the discovery of novel inhibitors with improved potency, selectivity, or pharmacokinetic profiles. The protocols and data presented herein provide a solid foundation for scientists in drug development to design, synthesize, and evaluate new therapeutic candidates targeting critical oncogenic pathways.
References
-
Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
-
Ferreira, R. J., et al. (2022). Urea-based anticancer agents: Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
-
Wang, L., et al. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design, 98(6), 969-978. Available at: [Link]
-
Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429. Available at: [Link]
-
Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1739. Available at: [Link]
-
Zengin, G., et al. (2023). The design of new urea-based ROCK2 inhibitor. Journal of Molecular Structure, 1275, 134658. Available at: [Link]
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
- Google Patents. (n.d.). AU2016387566A1 - An improved process for the preparation of Regorafenib.
- Google Patents. (n.d.). WO2015049698A2 - Process for regorafenib.
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- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2015049698A2 - Process for regorafenib - Google Patents [patents.google.com]
- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Leveraging 5-Methyl-2-nitrophenyl Isocyanate for the Synthesis of Agrochemical Intermediates
Introduction: Strategic Importance of 5-Methyl-2-nitrophenyl Isocyanate in Agrochemical Synthesis
In the landscape of modern agricultural chemistry, the development of effective and selective herbicides is paramount. Phenylurea herbicides represent a significant class of compounds that function primarily by inhibiting photosynthesis in target weed species.[1][2] The synthesis of these vital agrochemicals relies on robust and high-yield chemical reactions. This compound has emerged as a critical building block for creating these complex molecules. Its utility stems from the highly reactive isocyanate group (-N=C=O), which readily undergoes nucleophilic addition reactions to form the core urea linkage (-NH-CO-NH-) essential for herbicidal activity.[3][4][5][6]
This application note provides a comprehensive guide for researchers and chemical development professionals on the strategic use of this compound. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of phenylurea-based intermediates, and discuss the critical safety and handling procedures required for this reagent. The structural features of this molecule—the reactive isocyanate, the electron-withdrawing nitro group, and the methyl substituent—offer a trifecta of functionality that can be exploited to generate a diverse library of potential agrochemical candidates.
Reagent Profile: Chemical Properties and Safety Mandates
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential. This compound is a reactive chemical that must be handled with appropriate precautions.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 13471-68-6 | [7] |
| Molecular Formula | C₈H₆N₂O₃ | [8] |
| Molecular Weight | 178.15 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and allergic skin reaction. | [7] |
| Storage Conditions | Keep container tightly closed. Store in a cool, well-ventilated place. Refrigeration is recommended. | [7][9] |
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[7][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. After handling, wash hands and any exposed skin thoroughly.[7][9]
-
In case of Exposure:
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[12]
-
Core Synthesis: Formation of Phenylurea Scaffolds
The primary application of this compound in agrochemical development is its reaction with primary or secondary amines to form N,N'-substituted ureas. This reaction is the cornerstone for producing a wide range of phenylurea herbicides.[1][2]
Reaction Mechanism: Nucleophilic Addition
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product. This reaction is typically fast, high-yielding, and does not require a catalyst, making it highly efficient for industrial applications.
Caption: General mechanism for phenylurea synthesis.
Experimental Protocol: Synthesis of a Model Agrochemical Intermediate
This protocol details the synthesis of N,N-dimethyl-N'-(5-methyl-2-nitrophenyl)urea, a representative intermediate for phenylurea herbicides, from this compound and dimethylamine. Using a salt of the amine, such as dimethylamine hydrochloride, in the presence of a base is a common and effective strategy that avoids handling gaseous dimethylamine directly.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Alfa Aesar | Store under inert gas, refrigerated. |
| Dimethylamine hydrochloride | ≥99% | Standard Supplier | Hygroscopic, store in a desiccator. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Standard Supplier | Use a freshly opened bottle or distilled. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use a dry solvent. |
| Deionized Water | N/A | N/A | For work-up. |
| Brine (Saturated NaCl) | N/A | N/A | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying organic phase. |
| Round-bottom flask, magnetic stirrer | N/A | N/A | Ensure glassware is oven-dried. |
| Nitrogen or Argon line | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Synthesis Workflow
Caption: Workflow for phenylurea intermediate synthesis.
Detailed Procedure
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethylamine hydrochloride (1.05 equivalents). Suspend the solid in anhydrous dichloromethane (DCM, approx. 10 mL per gram of isocyanate) under a nitrogen atmosphere.
-
Isocyanate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred suspension from Step 1 over 15-20 minutes at room temperature.
-
Base Addition: Slowly add triethylamine (2.0 eq) to the reaction mixture dropwise via a syringe. An exotherm may be observed. The triethylamine deprotonates the dimethylamine hydrochloride in situ, liberating the free amine to react.
-
Reaction: Allow the mixture to stir at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate starting material.
-
Work-up: Upon completion, add deionized water (equal volume to the DCM) to the reaction flask and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase two more times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine). This removes triethylamine hydrochloride and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N,N-dimethyl-N'-(5-methyl-2-nitrophenyl)urea.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, IR (noting the characteristic urea C=O stretch), and mass spectrometry.
Advanced Applications & Synthetic Strategy
The utility of the synthesized intermediate extends beyond its direct use. The nitro group on the aromatic ring serves as a versatile functional handle for further molecular elaboration, a key strategy in developing novel agrochemicals.
Table 2: Strategic Derivatization of the Phenylurea Intermediate
| Transformation | Reagents & Conditions | Resulting Intermediate | Purpose & Rationale |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Amino-phenylurea | The resulting aniline can be used in subsequent reactions (e.g., diazotization, acylation) to build more complex heterocyclic structures common in fungicides and herbicides.[13] |
| Aromatic Substitution | N/A | N/A | The electron-withdrawing nitro group activates the ring for potential nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of other functional groups. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of agrochemical intermediates, particularly those based on the phenylurea scaffold. The nucleophilic addition reaction with amines is a highly reliable and efficient method for creating the foundational structure of numerous commercial herbicides. By following the detailed protocols and adhering strictly to the safety mandates outlined in this guide, research and development scientists can effectively and safely leverage this key building block to construct novel and effective crop protection solutions. The potential for subsequent modification of the nitro group further enhances its value, opening pathways to a diverse range of complex and potentially patentable agrochemical compounds.
References
- Title: CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label Source: Google Patents URL
- Title: CN106008276A - Synthesis method of a phenylurea herbicide or a deuteration-labeled...
-
Title: Chloroxuron - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]
-
Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: Royal Society of Chemistry URL: [Link]
-
Title: Large scale preparation of N-substituted urea Source: ResearchGate URL: [Link]
-
Title: Agrochem Intermediates Source: VanDeMark Chemical URL: [Link]
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents Source: Tetrahedron Letters URL: [Link]
-
Title: 4-Methyl-2-nitrophenyl isocyanate - High purity Source: Georganics URL: [Link]
Sources
- 1. Chloroxuron - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 4. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 1930-91-2|2-MEthyl-5-nitrophenyl isocyanide|BLD Pharm [bldpharm.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-Methyl-2-nitrophenyl isocyanate - High purity | EN [georganics.sk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.es [fishersci.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Minimizing Side Reactions in the Synthesis of 5-Methyl-2-nitrophenyl isocyanate
This guide serves as a crucial resource for researchers, chemists, and professionals in drug development engaged in the synthesis of 5-methyl-2-nitrophenyl isocyanate. The formation of this vital chemical intermediate is often plagued by side reactions that can significantly impact yield and purity. This document provides a comprehensive troubleshooting guide and frequently asked questions to navigate these challenges effectively.
The Synthetic Challenge: Purity in Isocyanate Production
The primary route to this compound is the phosgenation of 5-methyl-2-nitroaniline. While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesirable by-products. The most common of these are symmetrically substituted ureas and residual carbamoyl chloride intermediates. Achieving a high-purity product necessitates a thorough understanding of the reaction mechanism and meticulous control over the experimental conditions.
Troubleshooting Guide: A Proactive Approach to Side Reaction Mitigation
This section is designed to address and resolve specific issues encountered during the synthesis, providing both the underlying chemical principles and actionable solutions.
Issue 1: Formation of Insoluble Symmetric Urea By-products
Question: My crude product contains a significant amount of a high-melting, insoluble white solid. I suspect it's a symmetric urea. What is the cause of this, and how can I prevent its formation?
Answer: The formation of N,N'-bis(5-methyl-2-nitrophenyl)urea is a prevalent side reaction.[1][2] This occurs when the desired isocyanate product reacts with the unreacted 5-methyl-2-nitroaniline starting material.
Underlying Causes:
-
Localized Amine Concentration: Inefficient mixing or slow addition of the phosgenating agent can result in localized areas with a high concentration of the starting amine, promoting the urea-forming side reaction.
-
Presence of Moisture: Water contamination in the solvent or glassware can hydrolyze the isocyanate to a carbamic acid, which then decomposes back to the amine. This newly formed amine is then free to react with another isocyanate molecule, leading to the urea by-product. Pressurization of reaction vessels should be done with dry air or nitrogen to avoid introducing moisture.[3]
-
Elevated Reaction Temperatures: Higher temperatures can accelerate the rate of urea formation.
Strategic Solutions:
-
Strict Anhydrous Conditions: All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlled Reagent Addition: A slow, controlled addition of the 5-methyl-2-nitroaniline solution to the phosgenating agent (inverse addition) is recommended. This ensures that the amine is the limiting reagent at any given time, thereby minimizing its availability to participate in side reactions.
-
Vigorous Agitation: Maintain efficient and constant stirring throughout the reaction to ensure homogeneity and prevent localized concentration gradients.
-
Low-Temperature Initiation: Conducting the initial phase of the reaction at a reduced temperature (e.g., 0-5 °C) can significantly slow the rate of the competing urea formation.
Experimental Protocol: Urea Formation Minimization
-
Assemble a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of triphosgene in an anhydrous solvent (e.g., toluene).
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of 5-methyl-2-nitroaniline in the same anhydrous solvent and add it to the dropping funnel.
-
Add the amine solution dropwise to the vigorously stirred triphosgene solution over 1-2 hours.
-
Ensure the reaction temperature is maintained below 5 °C during the addition.
-
Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
Visualizing the Reaction Pathways
Caption: Desired Isocyanate Formation vs. Urea Side Reaction.
Issue 2: Persistence of the Carbamoyl Chloride Intermediate
Question: My final product analysis indicates the presence of the carbamoyl chloride intermediate. Why is the reaction not going to completion, and how can I drive the formation of the isocyanate?
Answer: The presence of 5-methyl-2-nitrophenylcarbamoyl chloride is a clear indication of an incomplete reaction.[4][5] The synthesis of the isocyanate from the primary amine proceeds through this intermediate.[6]
Underlying Causes:
-
Insufficient Phosgenating Agent: Using a stoichiometric or substoichiometric amount of the phosgenating agent may not be sufficient to drive the reaction to completion.
-
Inadequate Reaction Time: The elimination of hydrogen chloride (HCl) from the carbamoyl chloride to form the isocyanate is a distinct and often slower step that requires adequate time.[7]
-
Insufficient Thermal Energy: While the initial reaction is conducted at low temperatures, the subsequent HCl elimination step often requires heating to proceed at a reasonable rate.
Strategic Solutions:
-
Slight Excess of Phosgenating Agent: Utilizing a slight excess (e.g., 1.05-1.1 equivalents) of the phosgenating agent can help ensure the complete conversion of the starting amine.
-
Stepwise Temperature Gradient: After the initial low-temperature addition, the reaction temperature should be gradually increased. Refluxing the solution is often necessary to facilitate the elimination of HCl and promote the formation of the final isocyanate product.
-
Reaction Monitoring: The progress of the reaction should be monitored by appropriate analytical techniques, such as TLC or IR spectroscopy, to confirm the disappearance of the starting material and the intermediate.
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Phosgenating Agent | Triphosgene (0.35-0.4 eq.) or Diphosgene (0.5-0.55 eq.) | Safer, solid, and liquid alternatives to phosgene gas.[8][9][10] A slight excess promotes complete reaction. |
| Solvent | Anhydrous Toluene or Chlorobenzene | Inert solvents that allow for reflux temperatures sufficient for HCl elimination. |
| Initial Temperature | 0-5 °C | Minimizes the formation of urea by-products during the initial phase. |
| Final Temperature | Reflux (~110 °C for Toluene) | Provides the necessary thermal energy for the elimination of HCl from the carbamoyl chloride intermediate. |
| Reaction Duration | 12-24 hours | Ensures sufficient time for the reaction to proceed to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective phosgenating agents for laboratory-scale synthesis?
A1: While phosgene gas is highly reactive, its extreme toxicity makes it hazardous for laboratory use. Triphosgene, a stable crystalline solid, and diphosgene, a liquid, are much safer and more manageable alternatives.[8][9][10] Triphosgene is often the preferred choice due to its ease of handling.[11]
Q2: What is the most effective method for purifying the crude this compound?
A2: Vacuum distillation is the standard and most effective method for purifying isocyanates.[12][13] It is advisable to use a short-path distillation apparatus to minimize thermal stress on the product, which can induce polymerization. Any solid urea by-product should be removed by filtration prior to distillation.[14]
Q3: My purified isocyanate has a distinct color. Is this a cause for concern?
A3: Ideally, purified this compound should be a pale yellow. A darker coloration may suggest the presence of impurities, potentially from thermal decomposition or residual side products. For applications requiring high purity, such as in pharmaceutical synthesis, further purification by recrystallization from a non-polar solvent like hexane may be necessary.
Q4: What are the best practices for the long-term storage of this compound?
A4: Isocyanates are highly susceptible to degradation by moisture and are sensitive to temperature fluctuations.[15][16] The purified product must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place. Refrigeration is recommended to maintain its stability over time.
Visualizing the Troubleshooting Decision Process
Caption: A Logic Flowchart for Troubleshooting Isocyanate Synthesis.
References
-
Title: Triphosgene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A decade review of triphosgene and its applications in organic reactions Source: PMC URL: [Link]
-
Title: Safety aspects of handling isocyanates in urethane foam production Source: IChemE URL: [Link]
-
Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: NIH URL: [Link]
-
Title: A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS Source: SlideShare URL: [Link]
-
Title: How to Enhance Isocyanate Storage and Handling Safety? Source: Patsnap Eureka URL: [Link]
-
Title: Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Source: ACS Publications URL: [Link]
-
Title: Carbamoyl complexes as a source of isocyanates or carbamyl chlorides Source: ElectronicsAndBooks URL: [Link]
- Title: Method for the purification of isocyanates Source: Google Patents URL
-
Title: Isocyanates: Control measures guideline Source: Canada.ca URL: [Link]
-
Title: The synthesis of 1-tosylalkyl isocyanates and N(1-tosylalkyl)carbamoyl chlorides from S-ethyl N-(1-tosylalkyl) thiocarbamates Source: ResearchGate URL: [Link]
-
Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: NIH URL: [Link]
- Title: Process for methyl isocyanate production Source: Google Patents URL
- Title: Storage stable solid isocyanate compositions, preparation, and method of use thereof Source: Google Patents URL
-
Title: GUIDE TO HANDLING ISOCYANATES Source: Safe Work Australia URL: [Link]
-
Title: Method for the purification of isocyanates Source: Justia Patents URL: [Link]
-
Title: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones Source: ACS Publications URL: [Link]
-
Title: an approach for eliminating phenyl isocyanate from solvent used in isocyanate production Source: ResearchGate URL: [Link]
- Title: Purification of organic isocyanates Source: Google Patents URL
-
Title: How To Get Isocyanate? Source: ACS Publications URL: [Link]
-
Title: Urea Formation - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Isocyanate-based multicomponent reactions Source: RSC Publishing URL: [Link]
-
Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis Online URL: [Link]
-
Title: Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions Source: PMC - NIH URL: [Link]
- Title: Preparation of 5-methyl-2-nitrophenol Source: Google Patents URL
-
Title: 5-Methyl-2-nitroaniline Source: PMC - NIH URL: [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. icheme.org [icheme.org]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Triphosgene - Wikipedia [en.wikipedia.org]
- 9. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 16. Control measures guide - Canada.ca [canada.ca]
dealing with the moisture sensitivity of 5-Methyl-2-nitrophenyl isocyanate
Technical Support Center: 5-Methyl-2-nitrophenyl isocyanate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this highly reactive, moisture-sensitive reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to moisture?
This compound (CAS No. 152645-33-5) is an aromatic isocyanate, a class of compounds characterized by the reactive isocyanate functional group (-N=C=O).[1] This group is highly electrophilic, making it susceptible to reaction with a wide variety of nucleophiles, including alcohols, amines, and, most importantly, water.[2]
The sensitivity to moisture is the primary challenge when working with this reagent.[3][4] The reaction with even trace amounts of water proceeds through a well-defined pathway that can significantly impact your desired reaction's outcome.[5][6]
-
Carbamic Acid Formation: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[7]
-
Decarboxylation: This carbamic acid rapidly decomposes, releasing carbon dioxide gas and forming the corresponding primary amine, 5-methyl-2-nitroaniline.[2]
-
Urea Formation: The newly formed and highly nucleophilic 5-methyl-2-nitroaniline can then react with a second molecule of the starting isocyanate to form a stable, often insoluble, symmetric N,N'-bis(5-methyl-2-nitrophenyl)urea.[8][9]
This degradation pathway has two major consequences for your experiment:
-
Lower Yield: For every one mole of water contamination, two moles of your isocyanate are consumed, drastically reducing the yield of your intended product.[8]
-
Contamination: The formation of the symmetric urea introduces a significant byproduct that can be difficult to separate from the desired product, complicating purification.[8]
Troubleshooting Guide: Storage and Handling
Q2: I opened a new bottle of this compound and it already contains some white solid. What is it and is the reagent still usable?
The white solid is almost certainly the corresponding symmetric urea, formed due to exposure to atmospheric moisture at some point during manufacturing, packaging, or previous handling.[8] The presence of this solid indicates partial degradation of the isocyanate.
Troubleshooting Steps:
-
Assess the Extent: If it's a small amount of precipitate in a largely clear liquid/solid, the bulk reagent may still be usable, but it should not be used for reactions where stoichiometry is critical without purification.
-
Consider Purification: For high-purity requirements, distillation under reduced pressure can be performed to separate the volatile isocyanate from the non-volatile urea. This should only be attempted by experienced chemists with appropriate safety controls.
-
When to Discard: If the contents are mostly solid or appear as a thick slurry, the reagent has likely degraded significantly and should be discarded according to your institution's hazardous waste protocols.
Q3: What are the best practices for storing this reagent to prevent degradation?
Proper storage is the first line of defense against moisture.[3][10]
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's bottle with a Sure/Seal™-type cap. | Provides the best barrier against atmospheric moisture. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents moisture and oxygen from entering the container headspace.[10] |
| Temperature | Refrigerate (2-8 °C).[11] | Low temperatures slow the rate of potential degradation reactions. |
| Location | A desiccator cabinet inside a refrigerator. | Provides a secondary barrier against moisture. |
Protocol: Blanketing the Reagent with Inert Gas
-
Obtain a cylinder of dry nitrogen or argon with a regulator.
-
Attach a long needle or cannula to the gas line.
-
Puncture the septum of the reagent bottle with the gas inlet needle.
-
Puncture the septum with a second, shorter "vent" needle that is not connected to anything.
-
Gently flush the headspace of the bottle with the inert gas for 30-60 seconds. You should feel a gentle gas flow from the vent needle.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Seal the punctured septum with electrical tape or Parafilm® M for extra security.
Troubleshooting Guide: Reaction Setup and Execution
Q4: My reaction is foaming or bubbling, and I haven't added any gas-evolving reagents. What's happening?
This is a classic sign of significant water contamination.[8] The foaming is caused by the evolution of carbon dioxide (CO₂) gas during the decomposition of the carbamic acid intermediate.[2][6]
Troubleshooting Steps:
-
Immediate Action: Do NOT seal the reaction vessel. Vent the flask to a fume hood to prevent dangerous pressure buildup.
-
Identify the Source: The moisture source must be identified and eliminated. Systematically check the following:
-
Solvent: Was the solvent properly dried and handled under inert conditions?
-
Glassware: Was all glassware rigorously dried (oven-dried >120 °C or flame-dried under vacuum)?[12]
-
Other Reagents: Are other starting materials (e.g., amines, alcohols) hygroscopic? Were they dried before use?
-
Atmosphere: Was the reaction set up and maintained under a positive pressure of dry inert gas?[8]
-
Q5: My reaction yield is very low, and I've isolated a white solid that is insoluble in my workup solvent. How can I confirm it's the urea byproduct?
The properties of the urea byproduct (high melting point, low solubility in common organic solvents) are often a strong indicator.
Troubleshooting & Confirmation:
-
Solubility Check: The urea byproduct is typically insoluble in solvents like dichloromethane, ethyl acetate, and hexanes.
-
Spectroscopic Analysis:
-
¹H NMR: Dissolve a small sample in DMSO-d₆. The urea N-H protons will typically appear as a singlet at a high chemical shift (>8 ppm). The aromatic protons will show a pattern consistent with the 5-methyl-2-nitrophenyl structure.
-
FT-IR: Look for a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and N-H stretches around 3300 cm⁻¹.
-
-
Preventative Action: The most effective strategy is prevention. Before your next attempt, rigorously dry all components. Karl Fischer titration is the gold standard for quantifying water content in solvents if available.[8]
Protocols for Ensuring Anhydrous Conditions
Protocol 1: Rigorous Drying of Glassware
Glass surfaces adsorb a microscopic film of water that must be removed.[12]
-
Oven Drying (Preferred): Place all glassware (flasks, stir bars, syringes, needles) in an oven at >120 °C for at least 4 hours, or ideally, overnight.
-
Assemble the glassware hot, directly from the oven, under a stream of dry inert gas (N₂ or Ar).
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas before adding any reagents.
Protocol 2: Handling Anhydrous Solvents
Using a properly dried solvent is critical. Many common solvents can be purchased in anhydrous grades, often packaged under nitrogen in Sure/Seal™ bottles.
Transferring Anhydrous Solvent via Syringe/Cannula: This procedure must be performed under an inert atmosphere using a Schlenk line or a balloon setup.[13][14][15]
-
Secure the anhydrous solvent bottle and the reaction flask.
-
Puncture the septum of the solvent bottle with a needle connected to a dry nitrogen or argon line to create a positive pressure.
-
Puncture the septum with a clean, dry syringe or cannula.
-
Withdraw the desired volume of solvent. If using a syringe, it's good practice to pull a small amount of inert gas into the syringe first (the "nitrogen cushion").
-
Quickly transfer the solvent to the reaction flask by puncturing its septum.
-
Remove the syringe/cannula and re-seal the puncture holes on the solvent bottle with tape.
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill from the deep blue ketyl radical.[16] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill after stirring overnight.[16] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[16] |
| Toluene | Sodium or Calcium Hydride | Distill from the chosen drying agent. |
Note: Solvent stills involving reactive metals should only be operated by trained personnel with extreme caution.
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Werner, B. (2006, November 22). Polyurethane Reactions.
- Chemistry LibreTexts. (2024, October 15). Guides.
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (n.d.). Mechanism of the Water-Isocyanate Reaction.
- JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Wikipedia. (n.d.). Isocyanate.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water.
- MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- OSHA. (n.d.). Isocyanates - Overview.
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 4. How Isocyanate-Handling Pumps Prevent Chemical System Failures? - Thomson Process [thomsonprocess.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wernerblank.com [wernerblank.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jove.com [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Attack on 5-Methyl-2-nitrophenyl isocyanate
Welcome to the technical support center for reactions involving 5-Methyl-2-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a highly reactive electrophile due to the presence of the electron-withdrawing nitro group, which significantly enhances the electrophilicity of the isocyanate carbon. The electron-donating methyl group has a lesser, opposing effect. This electronic profile makes it highly susceptible to nucleophilic attack by a variety of compounds, including amines, alcohols, and water.[1][2][3] Understanding and controlling this reactivity is key to achieving high yields and purity in your desired products, primarily substituted ureas and carbamates.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used with this compound?
A1: The most common nucleophiles are primary and secondary amines (to form ureas) and primary and secondary alcohols (to form carbamates). Phenols can also be used, though they are generally less nucleophilic than aliphatic alcohols.
Q2: What is the white precipitate that sometimes forms when I open a bottle of this compound?
A2: Isocyanates can react with atmospheric moisture. The white precipitate is likely the corresponding symmetrical urea, formed from the reaction of the isocyanate with water to generate an amine, which then rapidly reacts with another molecule of the isocyanate.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a fast and effective method for monitoring the reaction.[4][5][6] A common approach is to spot the starting isocyanate, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica gel plate. The disappearance of the isocyanate spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q4: What are the key safety precautions when working with this compound?
A4: Isocyanates are toxic and potent sensitizers.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9] Avoid inhalation of dust or vapors and prevent skin and eye contact.[8][9]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Nucleophile:
-
Amines: Ensure the amine is not a salt (e.g., hydrochloride salt). If it is, it must be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) before the addition of the isocyanate.
-
Alcohols: Sterically hindered alcohols (secondary, tertiary) react much slower than primary alcohols. These reactions often require a catalyst and/or elevated temperatures.
-
-
Poor Solvent Choice:
-
The solvent should be anhydrous and inert to the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[10] Protic solvents like alcohols will react with the isocyanate and should not be used unless they are the intended nucleophile.
-
-
Reaction with Water (Hydrolysis):
-
Trace amounts of water in the reagents or solvent can hydrolyze the isocyanate to the corresponding amine, which can then react with more isocyanate to form a symmetrical urea byproduct, consuming your starting material. Always use anhydrous solvents and dry glassware.
-
-
Insufficient Reaction Time or Temperature:
-
Less nucleophilic reactants will require longer reaction times or heating. Monitor the reaction by TLC to determine the optimal reaction time. For sluggish reactions, gentle heating (e.g., 40-60 °C) can be beneficial.
-
Problem 2: Formation of Multiple Products (Impure Reaction Mixture)
Possible Causes and Solutions:
-
Symmetrical Urea Byproduct:
-
As mentioned, this arises from the reaction of the isocyanate with water. The best prevention is to ensure strictly anhydrous conditions.
-
-
Allophanate or Biuret Formation:
-
The product urethane or urea can act as a nucleophile and react with another molecule of the isocyanate, especially if there is an excess of the isocyanate or if the reaction is run at elevated temperatures.[2][11] To minimize this, use a 1:1 stoichiometry of reactants or a slight excess of the nucleophile. Add the isocyanate solution slowly to the nucleophile solution to maintain a low concentration of the isocyanate.
-
-
Trimerization of the Isocyanate:
-
Aryl isocyanates can trimerize to form isocyanurates, particularly in the presence of certain catalysts or at high temperatures. This is generally less of a concern at room temperature without specific trimerization catalysts.
-
Experimental Protocols
General Protocol for the Synthesis of a Substituted Urea
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for highly moisture-sensitive reactions)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF (concentration of 0.1-0.5 M).
-
Under stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, consider cooling the reaction mixture in an ice bath during the addition.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[12]
General Protocol for the Synthesis of a Carbamate
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice
-
Anhydrous solvent (e.g., THF, toluene)
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL) or triethylamine (TEA)) - optional, but often necessary for less reactive alcohols
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent.
-
If using a catalyst, add it to the alcohol solution (typically 0.1-1 mol%).
-
Add the this compound (1.0 equivalent) to the solution.
-
Stir the reaction at room temperature. If no reaction is observed by TLC, gently heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic attack on aryl isocyanates. Note that specific conditions for this compound may require some optimization.
| Nucleophile Type | Example | Typical Solvent | Catalyst | Temperature | Typical Reaction Time |
| Primary Aliphatic Amine | Benzylamine | DCM, THF | None | Room Temp | 1-4 hours |
| Secondary Aliphatic Amine | Piperidine | DCM, THF | None | Room Temp | 1-4 hours |
| Primary Aromatic Amine | Aniline | DCM, THF, Acetonitrile | None | Room Temp - 40°C | 2-8 hours |
| Primary Alcohol | Ethanol | THF, Toluene | DBTDL (optional) | Room Temp - Reflux | 4-24 hours |
| Secondary Alcohol | Isopropanol | Toluene | DBTDL | Reflux | 12-48 hours |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of ureas and carbamates.
Troubleshooting Logic
Caption: Troubleshooting guide for common reaction issues.
References
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved January 14, 2026, from [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved January 14, 2026, from [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (n.d.). Retrieved January 14, 2026, from [Link]
-
Using thin-layer chromatography to investigate the reactions. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12). Retrieved January 14, 2026, from [Link]
-
A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones | The Journal of Organic Chemistry - ACS Publications. (2022, August 15). Retrieved January 14, 2026, from [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (n.d.). Retrieved January 14, 2026, from [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved January 14, 2026, from [Link]
-
Isocyanate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
B. Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved January 14, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 14, 2026, from [Link]
-
Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023, October 21). Retrieved January 14, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 14, 2026, from [Link]
-
Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294) - Human Metabolome Database. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization method. (n.d.). Retrieved January 14, 2026, from [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Will urea do harm to the HPLC column? - ResearchGate. (2015, March 12). Retrieved January 14, 2026, from [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. (n.d.).
-
Chromatographic Methods of Analysis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nitrogen NMR. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed. (2022, December 22). Retrieved January 14, 2026, from [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC - NIH. (2023, June 13). Retrieved January 14, 2026, from [Link]
-
Urea Formation - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 14, 2026, from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]
-
NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.). Retrieved January 14, 2026, from [Link]
-
Continuous flow synthesis of non‐symmetrical ureas via isocyanate... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
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- 4. How To [chem.rochester.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 11. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
preventing polymerization of 5-Methyl-2-nitrophenyl isocyanate during storage
Technical Support Center: 5-Methyl-2-nitrophenyl isocyanate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Due to its inherent reactivity, improper storage can lead to polymerization, rendering the material unusable. This document provides in-depth troubleshooting advice, frequently asked questions, and best practice protocols to prevent degradation.
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of this compound.
Q1: I opened my container of this compound and found that the material is cloudy, has solidified, or contains white precipitates. What happened?
A: This is a classic sign of polymerization. The isocyanate group (-NCO) is highly reactive and can react with itself or with contaminants to form dimers, trimers, or higher-order polymers. The primary culprit is almost always exposure to moisture.[1][2][3] Water reacts with an isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂). This newly formed amine can then rapidly react with another isocyanate molecule to form a urea linkage, initiating the polymerization cascade. The solid you are observing is likely a polyurea derivative.[2] This reaction is often exothermic, which can further accelerate polymerization.
Q2: The viscosity of my liquid this compound has noticeably increased, but it hasn't solidified. Can it still be used?
A: A significant increase in viscosity indicates the onset of oligomerization—the formation of short-chain polymers. While the material may not be fully polymerized, its purity is compromised. The presence of oligomers will introduce impurities into your reactions and alter the stoichiometry, leading to inconsistent results and difficulty in purification. For applications requiring high purity, it is strongly recommended to discard the material. Using it would risk the integrity of your experiment. For less sensitive applications, a small-scale test reaction may be warranted, but proceed with caution. The concentration of the active monomer is lower than expected, and the oligomers may interfere with downstream processes.
Q3: I noticed a pressure buildup in the storage container (e.g., a bulging cap). What should I do and what caused this?
A: Extreme caution is advised. Pressure buildup is a direct result of the reaction between the isocyanate and water. As described in Q1, this reaction generates carbon dioxide (CO₂) gas.[4] A sealed container can become pressurized, creating a significant safety hazard.
Immediate Actions:
-
Do not attempt to open the container directly.
-
Place the container in a blast shield or behind a protective barrier within a well-ventilated fume hood.
-
Cool the container in an ice bath to reduce the internal pressure and slow the reaction rate.
-
Once cooled, slowly and carefully vent the container by slightly unscrewing the cap. Be prepared for a sudden release of gas. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5]
-
After venting, the material is compromised and should be neutralized and disposed of according to your institution's hazardous waste guidelines. A common method is to slowly add the material to a decontaminant solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate) to ensure complete reaction.[5][6]
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of polymerization for this isocyanate?
A: The polymerization of this compound can occur through several pathways, primarily initiated by nucleophiles. The most common pathway in a storage context is moisture-induced polymerization leading to polyurea formation. Another pathway is the formation of a uretidione (dimer) or an isocyanurate (trimer) through self-reaction, which can be catalyzed by heat, light, or certain impurities like strong bases or metal salts. The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[7]
Q5: What are the ideal storage conditions (temperature, atmosphere) for this compound?
A: To maximize shelf life, strict adherence to optimal storage conditions is critical. These are summarized in the table below. The core principles are to keep the material cold, dry, and isolated from reactive contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of self-polymerization (dimerization/trimerization) and reactions with trace contaminants.[8] |
| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is a primary initiator of polymerization.[1][3][8] |
| Container | Tightly Sealed, Opaque | Prevents ingress of moisture and air. Opaque containers protect from light, which can catalyze degradation. |
| Moisture | Strictly <0.05% (500 ppm) | Minimizes the primary pathway for polymerization via urea formation.[2][3] |
Q6: What materials are compatible or incompatible for storing this compound?
A: Material compatibility is crucial to prevent leaching of contaminants that could initiate polymerization.
-
Recommended Materials: Borosilicate glass bottles with PTFE-lined caps are ideal. For larger quantities, stainless steel (304 or 316) or high-density polyethylene (HDPE) lined drums are suitable.[4][9]
-
Incompatible Materials: Avoid containers made of natural rubber, PVC, or other plastics that may be corroded by the isocyanate or leach plasticizers.[4] Some metals can also catalyze polymerization.
Q7: Should I use a chemical inhibitor? If so, which one and at what concentration?
A: For long-term storage, the use of a polymerization inhibitor is a sound strategy. Inhibitors work by scavenging free radicals or other reactive species that can initiate polymerization.
-
Recommended Inhibitors: Phenolic compounds, such as hydroquinone or certain hindered phenols, are commonly used.[] For some isocyanates, phosphites or other radical scavengers can also be effective.
-
Typical Concentration: Inhibitors are typically added at concentrations ranging from 100 to 1000 ppm. It is best to consult the manufacturer's specific recommendations for this compound. If not provided, starting with a lower concentration (e.g., 200 ppm) of a suitable inhibitor is a reasonable approach.
Protocols & Best Practices
Protocol 1: Safe Handling and Aliquoting of Isocyanates under Inert Atmosphere
This protocol minimizes the risk of moisture exposure during handling.
-
Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to ambient temperature completely. This prevents condensation from forming on the cold container surface when opened.
-
Inert Atmosphere: Perform all transfers inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is not available, use a Schlenk line or a similar technique to flush the container with a gentle stream of dry inert gas.
-
Transfer: Use oven-dried glassware and stainless-steel needles or cannulas for the transfer.
-
Resealing: After taking the required amount, flush the headspace of the original container with inert gas before tightly resealing the cap. Use paraffin film or vinyl tape to wrap the cap and threads for an extra barrier against moisture.
-
Storage: Promptly return the main container to refrigerated storage.
Protocol 2: Quality Control - A Simple Test for Insoluble Polymer Detection
This quick test can help determine if significant polymerization has occurred.
-
Sample Preparation: In a fume hood, carefully take a small aliquot (approx. 0.1 g) of the isocyanate.
-
Solvent Addition: Add the aliquot to 2 mL of a dry, inert solvent in which the monomer is known to be soluble (e.g., anhydrous toluene or dichloromethane) in a clean, dry test tube.
-
Observation: Cap the test tube and agitate gently. A pure, unpolymerized sample should dissolve completely to form a clear solution.
-
Interpretation: If the solution is hazy, cloudy, or if solid particles remain undissolved, it indicates the presence of insoluble polyurea precipitates. The material's quality is compromised.
Visual Diagrams
Diagram 1: Key Polymerization Pathways for Isocyanates A simplified diagram illustrating the two most common degradation pathways for isocyanates during storage: moisture-induced polymerization and self-polymerization into a trimer.
Diagram 2: Recommended Workflow for Receiving and Storing Isocyanates A logical workflow for handling a new shipment of this compound to ensure maximum stability from the outset.
References
- Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. (2002). Semantic Scholar.
- US Patent US5354689A, Method of detecting isocyanates.
- ISOCYAN
- Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022).
- How to Safely Handle Isocyanates? (2025). XIAMEN TOB NEW ENERGY TECHNOLOGY Co., LTD.
- US Patent US20110137066A1, Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
- Safety D
- Chemical Compatibility by Container Resin. CP Lab Safety.
- Effect of Isocyanate Absorption on the Mechanical Properties of Silicone Elastomers in Polyurethane Vacuum Casting. (2021). ACS Omega.
- A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS. (2016). Era Polymers.
- p-NITROPHENOL EXTRA PURE Safety D
- Nitrophenols | ToxFAQs™.
- Safety D
- Isocyan
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
- GUIDE TO HANDLING ISOCYAN
- Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. (2025). Request PDF.
- Revealing the Mechanical Properties of Emulsion Polymer Isocyan
- Analysis of Isocyanates Liquid Chrom
- Understanding Isocyanates: The Backbone of High-Performance Polymeric Systems. (2025). ChemPoint.
- Determination of Traces of Isocyanate in Urethane-Based Polymers. Analytical Chemistry.
- SAFETY D
- Polymeriz
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- ULTRAFORM® N2640 Z4 AT UNCOLORED POLYACETAL Safety D
- Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. (2025).
- Polymerization Inhibitors|Q-1300|Q-1301.
- Chemical Comp
- Comp
- SDS of this compound, Safety D
- Polyurethane. Wikipedia.
- A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide Reactivity in Multicomponent Reactions. Benchchem.
- 2-chloro-5-nitrophenyl isocyan
- 2-METHYL-5-NITROPHENYL ISOCYAN
- WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
Sources
- 1. Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Safely Handle Isocyanates? [enuochem.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. allscotltd.co.uk [allscotltd.co.uk]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. icheme.org [icheme.org]
- 9. download.basf.com [download.basf.com]
Technical Support Center: Troubleshooting Low Yields in Urea Formation with 5-Methyl-2-nitrophenyl isocyanate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals experiencing challenges with urea synthesis using 5-Methyl-2-nitrophenyl isocyanate. As a specialized reagent, its unique electronic and steric properties can present challenges that are straightforward to overcome with a systematic approach. This document provides in-depth, experience-driven troubleshooting advice to help you diagnose and resolve issues leading to low reaction yields.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial problems.
Q1: My reaction is stalled. The starting materials are being consumed very slowly or not at all. What's the first thing I should check?
A1: The most frequent culprits are the purity of your reagents and the presence of moisture. This compound is highly reactive and susceptible to degradation.
-
Isocyanate Quality: Verify the purity of the isocyanate. An aged or improperly stored bottle may have a high percentage of non-reactive dimers/trimers or symmetric urea from hydrolysis. See Protocol 3 for a quick FT-IR quality check.
-
Moisture Contamination: Isocyanates react rapidly with water.[1][2] This reaction consumes the isocyanate and produces a symmetric diaryl urea byproduct, depleting your starting material. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
Q2: My TLC plate shows my starting materials are gone, but I have multiple new spots and a low yield of the desired product. What are these byproducts?
A2: The presence of multiple products points towards competing side reactions. The most likely byproducts are:
-
Symmetrical Urea (Ar-NH-CO-NH-Ar): Formed if water contaminates the reaction. Water reacts with one molecule of isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO₂.[1][3] This newly formed amine then reacts with a second molecule of isocyanate.
-
Biuret (Ar-NH-CO-NR-CO-NH-Ar): Formed when your desired urea product reacts with another molecule of isocyanate.[4][5] This is common if you use a significant excess of the isocyanate or run the reaction at elevated temperatures for extended periods.
-
Isocyanate Trimer (Isocyanurate): A very stable cyclic trimer that can form from self-condensation of the isocyanate, often catalyzed by impurities or heat.
Q3: My product seems to be precipitating from the reaction mixture as it forms. Could this cause a low yield?
A3: Absolutely. Substituted ureas are often crystalline and can have poor solubility in common organic solvents.[6][7] If the product precipitates, it can coat the surface of the unreacted starting materials, physically preventing them from interacting and effectively halting the reaction. Consider using a more polar aprotic solvent like DMF or DMA, or running the reaction at a slightly higher temperature to maintain solubility.
Q4: The ortho-nitro group on my isocyanate is strongly electron-withdrawing. Shouldn't this make the reaction very fast?
A4: This is an excellent mechanistic point. The electron-withdrawing nitro group makes the isocyanate carbon more electrophilic and thus more reactive towards nucleophilic attack.[8] However, two factors can counteract this electronic activation:
-
Steric Hindrance: The bulky nitro group is positioned ortho to the isocyanate, which can sterically hinder the approach of the amine nucleophile, especially if the amine itself is bulky.
-
Reduced Nucleophilicity of the Amine: If your amine partner is an aniline with electron-withdrawing groups, its nucleophilicity will be significantly reduced, slowing the reaction rate.
Part 2: Systematic Troubleshooting Guide
If the FAQs did not resolve your issue, a more systematic approach is required. We will dissect the reaction into its core components.
Reagent & Substrate Integrity
The principle of "garbage in, garbage out" is paramount in synthesis.
Issue: Compromised this compound
-
Causality: Isocyanates have a limited shelf life. They can undergo self-condensation to form unreactive dimers (uretidine-2,4-diones) and trimers (isocyanurates). More commonly, exposure to atmospheric moisture leads to hydrolysis, forming an amine which then reacts to create a symmetrical urea, appearing as an insoluble white solid in the bottle.
-
Validation: A pure isocyanate should be a liquid or low-melting solid. The presence of significant white, insoluble particulate matter is a clear sign of degradation. Use the FT-IR check in Protocol 3 to confirm the presence of the strong isocyanate peak.
-
Solution: If the reagent is suspect, use a fresh bottle or purify the material by vacuum distillation (use appropriate safety precautions for heating isocyanates). Always store isocyanates under an inert atmosphere with a tightly sealed cap.
Issue: Purity and Reactivity of the Amine Nucleophile
-
Causality: The nucleophilicity of the amine is critical. Aliphatic amines are generally much more reactive than aromatic amines (anilines).[8][9] The electronic properties of the aniline are also key; electron-donating groups (e.g., -OCH₃, -CH₃) increase reactivity, while electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) decrease it significantly.
-
Validation: Ensure the amine is pure and free of contaminants. For weakly nucleophilic amines, you may need to accelerate the reaction.
-
Solution: For low-reactivity amines, consider increasing the reaction temperature (e.g., from room temperature to 40-60 °C) or using a solvent that can better solvate the transition state, such as DMF. Be cautious with temperature, as it can also accelerate side reactions. A catalyst is generally not required for urea formation from an isocyanate and an amine.[10]
Reaction Conditions
Issue: Incorrect Solvent Choice
-
Causality: The solvent plays multiple roles: dissolving reagents, mediating temperature, and influencing reaction rate. The ideal solvent must be aprotic and anhydrous.
-
Validation: If you observe precipitation or slow reaction rates, your solvent may not be optimal.
-
Solution: Use a high-quality anhydrous solvent from a freshly opened bottle or one stored over molecular sieves. See the table below for guidance.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Medium | 40 | Good for initial trials; low boiling point limits temperature range. |
| Tetrahydrofuran (THF) | Medium | 66 | Excellent choice. Ethers can contain peroxide and water inhibitors; use a fresh, anhydrous bottle. |
| Acetonitrile (MeCN) | High | 82 | Good solvent, but ensure it is scrupulously dry. |
| Dimethylformamide (DMF) | High | 153 | Excellent for dissolving polar ureas and pushing slow reactions, but harder to remove under vacuum. |
Table 1. Common anhydrous solvents for urea synthesis.
Competing Reaction Pathways & Mitigation
Low yields are often a direct result of side reactions consuming your starting materials. Understanding these pathways is key to preventing them.
Caption: Key reaction pathways in urea synthesis.
-
Mitigation Strategy for Hydrolysis (leading to Symmetric Urea):
-
Action: Implement rigorous anhydrous techniques as detailed in Protocol 1 . This is the single most critical factor for success.
-
-
Mitigation Strategy for Biuret Formation:
-
Action: Control the stoichiometry. Avoid using a large excess of the isocyanate. A 1:1 or 1.05:1 ratio of isocyanate to amine is typically sufficient. Add the isocyanate solution dropwise to the amine solution to avoid localized high concentrations of the isocyanate. Avoid unnecessarily high temperatures.
-
-
Mitigation Strategy for Trimerization:
-
Action: Use fresh isocyanate. Avoid basic catalysts (unless specifically required for your system) as they can promote trimerization. Run the reaction at the lowest temperature that affords a reasonable rate.
-
Work-up & Purification Issues
A successful reaction can still result in a low isolated yield if the product is lost during work-up.
-
Issue: Product Lost During Aqueous Extraction.
-
Causality: Some ureas, especially those with polar functional groups, may have partial solubility in water.
-
Solution: If you suspect product loss to the aqueous layer, re-extract the aqueous phase with a more polar organic solvent like ethyl acetate. Minimize the volume of water used for washing. Always use a saturated brine wash as the final aqueous wash to help "dry" the organic layer and break up emulsions.
-
-
Issue: Product Adheres Irreversibly to Silica Gel.
-
Causality: The two N-H protons and the carbonyl oxygen of the urea functionality form strong hydrogen bonds. This can cause the product to streak badly on TLC or fail to elute from a silica gel column.
-
Solution:
-
Modify the Eluent: Add a small amount of a competitive hydrogen-bonding solvent to your mobile phase. For example, adding 1-2% methanol or triethylamine to a DCM or ethyl acetate/hexane eluent can dramatically improve elution.
-
Alternative Purification: If the product is sufficiently non-polar, it may precipitate upon addition of an anti-solvent (like hexanes) to the crude reaction mixture. This can be an effective purification method. Recrystallization is also a highly effective alternative to chromatography for ureas.
-
-
Part 3: Experimental Protocols & Workflow
Caption: A systematic workflow for troubleshooting low yields.
Protocol 1: General Procedure for Urea Synthesis under Anhydrous Conditions
-
Preparation: Oven-dry all glassware (round-bottom flask, stir bar, dropping funnel) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Setup: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Use rubber septa on all openings.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) in anhydrous solvent (e.g., THF, ~0.1-0.5 M) via a syringe.
-
Isocyanate Addition: In a separate dry flask, prepare a solution of this compound (1.05 eq) in the same anhydrous solvent. Transfer this solution to the dropping funnel via cannula or syringe.
-
Reaction: Add the isocyanate solution dropwise to the stirred amine solution at room temperature (or 0 °C if the reaction is highly exothermic) over 15-30 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS (see Protocol 2 ). The reaction is typically complete within 1-4 hours.
-
Work-up: Once complete, quench the reaction by adding a small amount of methanol to consume any excess isocyanate. Concentrate the solvent under reduced pressure and proceed with purification.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute it in a vial with a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a silica TLC plate, spot the starting amine, the isocyanate (if stable enough), and the reaction mixture.
-
Elution: Develop the plate using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the plate under UV light (254 nm). The consumption of the starting materials and the appearance of a new, typically less polar, product spot can be tracked over time. The urea product should be clearly visible.
Protocol 3: Purity Assessment of Isocyanate using FT-IR
-
Technique: Attenuated Total Reflectance (ATR) FT-IR is ideal as it requires only a single drop of the liquid isocyanate.
-
Signature Peak: A pure isocyanate will show a very strong, sharp, and characteristic absorption band for the N=C=O stretch between 2250-2275 cm⁻¹ .
-
Signs of Degradation:
-
A significantly diminished or absent N=C=O peak indicates major degradation.
-
The appearance of a strong carbonyl (C=O) peak around 1640-1680 cm⁻¹ may suggest the presence of the symmetrical urea byproduct.
-
By following this guide, you will be equipped to systematically diagnose the root cause of low yields in your urea synthesis and implement targeted, effective solutions.
References
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Urea Formation - Common Conditions. Organic Chemistry Data. [Link]
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Thieme Chemistry. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry. [Link]
-
Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. (2023). PubMed. [Link]
-
Urea surfactants solubility, free energy of solution G s and... ResearchGate. [Link]
-
Urea. Wikipedia. [Link]
-
Electrochemical methods for the determination of urea: Current trends and future perspective. (2023). FLORE. [Link]
-
Urea. Solubility of Things. [Link]
-
Colorimetric determination of urea using diacetyl monoxime with strong acids. PMC - NIH. [Link]
- Preparation of 5-methyl-2-nitrophenol.
-
Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]
-
Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Royal Society of Chemistry. [Link]
-
Spectrophotometric Method for Determination of Urea. Analytical Chemistry. [Link]
-
Solving Urea's Solubility Problem. (2018). ChemistryViews. [Link]
-
Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage... ResearchGate. [Link]
-
Urea. Sciencemadness Wiki. [Link]
-
Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing). [Link]
-
1.2.1 - Isocyanate Reactions. poliuretanos. [Link]
-
Electron Deficiency is More Important than Conductivity in C−N Coupling for Electrocatalytic Urea Synthesis. ResearchGate. [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
-
The Reactions of Aliphatic Nitro Compounds: Condensations with Isocyanates. Journal of the American Chemical Society. [Link]
-
Relative reactivity's of various functional groups towards isocyanates. ResearchGate. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC - NIH. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]
-
Isocyanate-based multicomponent reactions. (2024). PMC - NIH. [Link]
-
Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl... RSC Publishing. [Link]
-
Continuous flow synthesis of non‐symmetrical ureas via isocyanate... ResearchGate. [Link]
- Production method of 2-methyl-5-nitrophenol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcimag.com [pcimag.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solving Urea's Solubility Problem - ChemistryViews [chemistryviews.org]
- 8. poliuretanos.net [poliuretanos.net]
- 9. researchgate.net [researchgate.net]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 5-Methyl-2-nitrophenyl isocyanate
Prepared by the Senior Application Scientist Team
Introduction: Understanding the Unique Reactivity of 5-Methyl-2-nitrophenyl isocyanate
This compound is a valuable reagent in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. However, its unique structure presents a distinct set of challenges for the laboratory scientist. The molecule's reactivity is governed by a delicate interplay of electronic and steric effects. The nitro group in the para-position to the methyl group (and meta to the isocyanate) is strongly electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, priming it for nucleophilic attack.[1][2] Conversely, the methyl group in the ortho-position to the isocyanate creates significant steric hindrance, physically blocking the path of incoming nucleophiles.[1][3]
This guide is designed to serve as a comprehensive technical resource for researchers encountering difficulties when working with this challenging substrate. It provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate these steric challenges and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound exceptionally slow or incomplete?
A1: The primary reason is the severe steric hindrance caused by the methyl group positioned ortho to the isocyanate (-NCO) group.[1][3] This bulky group physically obstructs the nucleophile's approach to the electrophilic carbon of the isocyanate. While the electron-withdrawing nitro group does activate the isocyanate electronically, the steric blockade is often the dominant factor, leading to dramatically reduced reaction rates compared to unhindered aromatic isocyanates.
Q2: I'm observing a significant amount of an insoluble white precipitate, and my desired product yield is low. What is it?
A2: This is most likely a symmetrically substituted diaryl urea, formed from the reaction of the isocyanate with trace amounts of water in your reagents or solvent.[4][5] Isocyanates are notoriously sensitive to moisture. One molecule of water reacts with two molecules of isocyanate, producing a stable urea and releasing carbon dioxide gas.[5] This side reaction consumes your starting material and can be difficult to prevent without rigorous anhydrous techniques.
Q3: Can I use a catalyst to accelerate the reaction? If so, which one?
A3: Yes, catalysis is highly recommended and often essential. The two main classes of catalysts are tertiary amines (e.g., DABCO, DBU) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[6][7][8] For sterically hindered systems, organotin catalysts like DBTDL are generally more potent.[6] However, be aware that these catalysts can also accelerate the undesirable reaction with water.[8][9] Newer catalyst systems, such as those based on zirconium chelates, have shown high activity and better selectivity for the desired isocyanate-hydroxyl reaction over the water side reaction.[6][8]
Q4: How does my choice of nucleophile impact the reaction outcome?
A4: The nucleophile's structure is critical. Smaller, less sterically demanding nucleophiles will react more successfully. The general order of reactivity is primary aliphatic amines > secondary aliphatic amines > primary aromatic amines > alcohols.[1][2] For example, methylamine will react much more readily than diisopropylamine. When reacting with alcohols, primary alcohols are significantly more reactive than secondary or tertiary alcohols due to reduced steric clash.[1]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Conversion
This is the most common issue and typically stems from the inherent steric challenge of the substrate.
Probable Cause A: Insufficient Reaction Energy to Overcome Steric Barrier
The steric shield of the ortho-methyl group imposes a high activation energy barrier for the reaction. Room temperature conditions are often insufficient.
Solutions:
-
Increase Thermal Energy: Elevate the reaction temperature systematically. Start at 50 °C and increase in 20 °C increments, monitoring the reaction by TLC or IR spectroscopy. A refluxing solvent like THF (66 °C) or Dioxane (101 °C) may be necessary. High temperatures can have a negative impact on selectivity in some systems, so careful optimization is key.[3]
-
Extend Reaction Time: For sterically hindered systems, reactions may require 24-48 hours or longer to reach completion. Monitor the disappearance of the isocyanate starting material.
-
Employ Catalysis: Introduce a catalyst to lower the activation energy barrier. See the Catalyst Selection Protocol below for guidance.
Probable Cause B: Nucleophile is Too Bulky or Not Sufficiently Nucleophilic
The combination of a hindered electrophile and a hindered nucleophile is a recipe for failure.
Solutions:
-
Re-evaluate Nucleophile Choice: If possible, switch to a smaller analogue of your nucleophile. For instance, use ammonia or a primary amine instead of a secondary amine.
-
Activate the Nucleophile: For alcohol or carboxylic acid nucleophiles that are unreactive, consider deprotonation with a non-nucleophilic base (e.g., NaH, t-BuONa) to form the more potent alkoxide or carboxylate salt.[10] This should be done carefully in a separate step before adding the isocyanate.
Probable Cause C: Moisture Contamination Halting the Reaction
Trace water will rapidly consume the isocyanate, forming an unreactive urea and preventing the desired reaction.[4][5]
Solutions:
-
Implement Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried.[4] All solvents must be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous solvent system.
-
Dry Reagents: Dry liquid nucleophiles or other reagents over molecular sieves (ensure compatibility). Solid reagents should be dried under high vacuum.
-
Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon gas.[4]
Issue 2: Catalyst Appears Ineffective or Causes Unwanted Side Reactions
Not all catalysts are suitable for every system, and some can promote undesired pathways.
Probable Cause: Incorrect Catalyst Mechanism or Deactivation
Some catalysts, particularly certain metal complexes, can be deactivated by pigments, additives, or acidic/basic functional groups on your substrates.[6] Tertiary amine catalysts may be less effective for hindered aromatic isocyanates compared to organometallic options.[7]
Solutions:
-
Screen Catalyst Types: Test both a tertiary amine (e.g., DABCO) and an organometallic catalyst (e.g., DBTDL) in small-scale parallel reactions to determine which is more effective.
-
Consider Catalyst Selectivity: If water contamination is unavoidable (e.g., in some polymer systems), consider a catalyst known for selectivity, such as a zirconium complex, which preferentially catalyzes the NCO/OH reaction over the NCO/H₂O reaction.[6][8]
-
Evaluate Catalyst Loading: Catalyst loading is critical. Too little will be ineffective, while too much can promote side reactions like allophanate formation (reaction of isocyanate with a urethane product) or isocyanurate trimerization.[11] A typical starting point is 0.01-0.1 mol%.
Visual Diagrams and Workflows
Molecular Structure and Steric Hindrance
Caption: A decision tree for troubleshooting low-yield reactions.
General Reaction Mechanism
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. diva-portal.org [diva-portal.org]
- 3. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcimag.com [pcimag.com]
- 6. pcimag.com [pcimag.com]
- 7. turkchem.net [turkchem.net]
- 8. wernerblank.com [wernerblank.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
Technical Support Center: Analytical Techniques for Monitoring 5-Methyl-2-nitrophenyl isocyanate Reactions
Welcome to the technical support center for monitoring reactions involving 5-Methyl-2-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust analytical monitoring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are self-validating and your results are trustworthy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the monitoring of this compound reactions.
Q1: Why is real-time monitoring of my this compound reaction critical?
A1: this compound is a highly reactive electrophile.[1] Real-time monitoring is crucial for several reasons:
-
Kinetic Understanding: It provides immediate data on reaction rates, helping to determine reaction endpoints accurately and prevent the formation of impurities from over- or under-reacting.[2]
-
Side Reaction Detection: Aromatic isocyanates are susceptible to side reactions, particularly with water, which can consume the isocyanate and produce undesired urea byproducts.[3][4] Real-time analysis can help detect the formation of these impurities as they arise.
-
Safety and Process Control: Isocyanates can pose health risks, including respiratory and dermal sensitization.[5][6][7][8] In-situ monitoring minimizes direct exposure to these reactive chemicals.[2][9]
Q2: What are the primary analytical techniques for monitoring the consumption of this compound?
A2: The most common and effective techniques are in-situ Fourier Transform Infrared (FT-IR) Spectroscopy and offline High-Performance Liquid Chromatography (HPLC).
-
FT-IR Spectroscopy is ideal for real-time, continuous monitoring by tracking the disappearance of the characteristic isocyanate (-N=C=O) peak.[2][10]
-
HPLC is a powerful offline technique for separating and quantifying the reactant, product, and any potential side products with high sensitivity and resolution.[11]
Q3: My reaction yield is low, and I suspect a side reaction. What is the most likely culprit?
A3: The most common cause of low yield in isocyanate reactions is unintended reaction with moisture.[3] Water reacts with two equivalents of isocyanate to form a stable urea byproduct, consuming your starting material.[3][4] This is often accompanied by foaming or bubbling due to the release of carbon dioxide (CO2).[3][12] Rigorous drying of solvents, reagents, and glassware, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) are critical preventative measures.[3]
Part 2: In-Depth Analytical Guides & Troubleshooting
This section provides detailed protocols and troubleshooting advice for the primary analytical techniques.
Fourier Transform Infrared (FT-IR) Spectroscopy: Real-Time Reaction Tracking
FT-IR spectroscopy is an invaluable tool for monitoring isocyanate reactions in real-time. The strong, sharp absorbance of the isocyanate group's asymmetric stretch (-N=C=O) appears in a relatively clear region of the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹. The disappearance of this peak directly correlates with the consumption of the this compound.
-
System Setup:
-
Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FT-IR probe.[2]
-
Ensure the probe material (e.g., zinc selenide or diamond) is chemically compatible with your reaction mixture.
-
-
Background Spectrum:
-
Before adding the isocyanate, record a background spectrum of the reaction mixture (solvent, catalyst, and the nucleophile). This will allow for the subtraction of all spectral features except those changing during the reaction.
-
-
Reaction Initiation and Data Collection:
-
Data Analysis:
Q: I don't see a sharp isocyanate peak, or it's very broad. What's wrong?
-
A: Possible Causes & Solutions:
-
Poor Probe Contact: Ensure the ATR probe is fully immersed in the reaction mixture and that there is good contact.
-
Insoluble Species: Your isocyanate or product may be precipitating on the probe surface. Check the solubility in your reaction solvent at the reaction temperature.
-
Water Contamination: Significant water contamination can lead to rapid initial reaction and peak broadening. Ensure all components are scrupulously dry.[3]
-
Q: The baseline of my spectra is drifting significantly over time. How can I correct this?
-
A: Possible Causes & Solutions:
-
Temperature Fluctuations: Ensure the reaction temperature is stable, as temperature changes can affect the ATR crystal's refractive index and the solvent's absorbance.
-
Formation of a Film: A product or byproduct may be coating the ATR probe. A post-reaction cleaning cycle is essential.
-
Software Correction: Most modern spectroscopy software has baseline correction algorithms that can be applied post-collection.
-
Caption: Workflow for real-time reaction monitoring using FT-IR.
High-Performance Liquid Chromatography (HPLC): Offline Quantitative Analysis
HPLC is the gold standard for separating and quantifying all components in a reaction mixture. For isocyanate reactions, a derivatization step is often required to quench the reaction and create a stable, UV-active analyte for analysis.
-
Sample Quenching and Derivatization:
-
At desired time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a solution of a derivatizing agent, such as dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), dissolved in a suitable solvent like acetonitrile.[11][14][15] This converts the highly reactive isocyanate into a stable urea derivative.
-
Scientist's Note: The derivatizing agent must be in excess to ensure all unreacted isocyanate is consumed instantly, providing an accurate snapshot of the reaction progress.
-
-
Sample Preparation:
-
Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.[16]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify peaks by comparing retention times with pure standards of the starting material, the expected product, and the derivatized isocyanate.
-
Quantify the concentration of each component by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.[19]
-
Q: I'm seeing a broad peak for my derivatized isocyanate. What's the issue?
-
A: Possible Causes & Solutions:
-
Incomplete Derivatization: The quenching may be too slow or the derivatizing agent concentration too low. Increase the excess of the derivatizing agent.
-
Column Overload: The sample concentration is too high. Dilute your sample further.[16]
-
Secondary Interactions: Residual silanols on the column can cause peak tailing. Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[16]
-
Q: My retention times are shifting between runs. Why?
-
A: Possible Causes & Solutions:
-
Inconsistent Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the solvents is recommended.[16]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[16]
-
Column Degradation: The column may be degrading. Try flushing the column or replacing it if the problem persists.[16]
-
Q: I see an unexpected peak in my chromatogram that grows over time. How do I identify it?
-
A: Possible Causes & Solutions:
-
Byproduct Formation: This is likely a reaction byproduct, such as the urea formed from reaction with water.
-
Identification: The best way to identify the unknown is to couple the HPLC system to a mass spectrometer (LC-MS).[14][20] This will provide the molecular weight of the unknown compound, allowing for its structural elucidation.
-
Part 3: Data Interpretation and Reference Data
Accurate data interpretation relies on knowing what to look for. The following table summarizes key analytical data for a typical reaction between this compound and a primary alcohol.
| Compound | FT-IR Peak (cm⁻¹) | Expected HPLC Retention | Key Mass Spec Ion (m/z) |
| This compound | ~2270 (-N=C=O stretch) | Varies with column/method | 178 (M+) |
| Urethane Product (with R-OH) | ~1715 (C=O stretch), ~1520 (N-H bend)[21] | More polar than isocyanate | 179 + MW of R-group |
| Urea Byproduct (from water) | ~1640 (C=O stretch)[21] | Typically more polar than urethane | 340 (Symmetrical Urea) |
| DBA-derivatized Isocyanate | N/A | Less polar than isocyanate | 307 (M+ of derivative) |
References
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- BenchChem. (2025). Technical Support Center: Managing Isocyanate Reactions.
- Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). REAL TIME MONITORING OF ISOCYANATE CHEMISTRY USING A FIBER-OPTIC FTIR PROBE. Polymer Preprints, 42(1), 310.
- U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile.
- Thermo Fisher Scientific. (n.d.). Time-Based FT-IR Analysis of Curing of Polyurethanes.
- AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates.
- BenchChem. (2025). troubleshooting low conjugation efficiency with isocyanates.
- Fent, K. W., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring, 13(5), 1349-1357.
- The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.
- Wilson, C., et al. (2016).
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
- Gube, M., et al. (2013). Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. Journal of Occupational Medicine and Toxicology, 8(1), 22.
- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
- SGS United Kingdom. (n.d.). A NEW APPROACH TO SAMPLING ISOCYANATES MONOMER AND OLIGOMERS IN AIR USING A DRY SAMPLER.
- Trovati, G., et al. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- N/A. (n.d.). INSTRUCTIONS FOR CLIENTS – ISOCYANATE ANALYSIS (HDI, MDI, TDI and oligomers) Blank.
- U.S. Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods.
- U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE.
- Bailey, M. E., et al. (1956).
- BenchChem. (2025). HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
- U.S. Environmental Protection Agency. (2004).
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- BenchChem. (n.d.). A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide Reactivity in Multicomponent Reactions.
- Purnell, C. J., & Walker, R. F. (1985). Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC.
- BenchChem. (2025). Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.
- BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Ni, C., et al. (2022). Stacked ¹H NMR spectra (400 MHz) for the reaction of p‐methylphenyl isocyanate (1 mmol) and HBpin (3 mmol), and NaH (0.1 mmol%).
- SIELC Technologies. (n.d.). Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). 2-Methyl-4-nitrophenyl isocyanate - Optional[1H NMR] - Spectrum.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- Streicher, R. P., et al. (1998). DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. U.S. Centers for Disease Control and Prevention.
- LCGC International. (n.d.). Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Multicomponent Reaction Design.
- Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pcimag.com [pcimag.com]
- 5. epa.gov [epa.gov]
- 6. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 7. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 8. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. sgs.co.uk [sgs.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. epa.gov [epa.gov]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. paint.org [paint.org]
scale-up challenges for the synthesis of 5-Methyl-2-nitrophenyl isocyanate
Technical Support Center: Synthesis of 5-Methyl-2-nitrophenyl isocyanate
Welcome to the technical support guide for the synthesis of this compound (CAS 13471-68-6). This document is designed for researchers, chemists, and process development professionals to provide in-depth insights and practical solutions for the challenges encountered during the synthesis and scale-up of this important chemical intermediate. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot effectively and optimize your process.
Overview of Synthetic Strategies
The synthesis of aromatic isocyanates like this compound is dominated by a few key methodologies. The choice of route often depends on the scale of production, available equipment, and, critically, safety infrastructure.
-
Phosgenation Route: This is the most established and cost-effective industrial method.[1] It involves the reaction of the corresponding primary amine, 5-Methyl-2-nitroaniline, with phosgene (COCl₂) or a phosgene equivalent like triphosgene. While offering high yields, this route involves the use of extremely toxic phosgene gas and generates corrosive hydrogen chloride (HCl) as a byproduct, necessitating specialized handling and equipment.[2][3][4]
-
Non-Phosgene Routes: Driven by safety and environmental concerns, non-phosgene methods are gaining traction.[5][6] These typically involve two main steps: the formation of a carbamate precursor followed by its thermal decomposition to the isocyanate.[1][2][7] Another prominent non-phosgene method is the Curtius Rearrangement , which converts a carboxylic acid to an isocyanate via an acyl azide intermediate.[8][9][10] While avoiding phosgene, this route introduces the challenge of handling potentially explosive azides, especially at scale.
Comparative Analysis of Synthesis Routes
| Parameter | Phosgenation Route | Carbamate Decomposition Route | Curtius Rearrangement Route |
| Starting Material | 5-Methyl-2-nitroaniline | 5-Methyl-2-nitroaniline | 5-Methyl-2-nitrobenzoic acid |
| Key Reagents | Phosgene, Triphosgene | Dimethyl Carbonate (DMC), Urea | Sodium Azide, DPPA |
| Pros | High yield, rapid reaction, well-established.[1] | Avoids phosgene, "greener" process.[5] | Mild reaction conditions, high purity possible.[10] |
| Cons | Extreme toxicity of phosgene, corrosive HCl byproduct.[3][4] | Reversible reaction, high temperatures needed, potential side reactions.[1][11] | Use of potentially explosive acyl azides.[9] |
| Key Scale-Up Challenge | Phosgene containment and scrubbing. | Efficient heat transfer and product removal. | Safe handling and generation of azide intermediates. |
Troubleshooting Guide: Phosgenation Route
The phosgenation of 5-Methyl-2-nitroaniline is a robust but challenging reaction. Below are common issues encountered during scale-up, presented in a Q&A format.
Q1: My reaction is producing a significant amount of an insoluble white precipitate, leading to low yield and processing difficulties. What is this byproduct and how can I minimize its formation?
A1: The white, insoluble solid is almost certainly N,N'-bis(5-methyl-2-nitrophenyl)urea.
-
Causality: This byproduct forms when the desired isocyanate product reacts with the starting material, 5-Methyl-2-nitroaniline, that has not yet been phosgenated. This is a common problem in isocyanate synthesis and is particularly prevalent under conditions of poor mixing or incorrect stoichiometry. The nucleophilic amine attacks the highly electrophilic isocyanate faster than it reacts with phosgene if the local concentration of phosgene is depleted.
-
Troubleshooting & Optimization:
-
Inverse Addition: Add the solution of 5-Methyl-2-nitroaniline slowly to a solution of phosgene (or triphosgene) in an inert solvent (e.g., toluene, ethyl acetate).[12] This ensures that phosgene is always in excess at the point of addition, maximizing the rate of the desired reaction over the side reaction.
-
Efficient Agitation: On scale-up, mass transfer becomes critical. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to prevent localized "hot spots" of amine concentration.
-
Temperature Control: The initial reaction to form the intermediate carbamoyl chloride is often run at low temperatures (0-10 °C) to control exothermicity. The subsequent dehydrochlorination to the isocyanate requires higher temperatures. Poor temperature control can affect reaction rates and selectivity.
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.3 equivalents) of phosgene or one-third that for triphosgene to ensure all the amine is consumed.
-
Q2: The final product is dark and requires multiple distillations to achieve acceptable purity. What causes the color, and how can I improve the quality of the crude product?
A2: Dark coloration typically indicates the presence of polymeric or degradation byproducts.
-
Causality: Isocyanates, particularly aromatic ones with activating or deactivating groups, can be thermally sensitive. The high temperatures required for the final stage of phosgenation (dehydrochlorination) and subsequent vacuum distillation can lead to self-polymerization (dimerization, trimerization) or other degradation pathways. The nitro group can also participate in side reactions at elevated temperatures.
-
Troubleshooting & Optimization:
-
Minimize Thermal Stress: Use the lowest possible temperature for the final reaction stage that still allows for complete conversion. Monitor the reaction by an in-process control (IPC) like IR spectroscopy (disappearance of carbamoyl chloride peak, appearance of -NCO peak at ~2270 cm⁻¹) to avoid unnecessarily long reaction times.
-
High-Vacuum Distillation: During purification, use a high-quality vacuum pump and a short-path distillation apparatus to minimize the boiling point of the isocyanate. The goal is to distill the product as quickly and at as low a temperature as possible.
-
Inert Atmosphere: Always conduct the reaction and distillation under a dry, inert atmosphere (Nitrogen or Argon). Isocyanates react readily with moisture, and oxygen can promote oxidative side reactions at high temperatures.
-
Starting Material Purity: Ensure the starting 5-Methyl-2-nitroaniline is of high purity. Impurities can act as catalysts for decomposition.[13][14]
-
Q3: We experienced a dangerous pressure buildup in the reactor during the phosgene addition phase. What happened and what are the correct safety protocols?
A3: This is a critical safety failure indicating that the rate of HCl gas evolution is exceeding the capacity of your off-gas scrubbing system.
-
Causality: The reaction of one mole of amine with phosgene produces two moles of HCl gas.[4] If the amine is added too quickly or the reactor temperature rises unexpectedly, the rate of HCl generation can become dangerously high. This can overwhelm the caustic scrubber system, leading to pressure buildup and potential release of both HCl and toxic phosgene.
-
Safety Protocols & Prevention:
-
Controlled Addition Rate: The addition of the amine must be slow and carefully controlled, tied directly to the reactor temperature and the off-gas flow rate.
-
Robust Scrubbing System: The off-gas system must be sized to handle the maximum theoretical HCl evolution rate, with a significant safety margin. It should consist of a packed column or venturi scrubber with a circulating sodium hydroxide solution.
-
Interlocked Safety Systems: The amine feed pump should be interlocked with reactor temperature and pressure sensors. If the temperature or pressure exceeds a set limit, the pump must automatically shut off.
-
Emergency Venting: The reactor must be equipped with a rupture disc and a catch tank/emergency scrubber system to safely handle a runaway reaction scenario.
-
Phosgene Monitoring: Continuous phosgene monitoring systems should be in place in the production area to provide early warning of any leaks.[15]
-
Frequently Asked Questions (FAQs)
Q: Can I use triphosgene for a large-scale synthesis instead of gaseous phosgene? A: While triphosgene is a solid and safer to handle than gaseous phosgene, it is significantly more expensive and is generally not economically viable for large-scale industrial production.[4] It is an excellent reagent for lab-scale and kilo-lab synthesis where the high cost is offset by the reduced capital investment in phosgene handling infrastructure. The reaction mechanism is similar, as triphosgene decomposes in situ to phosgene.
Q: What is the best analytical method to monitor the reaction and check final product purity? A: Direct analysis of isocyanates by GC or HPLC is difficult due to their high reactivity. The standard method involves derivatization. A sample of the reaction mixture or final product is quenched with a derivatizing agent like 1-(2-methoxyphenyl)piperazine or di-n-butylamine.[16][17] This forms a stable urea derivative that can be easily and accurately quantified by HPLC-UV or LC-MS. For real-time reaction monitoring, in-situ FTIR spectroscopy is an excellent Process Analytical Technology (PAT) tool.
Q: What are the typical storage conditions for this compound? A: The product must be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from moisture, alcohols, amines, and strong bases. Over time, isocyanates can dimerize or trimerize, so it is advisable to check the purity before use if stored for an extended period.
Key Experimental Protocols
Protocol 1: Synthesis via Triphosgene (Lab Scale)
Safety Warning: This procedure must be performed in a certified chemical fume hood. Triphosgene, while solid, releases toxic phosgene upon contact with nucleophiles or heat. Isocyanates are potent lachrymators and respiratory sensitizers. Appropriate personal protective equipment (PPE) is mandatory.
-
Reactor Setup: Equip a dry, three-necked, 1 L round-bottom flask with a mechanical stirrer, a dropping funnel, a reflux condenser connected to a caustic scrubber (NaOH solution), and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve triphosgene (15.0 g, 0.05 mol, 0.4 equivalents) in 300 mL of anhydrous toluene.
-
Amine Addition: Dissolve 5-Methyl-2-nitroaniline (20.0 g, 0.13 mol) in 150 mL of anhydrous toluene. Add this solution to the dropping funnel.
-
Reaction - Step 1 (Low Temp): Cool the triphosgene solution to 0-5 °C using an ice bath. Slowly add the amine solution dropwise over 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction - Step 2 (High Temp): After the addition is complete, slowly heat the reaction mixture to a gentle reflux (~110 °C). Monitor the evolution of HCl gas in the scrubber. Maintain reflux for 3-4 hours, or until gas evolution ceases and IPC (e.g., TLC or derivatized HPLC) shows complete consumption of the starting amine.
-
Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble urea byproduct. The resulting toluene solution contains the crude isocyanate.
Protocol 2: Purification by Vacuum Distillation
-
Solvent Removal: Concentrate the toluene solution from Protocol 1 under reduced pressure using a rotary evaporator.
-
Distillation Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen.
-
Distillation: Heat the crude residue under high vacuum (<1 mmHg). Collect the fraction corresponding to this compound. The boiling point will be significantly lower than the atmospheric boiling point.
-
Storage: Transfer the purified, colorless to pale-yellow liquid product to a clean, dry, amber glass bottle, flush with nitrogen, and seal tightly.
Visualizations and Diagrams
Synthesis Pathway Diagram
The following diagram illustrates the phosgenation route, highlighting the key intermediate and the formation of the main urea byproduct.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Non-phosgene Synthesis of Isocyanate Precursors----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. butlerov.com [butlerov.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Methyl-2-nitroaniline 95 578-46-1 [sigmaaldrich.com]
- 15. Phosgene - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. cdc.gov [cdc.gov]
- 17. diva-portal.org [diva-portal.org]
Technical Support Center: Analysis of 5-Methyl-2-nitrophenyl isocyanate by HPLC
Welcome to the technical support center for the analysis of 5-Methyl-2-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC).
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and the potential impurities encountered.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation of the final product, or interactions with the environment. Common impurities include:
-
Starting materials and reagents: Unreacted 5-methyl-2-nitroaniline or byproducts from the isocyanate synthesis, such as those from phosgenation or non-phosgene routes.[1][2]
-
Urea derivatives: Formed by the reaction of the isocyanate with trace amounts of water or amines.[2][3]
-
Carbamates: Resulting from the reaction of the isocyanate with alcohols, which may be present as solvents or impurities.
-
Hydrolysis product: 5-Methyl-2-nitroaniline, formed by the reaction of the isocyanate group with water.
-
Oligomers and polymers: Self-polymerization of the isocyanate can occur, especially at elevated temperatures.[4]
Q2: Why is derivatization often recommended for the HPLC analysis of isocyanates?
A2: Isocyanates are highly reactive compounds, which can lead to several challenges during HPLC analysis, including poor peak shape, irreversible adsorption to the column, and reaction with the mobile phase.[5] Derivatization with an agent like 1-(2-pyridyl)piperazine (1-2PP) converts the reactive isocyanate group into a stable, UV-active or fluorescent urea derivative.[6][7] This improves chromatographic performance and detection sensitivity.
Q3: What is a suitable starting point for an HPLC method for this compound?
A3: A good starting point for a reversed-phase HPLC method would be:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a general-purpose gradient method that should provide good initial separation of the main component from potential impurities. Method optimization will likely be required.
Q4: How should I prepare my sample of this compound for HPLC analysis?
A4: Sample preparation is critical for obtaining accurate and reproducible results.
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and dimethyl sulfoxide (DMSO).[7] Avoid protic solvents like methanol or ethanol unless derivatization is intended, as they can react with the isocyanate.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL and dilute as necessary to fall within the linear range of the detector.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
II. HPLC Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Rapidly Increasing Backpressure
Possible Causes and Solutions:
-
Precipitation of the sample in the mobile phase:
-
Explanation: this compound may have limited solubility in highly aqueous mobile phases. When the injected sample in a strong organic solvent hits the weaker mobile phase at the head of the column, it can precipitate.
-
Solution: Ensure the injection solvent is as weak as or weaker than the initial mobile phase composition. If the sample is not soluble in a weaker solvent, reduce the injection volume.
-
-
Particulate matter from the sample:
-
Explanation: The sample may contain insoluble impurities or has not been adequately filtered.
-
Solution: Always filter samples through a 0.45 µm or 0.22 µm filter before injection. Use a guard column to protect the analytical column.[8]
-
-
Buffer precipitation:
-
Explanation: If using a buffer in the mobile phase, it can precipitate if the concentration of the organic modifier becomes too high.
-
Solution: Ensure the chosen buffer is soluble in the highest concentration of organic solvent used in the gradient.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Column Overload:
-
Explanation: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Secondary Interactions:
-
Explanation: The nitro group and the isocyanate (or its derivative) can interact with active sites on the silica backbone of the column, causing peak tailing.
-
Solution: Use a base-deactivated column. Add a competing base, like triethylamine (0.1%), to the mobile phase to block the active sites. Lowering the pH of the mobile phase can also help for basic compounds.[9]
-
-
Column Degradation:
-
Explanation: The column may be nearing the end of its life, or harsh mobile phase conditions have damaged the stationary phase.
-
Solution: Replace the column. Always operate within the recommended pH and temperature ranges for the column.
-
Problem 3: Ghost Peaks or Carryover
Possible Causes and Solutions:
-
Injector Carryover:
-
Explanation: The highly reactive this compound can adsorb to surfaces in the injector.
-
Solution: Include a needle wash step in the injection sequence with a strong, non-reactive solvent.
-
-
Late Eluting Compounds:
-
Explanation: Impurities from a previous injection may be eluting in the current run.
-
Solution: Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds.
-
-
Contaminated Mobile Phase:
-
Explanation: Impurities in the solvents or additives can appear as peaks, especially in gradient analysis.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.
-
Problem 4: Irreproducible Retention Times
Possible Causes and Solutions:
-
Column Equilibration:
-
Explanation: Insufficient equilibration time between runs can lead to shifting retention times, particularly in gradient analysis.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration.[8]
-
-
Temperature Fluctuations:
-
Explanation: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[10]
-
-
Mobile Phase Composition Drift:
-
Explanation: Inaccurate mixing by the pump or evaporation of a volatile solvent component can alter the mobile phase composition over time.
-
Solution: Ensure the pump is functioning correctly and that the mobile phase reservoirs are covered.[10]
-
III. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common HPLC issues when analyzing this compound.
Caption: A flowchart for systematic HPLC troubleshooting.
IV. Potential Degradation Pathway of this compound
The following diagram illustrates a potential degradation pathway for this compound, leading to the formation of common impurities.
Caption: Potential degradation pathways of this compound.
V. Experimental Protocol: Derivatization of this compound with 1-(2-pyridyl)piperazine (1-2PP)
This protocol describes a general procedure for the derivatization of this compound for HPLC analysis.
Materials:
-
This compound sample
-
1-(2-pyridyl)piperazine (1-2PP)
-
Acetonitrile (HPLC grade)
-
Toluene (HPLC grade)
-
Volumetric flasks
-
Syringes and 0.45 µm filters
Procedure:
-
Prepare a 1-2PP solution: Accurately weigh approximately 10 mg of 1-2PP and dissolve it in 100 mL of toluene to create a 0.1 mg/mL solution.
-
Prepare the sample solution: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of toluene.
-
Derivatization reaction: In a clean vial, mix 1 mL of the sample solution with 1 mL of the 1-2PP solution. Allow the reaction to proceed at room temperature for at least 30 minutes. The 1-2PP is in excess to ensure complete derivatization of the isocyanate.
-
Dilution: Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC system. The resulting urea derivative will be more stable and have better chromatographic properties.
References
-
Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. (1994). Journal of Korean Society of Occupational and Environmental Hygiene. [Link]
-
Determination of Isocyanates in Workplace Atmosphere by HPLC. (2018). ResearchGate. [Link]
-
Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. (1985). PubMed. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. (2003). Centers for Disease Control and Prevention. [Link]
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
How To Get Isocyanate? (2024). ResearchGate. [Link]
-
How To Get Isocyanate? (2024). National Center for Biotechnology Information. [Link]
-
HPLC Troubleshooting Guide. Chromedia. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. (2012). ACS Publications. [Link]
-
Synthesis of isocyanates from dimethylcarbonate. (2015). ResearchGate. [Link]
-
Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (2016). Synfacts. [Link]
-
Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. [Link]
-
Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]
-
Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]
-
Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (2011). PubMed. [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (2014). National Center for Biotechnology Information. [Link]
-
Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. (2023). ResearchGate. [Link]
-
New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. (2021). PubMed. [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. (2024). National Center for Biotechnology Information. [Link]
-
DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998). Centers for Disease Control and Prevention. [Link]
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doxuchem.com [doxuchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 7. epa.gov [epa.gov]
- 8. realab.ua [realab.ua]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of Isocyanate Reactivity: 5-Methyl-2-nitrophenyl isocyanate vs. 4-nitrophenyl isocyanate
For researchers, scientists, and professionals in drug development, the selection of reagents with appropriate reactivity is paramount for the successful synthesis of target molecules. Isocyanates are a critical class of reagents used in the formation of ureas, urethanes, and other derivatives central to medicinal chemistry and materials science. This guide provides an in-depth comparison of the reactivity of two aromatic isocyanates: 5-methyl-2-nitrophenyl isocyanate and 4-nitrophenyl isocyanate. We will delve into the electronic and steric factors governing their reactivity and provide a detailed experimental protocol for their quantitative comparison.
Introduction to Isocyanate Reactivity
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary mechanism for its reactions. Substituents on the aromatic ring can significantly modulate this electrophilicity through electronic and steric effects. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. Steric hindrance, particularly from substituents in the ortho position, can impede the approach of a nucleophile, thereby reducing the reaction rate.[1][2]
Structural and Electronic Comparison
Let's examine the structures of our two isocyanates to predict their relative reactivity.
Figure 1: Chemical structures of the compared isocyanates.
4-Nitrophenyl isocyanate possesses a nitro group (-NO₂) at the para position. The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects (-I and -R). This potent electron withdrawal significantly increases the electrophilicity of the isocyanate carbon, rendering 4-nitrophenyl isocyanate highly reactive towards nucleophiles.[3][4]
This compound has two substituents: a methyl group (-CH₃) at the meta position relative to the isocyanate and a nitro group (-NO₂) at the ortho position.
-
Nitro Group (ortho): The ortho-nitro group is a strong electron-withdrawing group, which, like in the para-substituted counterpart, will activate the isocyanate group.
-
Methyl Group (meta): The methyl group is an electron-donating group through an inductive effect (+I). Being in the meta position, its electronic influence on the isocyanate group is less pronounced compared to an ortho or para substituent.
-
Steric Hindrance: The presence of the nitro group in the ortho position introduces significant steric hindrance around the isocyanate functionality.[1] This steric bulk can be expected to impede the approach of a nucleophile.
Predicted Reactivity
Based on the analysis of substituent effects, we can formulate a hypothesis regarding the relative reactivity of these two isocyanates.
| Isocyanate | Electronic Effects | Steric Effects | Predicted Reactivity |
| 4-Nitrophenyl isocyanate | Strong activation from para-nitro group (-I, -R). | Minimal steric hindrance. | High |
| This compound | Strong activation from ortho-nitro group (-I, -R), weak deactivation from meta-methyl group (+I). | Significant steric hindrance from the ortho-nitro group. | Lower than 4-nitrophenyl isocyanate |
The strong electron-withdrawing effect of the nitro group in both molecules suggests they are both relatively reactive. However, the steric hindrance imposed by the ortho-nitro group in this compound is expected to be the dominant factor in differentiating their reactivity. Therefore, it is predicted that 4-nitrophenyl isocyanate will be more reactive than this compound .
Experimental Validation: A Kinetic Study
To empirically validate our prediction, a comparative kinetic study can be performed. The reaction of the isocyanates with a primary alcohol, such as n-butanol, to form the corresponding urethane is a well-established model reaction.[5][6] The reaction progress can be monitored using in-situ Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹).
Experimental Workflow
Figure 2: Experimental workflow for the comparative kinetic study.
Detailed Protocol
Materials:
-
This compound
-
4-Nitrophenyl isocyanate[7]
-
n-Butanol (anhydrous)
-
Toluene (anhydrous)
-
In-situ FTIR spectrometer with a temperature-controlled reaction cell
-
Standard laboratory glassware (dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation:
-
Under an inert atmosphere, prepare 0.1 M solutions of this compound, 4-nitrophenyl isocyanate, and n-butanol in anhydrous toluene.
-
-
FTIR Setup:
-
Equilibrate the in-situ FTIR reaction cell to the desired reaction temperature (e.g., 25°C).
-
Record a background spectrum of the empty, clean, and dry cell.
-
-
Reaction Initiation and Monitoring:
-
Inject equal volumes of the isocyanate solution and the n-butanol solution into the reaction cell.
-
Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant conversion.
-
-
Data Analysis:
-
For each time point, determine the absorbance of the isocyanate peak (around 2270 cm⁻¹).
-
Plot the natural logarithm of the isocyanate concentration (proportional to absorbance) versus time. For a pseudo-first-order reaction (if a large excess of alcohol is used) or a second-order reaction, this plot will allow for the determination of the rate constant.
-
Alternatively, the initial rate of the reaction can be determined from the initial slope of the concentration vs. time plot.
-
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of substituted aromatic isocyanates. In the case of this compound and 4-nitrophenyl isocyanate, the steric hindrance from the ortho-nitro group in the former is expected to outweigh the subtle electronic differences, leading to a lower reaction rate compared to the latter. The proposed kinetic study using in-situ FTIR spectroscopy offers a reliable and efficient method to experimentally validate this prediction. For researchers in drug development and related fields, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the efficient production of target molecules.
References
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328. [Link]
-
Naude, A. M., & Singleton, C. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 108(4), 595–599. [Link]
-
Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 553-561. [Link]
-
Griebel, D., Hentschel, J., & Schmatloch, S. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-64. [Link]
-
Kaplan, M. (1961). Reactivity of Isocyanates in Terms of the Hammett Equation. Meta- and Para-Substituted Phenyl Isocyanates. Journal of Chemical & Engineering Data, 6(2), 272–274. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
Mort, F. (1954). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Journal of the Chemical Society (Resumed), 2075. [Link]
-
Al-Derzi, S. A., & Al-Rawi, J. M. A. (1998). Substituent effects on the structures and energies of isocyanates and imines by ab initio molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2380. [Link]
-
Wang, Y., Li, H., & Ruan, J. (2012). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Advanced Materials Research, 550-553, 114-117. [Link]
-
Vereecken, L., & Peeters, J. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 249-262. [Link]
-
Liu, Z., You, W., & Rong, J. (2021). Recyclable Dynamic Covalent Networks Derived from Isocyanate Chemistry: The Critical Role of Electronic and Steric Effects in Reversibility. Angewandte Chemie International Edition, 60(43), 23158-23166. [Link]
-
Kaplan, M. (1961). Reactivity of Isocyanates in Terms of the Hammett Equation. Journal of Chemical & Engineering Data, 6(2), 272-274. [Link]
-
Smith, H. A., & Smith, C. H. (1961). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. NASA Technical Reports Server. [Link]
-
Vereecken, L., & Peeters, J. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 249-262. [Link]
-
Wang, Y., et al. (2022). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 14(15), 3123. [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 4(7), 2184-2198. [Link]
-
GTI Laboratory Supplies. (n.d.). 4-Nitrophenyl isocyanate, 99.8%, Certified® for synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794–797. [Link]
-
Kothandaraman, H., & Nasar, A. S. (1991). Effect of substituents on phenol-isocyanate reaction. Journal of the Indian Chemical Society, 68(1), 33-35. [Link]
-
Ionescu, M. (2017). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Progress in Organic Coatings, 112, 191-199. [Link]
- Google Patents. (1977).
-
UpChem (USA) Co., LTD. (n.d.). 4-Nitrophenyl isocyanate. Retrieved from [Link]
- Google Patents. (1988).
-
Movassaghi, M., & Hunt, D. K. (2008). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic letters, 10(20), 4573–4576. [Link]
-
Streicher, R. P., Reh, C. M., & Key-Schwartz, R. (1998). DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. CDC. [Link]
- Google Patents. (2004). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
A Researcher's Comparative Guide to the Spectroscopic Analysis of 5-Methyl-2-nitrophenyl Isocyanate Derivatives
In the landscape of synthetic chemistry and drug development, the precise characterization of reactive intermediates is paramount. 5-Methyl-2-nitrophenyl isocyanate (MNPI) and its derivatives are valuable building blocks, yet their inherent reactivity—stemming from the electrophilic isocyanate group—presents unique analytical challenges. Ensuring structural integrity, purity, and reaction completion requires a multi-faceted analytical approach. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights into their application for the analysis of MNPI derivatives. We will explore the causality behind experimental choices and present supporting data to empower researchers in their analytical workflows.
The Analytical Imperative for a Reactive Intermediate
The MNPI molecule combines a sterically hindered isocyanate group with a nitro-substituted aromatic ring. This combination dictates its reactivity and, consequently, the analytical strategies required. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack by water, alcohols, or amines, leading to the formation of ureas, carbamates, or other derivatives.[1] Therefore, analytical methods must not only confirm the presence of the desired isocyanate but also be sensitive enough to detect potential byproducts from unintended reactions.
Comparative Spectroscopic Analysis
No single technique provides a complete picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is the most robust strategy for the comprehensive analysis of MNPI derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Functional Group Identification
FTIR spectroscopy is indispensable for the rapid confirmation of the isocyanate functional group. Its primary strength lies in identifying characteristic vibrational frequencies.
Expertise & Rationale: The isocyanate group exhibits a strong, sharp, and highly characteristic asymmetric stretching vibration in a relatively uncluttered region of the infrared spectrum, typically between 2250-2275 cm⁻¹.[2][3] This peak serves as an unambiguous fingerprint for the presence of the -NCO moiety. Its intensity is directly proportional to the concentration, allowing for quantitative analysis and reaction monitoring.[2][4] Concurrently, the presence of the nitro group (-NO₂) is confirmed by two strong absorptions: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹.
Data Summary: Key FTIR Absorptions for MNPI
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2270 | -N=C=O Asymmetric Stretch | Isocyanate |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methyl |
| ~1585, 1470 | C=C Stretch | Aromatic Ring |
| ~1520 | N-O Asymmetric Stretch | Nitro |
| ~1340 | N-O Symmetric Stretch | Nitro |
Note: Exact peak positions can vary slightly based on the specific derivative and sample matrix.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, representative solid sample or a drop of the sample solution directly onto the ATR crystal. If analyzing a reaction mixture, ensure the solvent does not have strong absorbances in the regions of interest.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Analysis: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the key peaks corresponding to the isocyanate and nitro groups.
Comparison & Limitations:
-
Strengths: Fast, non-destructive, requires minimal sample preparation, and is excellent for qualitative identification and monitoring the disappearance of the -NCO peak during a reaction.[4]
-
Weaknesses: Provides limited information about the overall molecular structure and connectivity. It is less effective for complex mixture analysis without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides unparalleled detail regarding the molecular skeleton, including the number, environment, and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Rationale:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative for MNPI derivatives. The substitution pattern on the benzene ring creates a distinct set of signals for the three aromatic protons. Their chemical shifts and coupling constants are diagnostic of their relative positions. For instance, the proton ortho to the electron-withdrawing nitro group will be shifted significantly downfield.[5][6] The methyl group provides a characteristic singlet in the aliphatic region.
-
¹³C NMR: This technique confirms the carbon framework. The isocyanate carbon is highly deshielded and appears far downfield, typically in the 120-140 ppm range.[7][8] The carbon attached to the nitro group also experiences significant downfield shifting.
Data Summary: Predicted NMR Data for this compound (in CDCl₃)
| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | Aromatic Protons | ~7.0 - 8.2 | Multiplets (d, dd) |
| Methyl Protons (-CH₃) | ~2.5 | Singlet | |
| ¹³C NMR | Isocyanate Carbon (-NCO) | ~125 - 135 | Singlet |
| Aromatic Carbons | ~120 - 150 | Multiple Singlets | |
| Methyl Carbon (-CH₃) | ~20 | Singlet |
Note: These are approximate values. Data from similar structures like nitrotoluenes were used for estimation.[5][6][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified MNPI derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The high reactivity of isocyanates necessitates the use of anhydrous solvents to prevent sample degradation.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Comparison & Limitations:
-
Strengths: Provides definitive structural information and is highly effective for purity assessment.
-
Weaknesses: Lower sensitivity compared to MS, requires larger sample amounts, and is a more time-consuming technique. The isocyanate group's reactivity can be a challenge if protic contaminants are present in the NMR solvent.
Mass Spectrometry (MS): The Authority on Molecular Weight and Fragmentation
Mass spectrometry is the ultimate tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.
Expertise & Rationale: Using an ionization technique like Electron Ionization (EI), the MNPI derivative is ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight. The "ortho effect," a known phenomenon in the mass spectrometry of ortho-substituted nitroaromatic compounds, can lead to characteristic fragmentation patterns, such as the loss of a hydroxyl radical or water from the molecular ion.[10][11] Common fragmentation pathways for nitrophenyl compounds include the loss of NO, NO₂, and CO, providing corroborative structural evidence.[12]
Data Summary: Expected Mass Spectrometry Data for MNPI
| Parameter | Value | Interpretation |
| Molecular Formula | C₈H₆N₂O₃ | - |
| Molecular Weight | 178.15 g/mol | - |
| Molecular Ion (M⁺˙) | m/z 178 | Confirms the molecular weight of the parent compound. |
| Major Fragment Ions | m/z 148, 132, 120, 90 | Corresponds to losses of NO, NO₂, CO, etc., confirming the nitroaromatic structure. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the MNPI derivative in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The heated injection port vaporizes the sample, which is then separated based on its boiling point and interactions with the GC column.
-
MS Analysis: As compounds elute from the GC column, they enter the MS ion source.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak and propose structures for the major fragment ions to confirm the compound's identity.
Comparison & Limitations:
-
Strengths: Extremely high sensitivity, provides exact molecular weight, and offers structural clues through fragmentation. Ideal for identifying trace impurities.
-
Weaknesses: It is a destructive technique. The thermal lability of some derivatives could lead to decomposition in the GC inlet. Alternative "soft" ionization techniques may be required in such cases.
UV-Visible Spectroscopy: A Complementary Quantitative Tool
While not a primary tool for structural elucidation of MNPI itself, UV-Vis spectroscopy can be a powerful method for quantification and for studying the electronic properties of nitroaromatic compounds.
Expertise & Rationale: Nitroaromatic compounds typically exhibit strong UV absorption due to π → π* and n → π* electronic transitions.[13] The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring.[14] This technique is particularly useful in creating calibration curves based on the Beer-Lambert law for the precise quantification of MNPI derivatives in solution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of standard solutions of the purified MNPI derivative of known concentrations in a UV-transparent solvent (e.g., ethanol, acetonitrile). Prepare a "blank" solution containing only the solvent.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Place the blank solution in the reference cuvette.
-
Data Acquisition: Record the absorbance spectrum of each standard solution over a relevant wavelength range (e.g., 200-400 nm). Identify the λ_max.
-
Quantification: Measure the absorbance of an unknown sample at the predetermined λ_max. Calculate the concentration using the calibration curve generated from the standards.
Comparison & Limitations:
-
Strengths: Simple, rapid, highly sensitive, and excellent for quantitative analysis of pure samples or in matrices with no interfering chromophores.
-
Weaknesses: Low specificity; many aromatic compounds absorb in the same region, making it unsuitable for structural identification or analysis of complex mixtures.
Integrated Analytical Workflow
For comprehensive quality control of an MNPI derivative, these techniques should be employed in a logical sequence.
Caption: Integrated workflow for the analysis of MNPI derivatives.
Conclusion and Recommendations
The spectroscopic analysis of this compound derivatives demands a thoughtful, multi-technique approach.
-
For rapid screening and reaction monitoring: FTIR is the method of choice due to its speed and definitive identification of the critical isocyanate functional group.
-
For unambiguous structure proof and purity determination: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential. NMR provides the detailed connectivity map, while MS confirms the molecular weight and offers corroborating structural data.
-
For precise quantification: UV-Vis spectroscopy is a highly effective and straightforward option, provided a pure standard is available and the sample matrix is simple. Alternatively, chromatographic methods coupled with MS or UV detection are superior for quantifying components in complex mixtures.[15]
By understanding the strengths and limitations of each technique and applying them in a synergistic workflow, researchers can ensure the quality and integrity of these valuable chemical intermediates, paving the way for successful downstream applications in drug discovery and materials science.
References
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- Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623.
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- National Institute of Standards and Technology (NIST). (2012). 13C - NMR Absorptions of Major Functional Groups.
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- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:.
- Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042.
- ChemicalBook. (n.d.). 4-Nitrotoluene(99-99-0) 1H NMR spectrum.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
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- ResearchGate. (n.d.). Fragmentation of Deprotonated Nitrophenol Anions.
- Ludwig, B. W., & Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
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- Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory.
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- Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Organic Magnetic Resonance, 6(1), 46-48.
- ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
- Ibrahim, N. A., et al. (2020).
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
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- Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry, 69(11), 3920-3924.
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- Dr. Ruchi Rani. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. PubChem.
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- BenchChem. (n.d.). Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.
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- Iovine, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
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A Comparative Guide to the Biological Activity Screening of Ureas Derived from 5-Methyl-2-nitrophenyl Isocyanate
This guide provides an in-depth comparison of the biological activities of urea derivatives synthesized from 5-methyl-2-nitrophenyl isocyanate. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel small molecules. The content herein is grounded in established scientific principles and supported by experimental data from peer-reviewed literature, offering a comprehensive resource for designing and interpreting biological activity screens for this promising class of compounds.
Introduction: The Significance of Urea Derivatives in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug discovery, prized for its ability to form stable, multiple hydrogen bonds with biological targets.[1] This key interaction motif is found in a wide array of clinically approved drugs, demonstrating its versatility and importance in medicinal chemistry.[1][2] Aromatic ureas, in particular, have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] The synthesis of these compounds, often achieved through the reaction of an isocyanate with an amine, allows for a high degree of structural diversity, making them ideal candidates for library synthesis and high-throughput screening campaigns.[1] This guide focuses on a specific subclass: ureas derived from this compound, exploring their screening methodologies and comparative performance.
Anticancer Activity: A Primary Focus for Urea Derivatives
A substantial body of research has highlighted the potential of urea derivatives as anticancer agents.[3][5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[3][6]
Comparative Cytotoxicity Screening
A primary step in evaluating the anticancer potential of novel urea derivatives is to assess their cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of their potency and selectivity.
Table 1: Illustrative Cytotoxicity Data for a Hypothetical Urea Derivative (UM-NO2-X)
| Cancer Cell Line | Tissue of Origin | UM-NO2-X IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.2 |
| NCI-H460 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.3 |
| SF-268 | Glioma | 19.7 ± 2.4 | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | 41.5 ± 5.2 | 2.8 ± 0.5 |
| HL-60 | Promyelocytic Leukemia | 8.9 ± 1.1 | 0.6 ± 0.1 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific urea derivative and experimental conditions.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test urea derivatives (e.g., from 0.1 to 100 µM) in culture medium.
-
Treat the cells with the various concentrations of the compounds for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[7]
-
Delving Deeper: Mechanism of Action
Understanding the mechanism by which a compound induces cell death is crucial. Many anticancer drugs, including some urea derivatives, function by inducing apoptosis, or programmed cell death.[7]
Antimicrobial Activity: A Growing Area of Investigation
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted urea derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. [4][8]
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of the urea derivatives can be compared by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.
Table 2: Illustrative Antimicrobial Activity Data for a Hypothetical Urea Derivative (UM-NO2-Y)
| Microbial Strain | Type | UM-NO2-Y MIC (µg/mL) | Ciprofloxacin (Positive Control) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 1 |
| Bacillus subtilis | Gram-positive | 32 | 0.5 |
| Escherichia coli | Gram-negative | 64 | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | >128 | 1 |
| Candida albicans | Fungal | 32 | 2 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and microbial strains tested.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the microbial strains in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well. Include a positive control (a known antimicrobial agent) and a negative control (no compound).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Enzyme Inhibition: Targeting Specific Molecular Pathways
Urea derivatives have been identified as inhibitors of various enzymes, which can be the basis of their therapeutic effects. [9][10]For instance, inhibition of urease has implications for treating infections by Helicobacter pylori, while inhibition of kinases is a well-established anticancer strategy. [9][11]
Comparative Enzyme Inhibition
The inhibitory potency of urea derivatives against a specific enzyme is typically quantified by their IC50 value.
Table 3: Illustrative Urease Inhibition Data for a Hypothetical Urea Derivative (UM-NO2-Z)
| Compound | Urease IC50 (µM) |
| UM-NO2-Z | 8.5 ± 0.9 |
| Thiourea (Standard Inhibitor) | 21.7 ± 2.2 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and assay conditions.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This assay measures the production of ammonia from the hydrolysis of urea by urease.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of Jack bean urease in phosphate buffer.
-
Prepare a solution of urea in the same buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, pre-incubate the urease solution with various concentrations of the test compound for a set time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate for a defined period (e.g., 30 minutes) at the same temperature.
-
-
Ammonia Detection:
-
Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method, which forms a colored indophenol product.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
-
IC50 Calculation:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The urea scaffold, particularly when derived from versatile building blocks like this compound, presents a rich source for the discovery of novel bioactive compounds. The screening methodologies outlined in this guide provide a robust framework for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Future research should focus on elucidating the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. Furthermore, promising lead compounds identified through these in vitro screens warrant further investigation in preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
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Urea Derivatives as Anticancer Agents. (n.d.). Bentham Science. Retrieved January 10, 2026, from [Link]
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Urea derivatives as anticancer agents. (2011). PubMed. Retrieved January 10, 2026, from [Link]
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Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
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Some examples of substituted urea derivatives possessing antimicrobial activities. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Urea Derivatives as Anticancer Agents. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2020). NIH. Retrieved January 10, 2026, from [Link]
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The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue. (1942). American Association for Cancer Research. Retrieved January 10, 2026, from [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). PMC. Retrieved January 10, 2026, from [Link]
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New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2021). NIH. Retrieved January 10, 2026, from [Link]
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Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (2018). PubMed. Retrieved January 10, 2026, from [Link]
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Antimicrobial and anthelmintic activities of aryl urea agents. (2021). University of East Anglia. Retrieved January 10, 2026, from [Link]
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Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers. Retrieved January 10, 2026, from [Link]
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Competitive inhibition of enzyme activity by urea. (1969). Semantic Scholar. Retrieved January 10, 2026, from [Link]
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The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry. Retrieved January 10, 2026, from [Link]
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Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2021). Frontiers. Retrieved January 10, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 10, 2026, from [Link]
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Synthesis and Antitumor Activity of Ureas Containing Pyrimidinyl Group. (2011). PubMed. Retrieved January 10, 2026, from [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2021). NIH. Retrieved January 10, 2026, from [Link]
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Synthesis and antitumor activity of ureas containing pyrimidinyl group. (2011). Scilit. Retrieved January 10, 2026, from [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022). NIH. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to the Structural Validation of 5-Methyl-2-nitrophenyl Isocyanate Reaction Products
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the precise structural elucidation of reaction products is paramount. 5-Methyl-2-nitrophenyl isocyanate is a versatile reagent, prized for its reactivity toward a variety of nucleophiles, leading to a diverse array of substituted ureas, urethanes, and other adducts. The inherent reactivity of the isocyanate group (-N=C=O) necessitates rigorous analytical methodologies to confirm the intended molecular architecture and rule out potential side products. This guide provides an in-depth comparison of common analytical techniques for validating the structure of products derived from this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Chemistry of this compound Reactions
This compound (C₈H₆N₂O₃, CAS #152645-33-5) is characterized by an electrophilic isocyanate group, making it susceptible to nucleophilic attack.[1] The primary reactions involve nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, urethanes, and amines (after decarboxylation of the initial carbamic acid), respectively. The presence of the nitro group and methyl group on the phenyl ring can influence the reactivity of the isocyanate and provide distinct spectroscopic handles for structural analysis.
A common and highly efficient reaction is the synthesis of urea derivatives through the nucleophilic addition of amines.[2] This reaction is often rapid and results in high yields, making it a staple in the synthesis of biologically active molecules.[2]
Caption: General reaction of this compound with an amine.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique is critical for unambiguously confirming the structure of the reaction product. A multi-technique approach is often necessary for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
-
¹H NMR: The proton NMR spectrum of a urea derivative formed from this compound will exhibit characteristic signals. The aromatic protons on the nitrophenyl ring will show a specific splitting pattern, and their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The N-H protons of the urea linkage typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent due to hydrogen bonding.[3][4] The protons on the substituent introduced from the amine will also provide key structural information.
-
¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of the urea group has a characteristic chemical shift in the range of 150-160 ppm.[2] The aromatic carbons will also show distinct signals that can be assigned using 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: NMR Analysis of a Urea Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for urea compounds as it helps in observing the exchangeable N-H protons.[5]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration of the signals, and the coupling constants (J) in Hz.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[2]
-
2D NMR (Optional but Recommended): For complex structures, acquire COSY, HSQC, and HMBC spectra to establish connectivity between protons and carbons. The HMBC experiment is particularly useful for identifying long-range correlations, such as from the N-H protons to the urea carbonyl carbon.[2]
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying functional groups present in a molecule. The reaction of an isocyanate can be conveniently monitored by the disappearance of the strong, characteristic -N=C=O stretching band and the appearance of new bands corresponding to the product.[6][7]
-
Isocyanate Reactant: this compound will show a strong, sharp absorption band in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching of the isocyanate group.[8][9]
-
Urea Product: The formation of a urea is confirmed by the disappearance of the isocyanate peak and the appearance of a strong C=O (amide I) stretching band around 1630-1680 cm⁻¹ and an N-H bending (amide II) band around 1550-1580 cm⁻¹.[10] The N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region.[10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For reaction monitoring, an in-situ ATR-FTIR probe is ideal.[7]
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or the solvent.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the starting materials.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to determine the molecular weight of the product with high accuracy.[11]
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) corresponding to the calculated molecular weight of the expected product.[12]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments.[13] The fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. The difference should be within a few ppm.
Comparative Data Summary
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Chemical environment of protons, connectivity through coupling | Provides detailed structural information | Can be complex to interpret for large molecules |
| ¹³C NMR | Carbon skeleton of the molecule | Unambiguous carbon count and environment | Lower sensitivity, longer acquisition times |
| FTIR | Presence of functional groups | Fast, easy to use, excellent for reaction monitoring | Provides limited information on overall structure |
| Mass Spectrometry | Molecular weight and fragmentation | High sensitivity, accurate mass determination | May not distinguish between isomers without MS/MS |
Conclusion
A combination of NMR, FTIR, and mass spectrometry provides a robust and self-validating system for the structural elucidation of reaction products of this compound. While NMR offers the most detailed structural information, FTIR is invaluable for rapid confirmation of the reaction's progress, and mass spectrometry provides definitive confirmation of the molecular weight. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their findings and confidently proceed with further studies in drug development and materials science.
References
- Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. (n.d.). National Center for Biotechnology Information.
-
Urea complexes: NMR examination and more. (2019, February 28). Wiley Analytical Science. Retrieved from [Link]
-
FTIR spectra of urethane, urea and their mixture. (n.d.). ResearchGate. Retrieved from [Link]
-
An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. (2002, January 1). Journal of the American Chemical Society. Retrieved from [Link]
-
Mass Spectrometry of Polyurethanes. (2014, May 1). PubMed Central. Retrieved from [Link]
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023, September 30). PubMed Central. Retrieved from [Link]
-
(a) 1 H NMR spectra in DMS(D) of the condensation product of urea with... (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of the isocyanate prepolymer and the resulting samples.... (n.d.). ResearchGate. Retrieved from [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy Online. Retrieved from [Link]
-
FTIR Spectra Study on the Film of Polyurethane Coated Urea Controlled-Release Fertilizer. (2011, August 16). Hindawi. Retrieved from [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (2015, August 6). ResearchGate. Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. Retrieved from [Link]
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024, May 1). MDPI. Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2024, December 12). PubMed Central. Retrieved from [Link]
-
Isocyanate reactions in and with N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025, March 3). PCI Magazine. Retrieved from [Link]
-
5-Methyl-2-nitro-aniline. (2025, August 27). PubMed. Retrieved from [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. (n.d.). PubMed. Retrieved from [Link]
-
Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. (2015, August 5). ResearchGate. Retrieved from [Link]
- Method of detecting isocyanates. (n.d.). Google Patents.
-
SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). ResearchGate. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Landscape of 5-Methyl-2-nitrophenyl Isocyanate Reactions
An Objective Comparison of Reactivity with Amine, Alcohol, and Thiol Nucleophiles, Supported by Experimental Frameworks
For researchers and professionals in drug development and polymer science, understanding the reaction kinetics of isocyanates is paramount for predicting product formation, optimizing reaction conditions, and designing novel molecular entities. 5-Methyl-2-nitrophenyl isocyanate is a compound of particular interest due to its unique electronic configuration: an electron-withdrawing nitro group and an electron-donating methyl group on the aromatic ring. This substitution pattern creates a nuanced electrophilic character at the isocyanate carbon, making a systematic study of its reactivity essential.
This guide provides an in-depth comparison of the reaction kinetics of this compound with three principal classes of nucleophiles: amines, alcohols, and thiols. In the absence of extensive direct kinetic data for this specific molecule in the public literature, this guide establishes a predictive framework grounded in the well-documented behavior of structurally analogous aryl isocyanates. We will explore the mechanistic underpinnings of these reactions, present comparative data from related systems, and provide robust, self-validating experimental protocols for researchers to empirically determine these kinetics in their own laboratories.
Mechanistic Foundations of Isocyanate Reactivity
The reaction of an isocyanate with a nucleophile (Nu-H) proceeds via a nucleophilic addition to the central carbon of the N=C=O group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The reaction typically follows a stepwise or concerted mechanism, resulting in the formation of a stable adduct.
The electronic properties of the aryl ring significantly modulate the electrophilicity of the isocyanate. For this compound, the potent electron-withdrawing nitro group in the ortho position is expected to substantially increase the partial positive charge on the isocyanate carbon, thereby accelerating nucleophilic attack. Conversely, the methyl group in the meta position provides a mild electron-donating effect, which may slightly temper this activation. The net effect, however, is a highly reactive isocyanate.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Comparative Kinetic Analysis: A Nucleophile-by-Nucleophile Comparison
The intrinsic properties of the nucleophile—namely its basicity, polarizability, and steric profile—are the primary determinants of reaction velocity. Generally, for isocyanate reactions, the reactivity trend is: Amines >> Thiols > Alcohols .
Reaction with Amines: The Formation of Ureas
The reaction between an isocyanate and a primary or secondary amine yields a urea derivative. These reactions are typically extremely fast, often occurring on the timescale of milliseconds to seconds, and generally do not require catalysis.[1][2] The high basicity and nucleophilicity of the amine nitrogen lead to a rapid attack on the electrophilic isocyanate carbon.
-
Kinetics: The reaction is usually second order overall (first order in each reactant).[3] However, the high speed of these reactions often necessitates specialized techniques for accurate kinetic measurement, such as stopped-flow spectroscopy.[2]
-
Structural Effects: Primary aliphatic amines react faster than aromatic amines due to their higher basicity.[1] Steric hindrance, especially from substituents ortho to the amine group, can significantly decrease the reaction rate.
Reaction with Alcohols: The Formation of Carbamates (Urethanes)
The addition of an alcohol to an isocyanate produces a carbamate, a cornerstone reaction in polyurethane chemistry. This reaction is generally slower than the reaction with amines and is frequently catalyzed.[4]
-
Kinetics: The uncatalyzed reaction can be complex, with evidence suggesting that alcohol self-association (dimers, trimers) plays a role, leading to reaction orders greater than one with respect to the alcohol.[4][5] The reaction is often studied under pseudo-first-order conditions (large excess of alcohol).
-
Catalysis: Tertiary amines and organotin compounds are common catalysts that significantly accelerate the reaction by activating either the alcohol or the isocyanate.[6]
-
Structural Effects: Primary alcohols are more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols, primarily due to steric hindrance.[3][4]
Reaction with Thiols: The Formation of Thiocarbamates
Thiols react with isocyanates to form thiocarbamates. Thiols are less basic but more polarizable than corresponding alcohols. The reaction rate is typically intermediate between that of amines and alcohols. The reaction proceeds through the more nucleophilic thiolate anion (RS⁻), making the reaction rate pH-dependent.[7][8]
-
Kinetics: The reaction with thiols is rapid, with second-order rate constants that can be several orders of magnitude higher than those for alcohols.[8][9] The rate is highly dependent on the concentration of the thiolate anion, thus increasing with pH.[7][10]
-
Biological Relevance: This reaction is crucial in biological contexts, as isocyanates can readily react with cysteine residues in proteins. The high reactivity of this compound makes it a potential tool for protein modification, but also a potential hazard.
Comparative Kinetic Data from Analogous Aryl Isocyanate Systems
To provide a quantitative perspective, the following table summarizes representative second-order rate constants (k₂) for the reactions of various aryl isocyanates with different nucleophiles. This data serves as a benchmark for estimating the reactivity of this compound.
| Isocyanate | Nucleophile | Solvent | Catalyst | k₂ (M⁻¹s⁻¹) | Reference |
| Phenyl Isocyanate | n-Butanol | Benzene | None | ~1.7 x 10⁻⁴ | [11] |
| Phenyl Isocyanate | 2-Propanol | THF | None | ~1.25 x 10⁻⁴ | [12] |
| Phenyl Isocyanate | Aniline | Benzene | None | ~1.37 x 10⁻⁴ | [3] |
| Nitro-fatty Acid | Glutathione (thiol) | pH 7.4 Buffer | None | 183 | [9] |
| Hypothiocyanous Acid | Glutathione (thiol) | pH 7.4 Buffer | None | 8.0 x 10⁴ | [8] |
Note: Data is compiled from various sources and conditions; direct comparison requires caution. The high rate constants for thiol reactions highlight their significant reactivity.
A Guide to Experimental Kinetic Analysis
Accurate kinetic profiling requires a robust experimental design. The choice of analytical method is dictated by the reaction speed.
Caption: Workflow for experimental kinetic analysis of isocyanate reactions.
Alternative Methodologies: A Comparative Overview
-
UV-Visible Spectrophotometry: This is an excellent choice for this compound due to the strong chromophore. The reaction can be monitored by observing the change in absorbance of the reactant or product over time.[13][14] It is well-suited for reactions with half-lives greater than a few minutes.[15]
-
Stopped-Flow Spectroscopy: This is the gold standard for fast reactions, such as those with amines or thiols, which have half-lives in the millisecond range.[16] It allows for the rapid mixing of two reactant solutions and immediate spectroscopic monitoring.[17]
-
In-situ FTIR Spectroscopy: This technique provides real-time monitoring of the reaction by tracking the disappearance of the strong, sharp isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.[18] It is highly specific and can monitor multiple species simultaneously.[18]
-
High-Performance Liquid Chromatography (HPLC): For slower reactions, aliquots can be taken at various time points, quenched, and analyzed by HPLC to determine the concentration of reactants and products.[12][19] This method is robust but less suitable for rapid kinetics.
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry (Pseudo-First-Order Conditions)
This protocol is designed for moderately paced reactions, such as with alcohols.
-
Wavelength Selection: Dissolve a small amount of this compound in the chosen solvent (e.g., anhydrous acetonitrile). Scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM).
-
Prepare a series of nucleophile (e.g., n-butanol) solutions at much higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) to ensure pseudo-first-order conditions.
-
-
Kinetic Run:
-
Thermostat the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 °C).
-
Pipette 1.0 mL of the nucleophile solution into a quartz cuvette and place it in the cell holder to equilibrate.
-
Initiate the reaction by rapidly adding a small, known volume of the isocyanate stock solution (e.g., 10 µL to yield a final concentration of ~0.01 mM), mix quickly, and immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).
-
Plot k_obs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).
-
Protocol 2: Conceptual Workflow for Stopped-Flow Spectroscopy
This protocol is essential for fast reactions, such as with amines.
-
Reagent Preparation: Prepare solutions of the isocyanate and the amine in separate, gas-tight syringes at concentrations calculated to give desired final concentrations after mixing (typically in the low millimolar range).
-
Instrument Setup:
-
Execution:
-
The instrument's drive mechanism rapidly pushes the contents of the two syringes through a high-efficiency mixer and into an observation cell.[15][21]
-
The flow is abruptly stopped, and data acquisition is triggered simultaneously.[20] Absorbance or fluorescence changes are recorded over a short timescale (milliseconds to seconds).
-
-
Data Analysis: Multiple kinetic traces ("shots") are averaged to improve the signal-to-noise ratio. The resulting curve is then fitted to the appropriate kinetic model (e.g., single or double exponential) to extract the rate constants.
Conclusion
This compound is poised to be a highly reactive electrophile due to the activating effect of its ortho-nitro group. Based on established chemical principles and data from analogous compounds, its reactivity towards common nucleophiles is predicted to follow the order: amines >> thiols > alcohols . The reactions with amines are expected to be extremely rapid, necessitating advanced kinetic techniques like stopped-flow spectroscopy for accurate measurement. Reactions with thiols will also be fast and pH-dependent, while reactions with alcohols are likely to be slower and amenable to study by conventional UV-Vis spectrophotometry, particularly with the aid of catalysts.
The experimental protocols and comparative data provided in this guide offer a comprehensive framework for researchers to embark on their own kinetic studies. By understanding the interplay of nucleophilicity, steric effects, and reaction conditions, scientists can effectively harness the reactivity of this compound for applications ranging from the synthesis of novel polymers to the development of targeted bioconjugation strategies.
References
- Stopped-flow - Wikipedia.
- Isocyanate Reactions - Mettler Toledo.
- What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? - Bio-Logic.
- Stopped-flow and relaxation techniques | Chemical Kinetics Class Notes - Fiveable.
- Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Biological Monitoring for Isocyanates - ResearchGate.
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- Rapid reaction kinetics (Stopped-Flow) - University of York.
- Microreactor assisted method for studying isocyanate–alcohol reaction kinetics (PDF).
- Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting - YouTube.
- Kinetic Studies of the Reaction between 5-nitroisatin with various nucleophiles in Mixed Solvents | Beirut Arab University.
- Isocyanate Sampling and Analysis - IOM World.
- Monitoring Reactions Through UV-Visible Spectroscopy.
- Quality Control of Isocyanates | Metrohm.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar.
- Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV.
- Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC - NIH.
- Isocyanic acid, p-nitrophenyl ester - Organic Syntheses Procedure.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - ResearchGate.
- of the reaction between - AUB ScholarWorks.
- KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM.
- Following Kinetics using UV vis spectroscopy - YouTube.
- 1.2.1 - Isocyanate Reactions - poliuretanos.
- Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Multicomponent Reaction Design - Benchchem.
- Kinetics of isocyanate amine reactions - Experts@Minnesota.
- An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide - Benchchem.
- Kinetics and mechanisms of the reaction of hypothiocyanous acid with 5-thio-2-nitrobenzoic acid and reduced glutathione - PubMed.
- SDS of this compound, Safety Data Sheets, CAS 152645-33-5.
- Kinetics of the Reaction between Nitroxide and Thiyl Radicals: Nitroxides as Antioxidants in the Presence of Thiols | Request PDF - ResearchGate.
- Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction (PDF) - ResearchGate.
- Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - ResearchGate.
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- 5. researchgate.net [researchgate.net]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Regioselectivity and Reactivity of 5-Methyl-2-nitrophenyl Isocyanate
This guide provides a comprehensive analysis of the chemical reactivity of 5-Methyl-2-nitrophenyl isocyanate, with a particular focus on the influence of its substitution pattern on reactions with nucleophiles. While direct kinetic data for this specific isocyanate is not extensively available in peer-reviewed literature, this document synthesizes established principles of organic chemistry and draws comparisons with analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its reactivity, compare it with commercially available alternatives, and provide detailed experimental protocols for its quantitative assessment.
Understanding the Reactivity of this compound: A Tale of Two Substituents
The reactivity of an isocyanate is primarily dictated by the electrophilicity of the central carbon atom in the -N=C=O functional group. This carbon is the target for nucleophilic attack, and its reactivity is modulated by the electronic and steric environment of the molecule. In the case of this compound, the phenyl ring's substituents play a crucial role.
The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles, including alcohols, amines, and water, to form stable urethane, urea, and carbamic acid (which subsequently decomposes to an amine and carbon dioxide) linkages, respectively.[1][2]
Electronic Effects: An Activated System
The presence of a nitro group (-NO₂) at the ortho position to the isocyanate group significantly influences the reactivity. The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This potent electron withdrawal pulls electron density from the phenyl ring, and consequently from the isocyanate group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3] This heightened reactivity allows for rapid and often quantitative derivatization reactions under mild conditions.[3]
Conversely, the methyl group (-CH₃) at the meta position (relative to the isocyanate) is a weak electron-donating group through an inductive effect (+I). While this effect is generally modest, it slightly counteracts the electron-withdrawing nature of the nitro group. However, due to the strength and proximity of the nitro group, its activating effect is expected to dominate, making this compound a highly reactive isocyanate.
Steric Considerations: The "Ortho Effect"
Substituents at the ortho position to a reactive center can sterically hinder the approach of a nucleophile.[4] In this compound, the nitro group at the 2-position could potentially impede the attack of bulky nucleophiles on the isocyanate carbon. This "ortho effect" can lead to a decrease in the reaction rate compared to a para-substituted isomer (e.g., 4-nitrophenyl isocyanate) where the isocyanate group is more sterically accessible.[4] The extent of this steric hindrance will, of course, depend on the size of the attacking nucleophile.
The interplay of these electronic and steric effects makes the reactivity profile of this compound a subject of interest for fine-tuning reaction kinetics in various applications, from polymer synthesis to the derivatization of analytical samples.
Comparative Analysis with Alternative Isocyanates
To contextualize the reactivity of this compound, it is instructive to compare it with other commercially available phenyl isocyanates. The following table summarizes the expected relative reactivities based on the electronic and steric effects of their substituents.
| Isocyanate | Substituents | Expected Electronic Effect on -NCO | Expected Steric Hindrance | Predicted Relative Reactivity |
| This compound | 2-NO₂, 5-CH₃ | Strongly Activating | Moderate (ortho-NO₂) | Very High |
| Phenyl Isocyanate | None | Neutral | Low | Moderate |
| 4-Nitrophenyl Isocyanate | 4-NO₂ | Strongly Activating | Low | Very High (potentially > this compound due to less steric hindrance) |
| 2-Nitrophenyl Isocyanate | 2-NO₂ | Strongly Activating | Moderate (ortho-NO₂) | Very High (similar to this compound) |
| 4-Methylphenyl Isocyanate | 4-CH₃ | Weakly Deactivating | Low | Low-Moderate |
| 2,4-Toluene Diisocyanate (TDI) | 2,4-di-NCO, 1-CH₃ | Activating (second NCO is less reactive) | Moderate (at 2-position) | High |
Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[5][6] The presence of a nitro group further enhances this reactivity.[3] Kinetic studies on the reaction of phenyl isocyanate with alcohols have been extensively reported, providing a baseline for comparison.[7][8]
Experimental Workflow for Assessing Reactivity
To empirically determine the reactivity of this compound and compare it with other isocyanates, a robust and reproducible experimental protocol is essential. The following section details a method for a comparative kinetic study using High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
As this compound may not be readily available from all commercial suppliers, a synthetic route starting from the corresponding amine, 5-methyl-2-nitroaniline, is a viable option. The most common method for the synthesis of aryl isocyanates is through phosgenation. However, due to the extreme toxicity of phosgene, alternative, safer methods are often preferred in a laboratory setting. A common phosgene-free method involves the Curtius rearrangement of an acyl azide, which can be generated from the corresponding carboxylic acid.
A more direct and often used laboratory-scale synthesis of aryl isocyanates from the corresponding primary amines involves the use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).
Caution: All work with isocyanates and their synthetic precursors should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses. Isocyanates are potent respiratory sensitizers.
Kinetic Study Protocol: Reaction with a Standard Nucleophile
This protocol describes the reaction of an isocyanate with a standard nucleophile, such as n-butanol, and monitoring the reaction progress by quantifying the disappearance of the isocyanate over time using HPLC.
Materials:
-
This compound
-
Alternative isocyanates for comparison (e.g., phenyl isocyanate, 4-nitrophenyl isocyanate)
-
n-Butanol (analytical grade, dried over molecular sieves)
-
Anhydrous acetonitrile (HPLC grade)
-
Dibutylamine (for quenching the reaction)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks, syringes, and vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each isocyanate in anhydrous acetonitrile. .
-
Prepare a 0.1 M stock solution of n-butanol in anhydrous acetonitrile. .
-
-
Reaction Setup:
-
In a thermostated reaction vessel (e.g., a jacketed beaker) at 25 °C, add a calculated volume of the isocyanate stock solution and dilute with anhydrous acetonitrile to achieve a final concentration of 0.01 M.
-
Initiate the reaction by adding an equimolar amount of the n-butanol stock solution with rapid stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a 10-fold molar excess of a dibutylamine solution in acetonitrile. The dibutylamine will rapidly react with any remaining isocyanate to form a stable urea derivative.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of the isocyanate-dibutylamine derivative from the urethane product and starting materials. A typical mobile phase could be a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector at a wavelength where the isocyanate-dibutylamine derivative has a strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Create a calibration curve for the isocyanate-dibutylamine derivative to quantify the concentration of unreacted isocyanate at each time point.
-
Plot the natural logarithm of the isocyanate concentration versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess) or a second-order reaction with equimolar reactants, the slope of this line will be related to the rate constant.
-
Compare the calculated rate constants for this compound with those of the other isocyanates to establish a quantitative measure of their relative reactivities.
-
Caption: Experimental workflow for the comparative kinetic analysis of isocyanates.
Conclusion
The regiochemical arrangement of substituents on this compound creates a fascinating case study in chemical reactivity. The potent electron-withdrawing nitro group at the ortho position is expected to render the isocyanate highly reactive towards nucleophiles. However, this is likely tempered by steric hindrance from the same ortho-nitro group, a classic "ortho effect." When compared to other commercially available isocyanates, it is predicted to be significantly more reactive than phenyl isocyanate and its alkyl-substituted analogues. Its reactivity is anticipated to be comparable to other nitrophenyl isocyanates, with subtle differences arising from steric factors.
The provided experimental protocol offers a clear and robust method for quantitatively assessing the reactivity of this compound, enabling researchers to make informed decisions when selecting reagents for their specific applications. This guide serves as a foundational resource for professionals in chemical synthesis and drug development, empowering them to leverage the unique properties of this versatile molecule.
References
-
Castro, E. A., et al. The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1985, (12), 1943-1946. [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 1958, 80(6), 1326-1328. [Link]
-
Farkas, A., & Mills, G. A. Catalytic Effects in Isocyanate Reactions. Advances in Catalysis, 1962, 13, 393-446. [Link]
-
Schwetz, W., et al. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, 1997, (4), 731-736. [Link]
-
Raspoet, G., et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 1998, 63(20), 6867-6877. [Link]
-
Iwakura, Y., & Okada, H. THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Journal of Chemistry, 1960, 38(12), 2481-2487. [Link]
-
Nagy, G., et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 2019, 24(18), 3394. [Link]
-
Wikipedia. Isocyanate. [Link]
-
ResearchGate. Reactions of isocyanates and various nucleophiles. [Link]
-
National Center for Biotechnology Information. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
Dyer, E., & Glenn, J. F. The Kinetics of the Reactions of Phenyl Isocyanate with Certain Thiols. Journal of the American Chemical Society, 1957, 79(2), 366-369. [Link]
-
Vandenabeele-Trambouze, O., et al. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta, 2001, 55(5), 943-952. [Link]
-
Bagon, D. A., & Purnell, C. J. Determination of Isocyanates in Workplace Atmosphere by HPLC. Annals of Occupational Hygiene, 1984, 28(2), 219-228. [Link]
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National Center for Biotechnology Information. Nucleophilic Isocyanation. [Link]
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Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
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Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]
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Domainex. A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]
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PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
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-
MDPI. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. [Link]
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A Comparative Guide to the Stability of Urethanes Derived from Nitrophenyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The stability of the urethane linkage is a critical parameter in the design and development of novel therapeutics, prodrugs, and functionalized biomaterials. The carbamate group, a core component of the urethane linkage, is generally recognized for its good chemical and proteolytic stability.[1] However, the specific substitution pattern on the aromatic ring of the isocyanate precursor can profoundly influence this stability, dictating the material's performance under various physiological and environmental conditions. This guide provides an in-depth comparison of the stability of urethanes derived from ortho-, meta-, and para-nitrophenyl isocyanates, offering experimental insights and mechanistic explanations to inform rational design in drug development and materials science.
The Decisive Role of the Nitro Group Position
The position of the electron-withdrawing nitro group on the phenyl ring of the isocyanate has a dramatic impact on the electronic properties of the resulting urethane linkage. This, in turn, governs its susceptibility to hydrolytic and thermal degradation. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, reduces the electron density of the aromatic ring.[2] This electronic influence extends to the urethane bond, modulating its stability.
Key Stability Considerations:
-
Hydrolytic Stability: The resistance of the urethane bond to cleavage by water is paramount in aqueous environments, such as physiological conditions. The electronic nature of the nitrophenyl group can either stabilize or destabilize the urethane linkage towards hydrolysis.
-
Thermal Stability: For applications involving heat, such as in material processing or certain delivery systems, understanding the thermal degradation profile of the urethane is crucial. Thermal degradation of polyurethanes can begin at temperatures as low as 150°C to 180°C.[3]
Experimental Comparison of Urethane Stability
While direct comparative studies on the stability of simple urethanes derived from all three nitrophenyl isocyanate isomers are not extensively detailed in the readily available literature, we can infer the relative stability based on established principles of organic chemistry and studies on related compounds like nitrophenyl carbonates and carbamates used as protecting groups.[4]
Generally, the stability of the urethane bond is influenced by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack, such as by water in hydrolysis.
Expected Trend in Hydrolytic Stability:
Based on the electronic effects of the nitro group, the expected order of hydrolytic stability for urethanes derived from nitrophenyl isocyanates is:
Meta > Ortho > Para
This trend is rationalized by the electronic influence of the nitro group on the urethane linkage.
| Isomer | Nitro Group Position | Electronic Effect on Urethane Carbonyl | Expected Relative Hydrolytic Stability |
| Para-Nitrophenyl Urethane | Para (1,4-substitution) | Strong electron-withdrawing effect through resonance, significantly increasing the electrophilicity of the carbonyl carbon. | Least Stable |
| Ortho-Nitrophenyl Urethane | Ortho (1,2-substitution) | Strong electron-withdrawing effect, but potential for steric hindrance and intramolecular interactions that may slightly modulate reactivity compared to the para isomer. | Intermediately Stable |
| Meta-Nitrophenyl Urethane | Meta (1,3-substitution) | Electron-withdrawing effect is primarily inductive and less pronounced at the urethane linkage compared to ortho and para positions, resulting in a less electrophilic carbonyl carbon.[5] | Most Stable |
Mechanistic Insights into Stability Differences
The stability of the urethane bond is intrinsically linked to the electron density at the carbonyl carbon. The nitro group, being a powerful electron-withdrawing group, significantly influences this electron density.
Electronic Effects of the Nitro Group: A Positional Analysis
The position of the nitro group dictates the extent to which it withdraws electron density from the urethane linkage, primarily through resonance and inductive effects.
-
Para-Position: The nitro group at the para position exerts a strong electron-withdrawing effect through both resonance and induction. This delocalization of electrons significantly increases the partial positive charge on the carbonyl carbon of the urethane, making it highly susceptible to nucleophilic attack and subsequent hydrolysis. This is why 4-nitrophenyl carbamates are often employed as base-labile protecting groups, readily cleaved under mild basic conditions. [4]* Ortho-Position: Similar to the para position, the ortho-nitro group strongly withdraws electron density via resonance and induction. However, the close proximity of the nitro group to the urethane linkage can introduce steric hindrance, which might slightly temper its reactivity compared to the para isomer. Intramolecular hydrogen bonding is also a possibility that could influence stability.
-
Meta-Position: When the nitro group is in the meta position, its electron-withdrawing effect on the urethane linkage is primarily through induction, as direct resonance delocalization to the urethane carbonyl is not possible. [5]This results in a less pronounced decrease in electron density at the carbonyl carbon compared to the ortho and para isomers, rendering the meta-substituted urethane the most stable of the three.
Experimental Protocol: Comparative Hydrolytic Stability Study
To empirically validate the predicted stability trend, a standardized hydrolysis assay can be performed. This protocol outlines a general method for comparing the hydrolytic stability of urethanes derived from ortho-, meta-, and para-nitrophenyl isocyanates.
Step-by-Step Methodology
-
Synthesis of Urethanes: Synthesize the three nitrophenyl urethanes by reacting the corresponding nitrophenyl isocyanate (ortho, meta, or para) with a model alcohol (e.g., benzyl alcohol) in an inert solvent like dichloromethane in the presence of a non-nucleophilic base such as pyridine. [6]2. Purification and Characterization: Purify the synthesized urethanes using column chromatography or recrystallization. Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Hydrolysis Assay Setup:
-
Prepare stock solutions of each urethane isomer in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffer solutions at various pH values relevant to the intended application (e.g., pH 5.5, 7.4, and 9.0).
-
Initiate the hydrolysis reaction by adding a small aliquot of the urethane stock solution to the buffer solution at a constant temperature (e.g., 37°C).
-
-
Monitoring Hydrolysis:
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding acid).
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining urethane and the appearance of the corresponding nitrophenol degradation product. A C18 reversed-phase column with UV detection is typically suitable. [7]5. Data Analysis:
-
Plot the concentration of the remaining urethane as a function of time for each isomer at each pH.
-
Determine the rate of hydrolysis (e.g., by calculating the initial rate or fitting the data to a kinetic model to determine the rate constant).
-
Compare the hydrolysis rates of the three isomers to establish their relative stability.
-
Caption: Experimental workflow for comparing urethane hydrolytic stability.
Conclusion and Practical Implications
The stability of urethanes derived from nitrophenyl isocyanates is critically dependent on the position of the nitro substituent. The strong electron-withdrawing nature of the nitro group, particularly when located at the ortho or para position, significantly destabilizes the urethane linkage towards hydrolysis. Conversely, the meta-isomer exhibits the greatest stability due to the less pronounced electronic effect at the urethane carbonyl.
For researchers and drug development professionals, this understanding is crucial for:
-
Prodrug Design: The para-nitrophenyl urethane linkage can be exploited for designing prodrugs that release the active pharmaceutical ingredient under specific pH conditions, such as in the slightly basic environment of the small intestine.
-
Linker Chemistry: In antibody-drug conjugates (ADCs) or other targeted delivery systems, the choice of linker is critical. A meta-nitrophenyl urethane could provide a more stable linkage for systemic circulation, while an ortho- or para-nitrophenyl urethane might be designed for controlled release at the target site.
-
Biomaterial Development: When developing polyurethane-based biomaterials, the hydrolytic stability is a key determinant of their degradation profile and in vivo lifespan. Selecting the appropriate nitrophenyl isocyanate isomer can allow for the tuning of this degradation rate.
By carefully considering the electronic effects conferred by the isomeric position of the nitro group, scientists can rationally design and synthesize urethane-containing molecules with tailored stability profiles to meet the specific demands of their intended application.
References
- Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Meanwell, N. A. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8747–8785.
- Fambri, L., Pegoretti, A., & Penati, A. (1998). Thermal Stabilities of Different Polyurethanes After Hydrolytic Treatment. Journal of Thermal Analysis and Calorimetry, 52(2), 789-796.
- Lapprand, A., Boisson, F., Delolme, F., Méchin, F., & Pascault, J. P. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
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- American Chemistry Council. (n.d.). Polyurethanes and Thermal Degradation Guidance.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Methyl-2-nitrophenyl Isocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Nitroaromatic Scaffolds
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of organic synthesis, specific scaffolds serve as privileged starting points due to their inherent chemical reactivity and potential for biological activity. 5-Methyl-2-nitrophenyl isocyanate is one such precursor, belonging to the broader class of nitroaromatic compounds. The nitro group (NO₂) is a potent pharmacophore, known to impart a wide spectrum of biological effects, including anticancer and antimicrobial activities.[1][2] This is often attributed to its ability to undergo bioreduction within cells, leading to reactive intermediates that can induce cellular stress and death.[2]
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from this isocyanate precursor. As a Senior Application Scientist, my objective is not merely to list protocols, but to provide a logical, cascading workflow that builds a comprehensive biological profile of your novel chemical entities (NCEs). We will move from broad, primary screening to more focused, mechanistic, and target-based assays, explaining the scientific rationale behind each experimental choice. This self-validating system ensures that by the end of the evaluation cascade, you will have a robust, data-driven understanding of your compounds' therapeutic potential.
Part 1: Primary Screening — The Critical First Pass on Cytotoxicity
Expert Rationale: Before investigating any specific mechanism or therapeutic application, it is imperative to determine a compound's general effect on cell viability. A primary cytotoxicity screen against a panel of cancer cell lines and a non-cancerous control line provides the foundational data for all subsequent experiments. It helps establish a therapeutic window and identifies the most sensitive cell lines for further study. The MTT assay is a gold-standard, cost-effective, and reliable method for this initial assessment.[3] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells in the culture.[4][5]
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The principle of this colorimetric assay lies in the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[5] The amount of formazan produced, once solubilized, is quantified by measuring its absorbance and is directly proportional to the number of metabolically active (viable) cells.[3]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Experimental Protocol: MTT Assay
Adapted from established laboratory standards.[3][5]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) and a normal cell line (e.g., MRC-5 lung fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Preparation & Treatment: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with medium containing the highest concentration of DMSO, typically <0.5%) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.[1]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[3]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of DMSO to each well and place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the optical density (OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Subtract the average OD of the blank control from all other wells. Calculate cell viability as a percentage relative to the vehicle control: (OD of Treated Cells / OD of Vehicle Control) * 100. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound ID | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) | MRC-5 (Normal Lung) | Selectivity Index (MRC-5 / A549) |
| NCE-001 | 15.2 | 25.8 | 19.4 | >100 | >6.5 |
| NCE-002 | 8.7 | 12.3 | 9.1 | 85.1 | 9.8 |
| Doxorubicin | 0.9 | 1.2 | 0.8 | 3.4 | 3.8 |
| (Note: Data are hypothetical for illustrative purposes. Doxorubicin is included as a standard positive control.) |
Part 2: Mechanistic Insights — Interrogating the Apoptotic Pathway
Expert Rationale: If a compound demonstrates potent and selective cytotoxicity against cancer cells, the next logical question is: how does it induce cell death? A desirable mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. A key executioner enzyme in this process is Caspase-3.[8] Measuring the activity of Caspase-3 provides direct evidence of apoptosis induction and begins to elucidate the compound's mechanism of action.
Featured Assay: Colorimetric Caspase-3 Activity Assay
This assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated Caspase-3. The peptide is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[9] When activated Caspase-3 in the cell lysate cleaves the substrate, the pNA is released and produces a yellow color, which can be quantified spectrophotometrically at 400-405 nm.[10] The amount of pNA released is directly proportional to the level of Caspase-3 activity.
Signaling Pathway: Caspase-3 Mediated Apoptosis
Caption: Simplified intrinsic pathway of apoptosis highlighting Caspase-3 activation.
Detailed Experimental Protocol: Caspase-3 Activity Assay
Based on commercially available kit protocols.[9][10]
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the test compounds at their 1x and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Collection: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[10]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with cell lysis buffer.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Then, add 5 µL of the DEVD-pNA substrate (4 mM).[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples with the untreated control to determine the fold-increase in Caspase-3 activity.
Data Presentation: Comparative Caspase-3 Activation
| Compound ID | Concentration | Fold Increase in Caspase-3 Activity (vs. Control) |
| NCE-001 | 1x IC₅₀ (15 µM) | 1.8 ± 0.2 |
| 2x IC₅₀ (30 µM) | 3.5 ± 0.4 | |
| NCE-002 | 1x IC₅₀ (9 µM) | 2.5 ± 0.3 |
| 2x IC₅₀ (18 µM) | 5.1 ± 0.6 | |
| Staurosporine (1 µM) | Positive Control | 8.2 ± 0.9 |
| (Note: Data are hypothetical. Staurosporine is a known inducer of apoptosis.) |
Part 3: Target-Specific Activity — Screening for Kinase Inhibition
Expert Rationale: Many cancers are driven by the dysregulation of protein kinases, which are key regulators of cellular signaling pathways.[11] Identifying if your compounds act as kinase inhibitors can pinpoint a more specific mechanism of action and significantly increase their value as therapeutic candidates. A luminescence-based assay that measures ATP consumption is a high-throughput and sensitive method for screening kinase activity.[12]
Featured Assay: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the primary kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent then converts the newly produced ADP back into ATP, which is used by luciferase to generate a luminescent signal.[11] The intensity of the light is directly proportional to the kinase activity. An inhibitor will reduce kinase activity, resulting in less ADP production and a lower luminescent signal.[12]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Experimental Protocol: Kinase Inhibition Assay
Generalized from industry-standard protocols.[11][13]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase of interest, the specific kinase substrate peptide, and the test compound (or DMSO as a control).
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and MgCl₂. The final ATP concentration should be close to its Km value for the specific kinase. Incubate for 30-60 minutes at 30°C.
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which converts ADP to ATP and contains the luciferase/luciferin components. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Comparative Kinase Inhibition Profile (IC₅₀ Values in nM)
| Compound ID | Kinase A (e.g., EGFR) | Kinase B (e.g., VEGFR2) | Kinase C (e.g., CDK2) | Kinase D (e.g., SRC) |
| NCE-001 | >10,000 | >10,000 | >10,000 | >10,000 |
| NCE-002 | 85 | 150 | >10,000 | 2,500 |
| Staurosporine | 5 | 10 | 20 | 2 |
| (Note: Data are hypothetical. Staurosporine is a non-selective kinase inhibitor used as a positive control.) |
Part 4: Alternative Therapeutic Avenue — Antimicrobial Activity
Expert Rationale: The nitroaromatic core of your parent structure has a well-documented history of antimicrobial activity.[14][15] Therefore, it is prudent to explore this potential application in parallel. The most fundamental assay in microbiology is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][14]
Featured Assay: Broth Microdilution for MIC Determination
This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid broth medium. After incubation, the presence or absence of visible growth is determined, identifying the MIC.[6]
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocol: Broth Microdilution
Following CLSI and EUCAST guidelines.[14]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density (OD) at 600 nm.[1]
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) |
| NCE-003 | 8 | 16 | >64 | 32 |
| NCE-004 | 4 | 8 | 32 | 16 |
| Gentamicin | 0.5 | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
| (Note: Data are hypothetical. Gentamicin and Fluconazole are standard antibacterial and antifungal controls, respectively.) |
Conclusion
This guide outlines a logical and efficient cascade for the in vitro evaluation of novel compounds derived from this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and targeted assays, researchers can build a comprehensive profile of their compounds' biological activities. This structured approach, which also considers alternative therapeutic avenues like antimicrobial effects, allows for an objective comparison of performance between derivatives and against established standards. The data generated through these self-validating protocols will provide the robust, foundational evidence needed to make critical decisions in the drug discovery and development process.
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Fuhrmeister, A., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1599. [Link]
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Naseem, S., et al. (2025). Novel Antimicrobial Agents: From Synthetic Design to In Vitro and In Silico Insights. Authorea. [Link]
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Naz, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Pharmaceuticals, 16(6), 856. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Juarez-Cepeda, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Heterocycle Synthesis: A Comparative Analysis of 5-Methyl-2-nitrophenyl isocyanate
Introduction: The Strategic Value of Ortho-Functionalized Isocyanates in Heterocyclic Chemistry
In the landscape of drug discovery and materials science, nitrogen-containing heterocycles, particularly fused ring systems like quinazolinones and benzimidazolones, are privileged scaffolds.[1][2] Their rigid structures and capacity for diverse functionalization have made them central to a multitude of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][3] The efficiency of synthesizing these complex cores is a paramount concern for medicinal chemists.
This guide introduces 5-Methyl-2-nitrophenyl isocyanate as a highly versatile, yet under-explored, precursor for the streamlined synthesis of novel heterocycles. The strategic ortho-positioning of the isocyanate and nitro groups provides a unique platform for tandem reaction sequences, where an initial nucleophilic addition is followed by a reductive cyclization. This approach offers a compelling alternative to more traditional, often multi-step, synthetic routes. Here, we provide a detailed technical comparison of this isocyanate-based strategy against classical synthetic methodologies, supported by validated protocols and mechanistic insights.
Part 1: Synthesis of 7-Methylquinazolin-4(3H)-one Derivatives
The quinazolinone core is a cornerstone of medicinal chemistry. The isocyanate-based approach offers a modular and convergent route to this important scaffold.
Strategy 1: The Isocyanate-Based Reductive Cyclization (Proposed)
This strategy hinges on a two-step, one-pot sequence: (1) formation of a urea intermediate via nucleophilic attack on the isocyanate, and (2) subsequent reduction of the nitro group, which spontaneously cyclizes to form the stable quinazolinone ring.
The causality behind this approach is elegant simplicity. The isocyanate serves as an electrophilic "linchpin," first coupling with a desired amine R-NH₂ to form an N-(5-methyl-2-nitrophenyl)-N'-R-urea intermediate.[4] The choice of reducing agent is critical for the subsequent cyclization. While catalytic hydrogenation offers clean conversion, reagents like Tin(II) chloride (SnCl₂) or iron powder in acidic media are often more practical and functional-group tolerant in a laboratory setting.[5] The reduction of the nitro group to an amine generates a nucleophilic aniline in situ, which is perfectly positioned to attack the adjacent urea carbonyl, eliminating water and forming the heterocyclic ring.
Experimental Protocol: Synthesis of 3-Butyl-7-methylquinazolin-4(3H)-one
-
Urea Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add n-butylamine (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate. The intermediate urea is typically used without isolation.
-
-
Reductive Cyclization:
-
To the reaction mixture containing the crude N-(5-methyl-2-nitrophenyl)-N'-(butyl)urea, add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated Hydrochloric Acid (HCl) (5 volumes).
-
Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-butyl-7-methylquinazolin-4(3H)-one.
-
Strategy 2: The Classical Niementowski Synthesis (Alternative)
A benchmark for comparison is the Niementowski synthesis, a well-established method involving the condensation of an anthranilic acid derivative with an amide.[6]
Protocol Synopsis: A mixture of 2-amino-5-methylbenzoic acid and an excess of formamide is heated, often at high temperatures (120-180 °C), to induce condensation and cyclization with the elimination of water.[6]
Comparative Analysis: Isocyanate vs. Classical Route
| Feature | Isocyanate-Based Reductive Cyclization | Niementowski Synthesis (Classical) | Rationale & Field Insights |
| Starting Materials | This compound, Primary Amine | 2-Amino-5-methylbenzoic Acid, Amide (e.g., Formamide) | Isocyanates can be more specialized, while anthranilic acids are often more commercially available. However, the isocyanate route offers greater modularity via the amine component. |
| Number of Steps | 2 steps (often one-pot) | 1 step | While nominally a single step, the Niementowski often requires harsh conditions and difficult purifications, making the one-pot isocyanate route operationally simpler. |
| Reaction Conditions | Mild urea formation; Moderate heating for cyclization | High temperatures (120-180 °C) | The milder conditions of the isocyanate route offer better tolerance for sensitive functional groups on the amine coupling partner. |
| Substrate Scope | Broad; depends on the availability of primary amines | Generally limited by the stability of the amide at high temperatures | The isocyanate method is superior for creating libraries of 3-substituted quinazolinones, a key position for tuning pharmacological activity. |
| Atom Economy | Good; main byproduct is water and reduced tin/iron salts | Excellent; main byproduct is water | The classical method is more atom-economical, but this is often offset by lower yields and more complex purification. |
| Overall Yield | Typically Moderate to Good | Variable; often Moderate | The isocyanate route generally provides more predictable and reproducible yields across a wider range of substrates. |
dot digraph "comparison_logic" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Comparative logic for quinazolinone synthesis.
Part 2: Synthesis of 6-Methyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives
The benzimidazol-2-one scaffold is another critical pharmacophore. The synthesis of its 6-methyl derivative provides an excellent case study for comparing the isocyanate precursor with traditional methods.
Strategy 1: The Isocyanate-Based Approach (Proposed)
A plausible and direct pathway involves the reaction of this compound with ammonia to form N-(5-methyl-2-nitrophenyl)urea, followed by a similar reductive cyclization as described previously.
Experimental Protocol: Synthesis of 6-Methyl-1,3-dihydro-2H-benzimidazol-2-one
-
Urea Formation:
-
Bubble ammonia gas through a cooled (0 °C) solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M) for 30 minutes, or until TLC analysis shows complete consumption of the isocyanate.
-
Alternatively, treat the isocyanate solution with an aqueous solution of ammonium hydroxide (2.0 eq) and stir vigorously for 3 hours.
-
The resulting solid, N-(5-methyl-2-nitrophenyl)urea, can be filtered, washed with cold water and DCM, and dried for use in the next step.
-
-
Reductive Cyclization:
-
Suspend the crude urea (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride (0.2 eq).
-
Heat the mixture to reflux (approx. 85 °C) for 6 hours.
-
After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from ethanol/water to yield pure 6-Methyl-1,3-dihydro-2H-benzimidazol-2-one.
-
Strategy 2: The Classical Phillips Synthesis (Alternative)
The industry-standard approach involves the direct condensation of the corresponding o-phenylenediamine with urea.[7][8]
Protocol Synopsis: 4-methyl-1,2-phenylenediamine and urea are heated together, either neat or in a high-boiling solvent, at temperatures often exceeding 130 °C. The reaction proceeds with the elimination of ammonia to form the cyclic urea product.[9][10]
Comparative Analysis: Isocyanate vs. Classical Route
| Feature | Isocyanate-Based Reductive Cyclization | Phillips Synthesis (Classical) | Rationale & Field Insights |
| Starting Materials | This compound, Ammonia | 4-Methyl-1,2-phenylenediamine, Urea | The classical route uses inexpensive, bulk chemicals. The isocyanate is a more advanced intermediate. |
| Key Transformation | Reductive N-N bond formation | Condensation / Elimination | The isocyanate route builds the urea first, then forms the ring. The classical route forms the urea linkages during the cyclization. |
| Reaction Conditions | Moderate heating (reflux) | High temperatures (>130 °C) | The isocyanate route is again operationally milder, potentially allowing for more delicate functionality elsewhere on the molecule if a more complex precursor were used. |
| Purification | Filtration of iron salts, crystallization | Often requires extensive recrystallization | Both methods can yield high-purity material, but the filtration of inorganic salts in the isocyanate route can be more straightforward than removing organic impurities from the high-temperature classical reaction. |
| Overall Yield | Potentially High | Generally High | Both routes are effective, but the classical route is highly optimized. A key advantage of the isocyanate route would be in contexts where the corresponding diamine is unstable or difficult to access. |
dot digraph "experimental_workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: General workflow for heterocycle synthesis.
Expected Characterization Data
Validation of the final structures is achieved through standard spectroscopic methods.
-
¹H NMR: For the 7-methylquinazolinone, expect to see the disappearance of the two urea N-H protons and the appearance of a single, often broad, N-H proton signal (if R=H) or its absence (if 3-substituted). The aromatic protons will shift according to the new fused ring system, and the methyl singlet should remain around 2.4-2.5 ppm. For the 6-methylbenzimidazolone, two broad N-H singlets are expected around 10-11 ppm.
-
¹³C NMR: The most diagnostic signal is the appearance of the C=O carbon of the cyclic urea/amide in the 150-170 ppm range.
-
FT-IR: Look for a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ and the presence of N-H stretching bands (>3100 cm⁻¹) for the benzimidazolone or 3-unsubstituted quinazolinone. The characteristic isocyanate peak (~2270 cm⁻¹) and nitro group peaks (~1530 and 1350 cm⁻¹) from the starting material should be absent.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition of the synthesized heterocycle.
Conclusion and Future Outlook
This compound represents a powerful and flexible building block for the synthesis of medicinally relevant heterocyles. The inherent reactivity of its ortho-functionalized groups enables a convergent and modular strategy that compares favorably with classical methods, particularly in the context of generating diverse compound libraries.
-
Advantages of the Isocyanate Route:
-
Modularity: Easily diversify structures by simply changing the amine nucleophile in the first step.
-
Milder Conditions: Avoids the high temperatures often required in classical condensation reactions, preserving sensitive functional groups.
-
Operational Simplicity: The two-step sequence can often be performed in a single pot, streamlining the workflow.
-
While classical methods like the Niementowski and Phillips syntheses remain valuable due to the low cost of their starting materials, the isocyanate-based strategy provides a compelling alternative for modern drug discovery programs where speed, flexibility, and substrate scope are critical drivers of success. Further exploration of this precursor with a wider range of nucleophiles is warranted and promises to yield a rich library of novel heterocyclic compounds.
References
- Quinazolinone-benzimidazole Conjugates: Synthesis, Characterization, Dihydrofolate Reductase Inhibition, DNA and Protein Binding Properties. PubMed.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Quinazolinone-benzimidazole conjugates: Synthesis, characterization, dihydrofolate reductase inhibition, DNA and protein binding properties.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Synthesis of quinazolinones. Organic Chemistry Portal.
-
Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[3][11]imidazo[1,2-c]quinazolines. Royal Society of Chemistry.
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH.
- Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one.
- Application Notes and Protocols: Synthesis and Functionalization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Analogs. Benchchem.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Reactions of CO2 with Amines. Fenix - Repositório da Universidade de Lisboa.
- Reaction of Isocyanates with amines.
- An In-depth Technical Guide to the Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Deriv
- Preparation method of 5-amino-6-methyl benzimidazolone.
- Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.
- Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal.
- A kind of production method of 5- amino-6-methyl benzimidazolone.
- A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. PubMed.
- Synthesis of Bis-ureas from Bis(o-nitrophenyl)
Sources
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- 11. Quinazolinone synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methyl-2-nitrophenyl isocyanate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of reactive chemical reagents is a cornerstone of a safe and efficient workflow. 5-Methyl-2-nitrophenyl isocyanate, a highly reactive compound due to its isocyanate functional group and the presence of a nitro group, demands a meticulous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical safety principles.
I. Understanding the Reactivity and Hazards
This compound's hazardous nature stems from two key structural features:
-
The Isocyanate Group (-N=C=O): This functional group is highly reactive towards nucleophiles, including water, alcohols, and amines. The reaction with water is particularly noteworthy as it generates an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[1] This gas evolution can lead to a dangerous pressure buildup if it occurs in a sealed container.[2][3] Isocyanates are also known respiratory and skin sensitizers.[4][5]
-
The Nitrophenyl Group (-C₆H₃(NO₂)): The nitroaromatic structure contributes to the compound's toxicity. Nitrophenols and related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]
A thorough understanding of these properties is critical for implementing a safe disposal strategy. The primary goal of the disposal procedure is to neutralize the reactive isocyanate group through controlled hydrolysis, rendering the compound less hazardous.
II. Hazard Profile and Safety Precautions
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and safety glasses with side shields or goggles. |
| Skin Corrosion/Irritation | Causes skin irritation.[9] | Chemical-resistant gloves and lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[9] | Safety glasses with side shields or goggles. |
| Sensitization | May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[5][9] | Appropriate respiratory protection may be necessary for larger quantities or in case of spills. |
All handling and disposal steps must be performed in a certified chemical fume hood to avoid inhalation of vapors. [11]
III. Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small quantities of this compound typically found in a research laboratory setting.
A. Preparation of Neutralization Solution
Two primary types of aqueous decontamination solutions are recommended for neutralizing isocyanates.[2][3]
-
Formula 1: Sodium Carbonate Solution (5-10%)
-
Dissolve 50-100 grams of sodium carbonate in 1 liter of water.
-
Add 2 mL of liquid detergent to aid in wetting and mixing.[3]
-
-
Formula 2: Ammonia Solution (3-8%)
-
Carefully add 30-80 mL of concentrated ammonia to 1 liter of water.
-
Add 2 mL of liquid detergent.
-
Note: This solution should be used with enhanced ventilation due to the vapor pressure of ammonia.[2]
-
B. Neutralization Procedure
-
Select an Appropriate Container: Choose an open-top container, such as a beaker or an erlenmeyer flask, that is large enough to hold at least 10 times the volume of the isocyanate waste. This is crucial to accommodate for potential foaming and gas evolution.[12] NEVER USE A SEALED CONTAINER. [2]
-
Initial Dilution and Neutralization:
-
Place the neutralization solution in the chosen container within a chemical fume hood.
-
Slowly and cautiously add the this compound waste to the neutralization solution with stirring. The recommended ratio is approximately 10 parts of decontamination solution to 1 part of isocyanate waste.[12]
-
Be prepared for gas evolution (carbon dioxide) and potential heat generation. The reaction with water can be slow initially but can be accelerated by the alkaline conditions of the neutralization solution.[12][13]
-
-
Monitoring and Completion:
-
Final Disposal:
-
Once the reaction is complete, the neutralized solution should be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[2][15] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream classification and disposal procedures.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment: For minor spills, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbents.[2][14] Do not use combustible materials like sawdust. [14]
-
Neutralization of Spilled Material:
-
Collection and Disposal:
-
Carefully shovel the neutralized absorbent material into an open-top container.[2] Do not seal the container.[3]
-
Decontaminate the spill area again with the neutralization solution, allowing it to sit for at least 10 minutes before wiping it up.
-
All contaminated materials, including absorbent, PPE, and cleaning materials, must be disposed of as hazardous waste.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
International Science Community Association. (2013). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from [Link]
-
Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. Retrieved from [Link]
-
Loose in the Lab. (2015). MSDS • Poly A Isocyanate. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
HESIS, California Department of Public Health. (n.d.). THE ISOCYANATES. Retrieved from [Link]
-
BASF Canada Inc. (2022). Safety Data Sheet. LUPRANATE®275 ISOCYANATE. Retrieved from [Link]
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- 2. fsi.co [fsi.co]
- 3. safetyinnumbers.ca [safetyinnumbers.ca]
- 4. michigan.gov [michigan.gov]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 13471-68-6 CAS MSDS (2-METHYL-5-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. looseinthelabscience.com [looseinthelabscience.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
